Product packaging for 3-Chloro-2-methoxypyridine-4-boronic acid(Cat. No.:CAS No. 957060-88-7)

3-Chloro-2-methoxypyridine-4-boronic acid

Cat. No.: B1461705
CAS No.: 957060-88-7
M. Wt: 187.39 g/mol
InChI Key: YQNAXOGPSUVHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-2-methoxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H7BClNO3 and its molecular weight is 187.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BClNO3 B1461705 3-Chloro-2-methoxypyridine-4-boronic acid CAS No. 957060-88-7

Properties

IUPAC Name

(3-chloro-2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNAXOGPSUVHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657410
Record name (3-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-88-7
Record name B-(3-Chloro-2-methoxy-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957060-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxypyridine-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-2-methoxypyridine-4-boronic acid: Properties, Synthesis, and Applications in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

3-Chloro-2-methoxypyridine-4-boronic acid is a substituted pyridinylboronic acid that has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring a chloro substituent, a methoxy group, and a boronic acid moiety, offers a versatile platform for the construction of complex molecular architectures. The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a wide array of (hetero)aryl halides. The presence of the chloro and methoxy groups on the pyridine ring not only influences the electronic properties and reactivity of the molecule but also provides additional sites for further functionalization. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 187.39 g/mol [1][2]
Chemical Formula C₆H₇BClNO₃[1][2]
CAS Number 957060-88-7[1]
Appearance White to light yellow solid[3]
Melting Point 152-155 °C[3]
Solubility Soluble in some organic solvents, such as chloroform, methanol, and dimethyl sulfoxide.[3]

It is important to note that this compound is often used in its more stable pinacol ester form (3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, CAS: 1073353-73-7) to prevent dehydration to the corresponding boroxine and to improve its stability and handling.[4] The pinacol ester has a molecular weight of 269.53 g/mol .[4]

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding halogenated pyridine precursor. A common and effective method is the Miyaura borylation of 3-chloro-4-halo-2-methoxypyridine. The following is a representative, though generalized, synthetic protocol.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes the synthesis of the pinacol ester of this compound, which can then be hydrolyzed to the boronic acid if required.

Materials:

  • 3-Chloro-4-iodo-2-methoxypyridine (or 3-chloro-4-bromo-2-methoxypyridine)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 3-chloro-4-iodo-2-methoxypyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Anhydrous Solvent: Water can react with the boronic ester product and can also interfere with the catalytic cycle. Using an anhydrous solvent is crucial for achieving high yields.

  • Base: Potassium acetate acts as a base to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is a mild base that is generally well-tolerated by many functional groups.

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions due to its high efficiency and stability.

  • Purification: Column chromatography is a standard method for purifying organic compounds, effectively separating the desired product from unreacted starting materials and byproducts.

Caption: Workflow for the synthesis of the pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl halide, a key transformation in the synthesis of many pharmaceutical compounds and functional materials.

Exemplary Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with a generic aryl bromide.

Materials:

  • This compound or its pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 - 0.05 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., cesium carbonate, potassium phosphate) (2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine the aryl bromide (1.0 equiv), this compound or its pinacol ester (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Self-Validating System and Mechanistic Insights: The success of a Suzuki-Miyaura coupling is highly dependent on the interplay of the catalyst, ligand, base, and solvent. The catalytic cycle, a self-validating system, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The choice of each component is critical. For instance, electron-rich phosphine ligands on the palladium catalyst can facilitate the oxidative addition of less reactive aryl chlorides. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation. The solvent system must be able to dissolve both the organic and inorganic reagents to ensure an efficient reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_complex->Transmetalation PdII_intermediate Ar-Pd(II)-R Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-R Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in modern organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it an invaluable tool for the construction of complex biaryl and heteroaryl structures, which are prevalent in many biologically active compounds and advanced materials. A thorough understanding of its properties, synthesis, and reaction conditions is crucial for its effective utilization in research and development. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers working in the fields of drug discovery, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-methoxypyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridinylboronic acids are paramount building blocks in modern organic synthesis and medicinal chemistry, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] 3-Chloro-2-methoxypyridine-4-boronic acid, in particular, offers a versatile scaffold for the construction of complex molecules, integrating the electronic properties of a chlorinated and methoxylated pyridine ring with the synthetic flexibility of a boronic acid. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into two field-proven methodologies: Palladium-Catalyzed Miyaura Borylation and Halogen-Metal Exchange followed by borylation. The discussion will emphasize the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer insights into process optimization and safety.

Introduction: The Strategic Importance of Pyridine-Based Boronic Acids

The pyridine motif is a ubiquitous structural element in a vast number of pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule.[1] The incorporation of a boronic acid or its ester derivative onto the pyridine core transforms it into a powerful synthetic intermediate.[1] this compound is of particular interest as it provides three distinct points for further functionalization: the boronic acid moiety for C-C bond formation, the chloro group for nucleophilic aromatic substitution or further cross-coupling, and the methoxy group which influences the ring's electronic character.

The primary application of this reagent is in the Suzuki-Miyaura coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[2] This reaction's tolerance of a wide range of functional groups makes it an indispensable tool in the late-stage functionalization of complex molecules during drug discovery campaigns.

Core Synthetic Pathways

The synthesis of this compound can be approached via several routes. This guide will focus on two of the most prevalent and reliable strategies: a modern palladium-catalyzed approach and a classic organometallic method.

Pathway 1: Palladium-Catalyzed Miyaura Borylation

This is arguably the most common contemporary method for synthesizing aryl and heteroaryl boronic esters due to its high functional group tolerance and generally mild conditions. The strategy involves the direct conversion of a halo-pyridine into its corresponding boronic ester using a diboron reagent in the presence of a palladium catalyst.[2] The reaction typically targets the more stable pinacol ester, which can be used directly in couplings or hydrolyzed to the free boronic acid if required.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the starting material (e.g., 4-bromo-3-chloro-2-methoxypyridine).

  • Transmetalation: The activated diboron reagent transfers a boryl group to the palladium center.

  • Reductive Elimination: The desired boronic ester is released, regenerating the palladium(0) catalyst.[2]

Miyaura_Borylation cluster_cycle Catalytic Cycle Start 4-Bromo-3-chloro- 2-methoxypyridine OxAdd Oxidative Addition Start->OxAdd B2pin2 Bis(pinacolato)diboron (B2pin2) Transmetal Transmetalation B2pin2->Transmetal Product 3-Chloro-2-methoxypyridine- 4-boronic acid pinacol ester Pd0 Pd(0) Catalyst Pd0->OxAdd Base Base (e.g., KOAc) Base->Transmetal OxAdd->Transmetal Ar-Pd(II)-Br RedElim Reductive Elimination Transmetal->RedElim Ar-Pd(II)-Bpin RedElim->Product RedElim->Pd0 Product out caption Fig. 1: Miyaura Borylation Pathway

Fig. 1: Miyaura Borylation Pathway

Experimental Protocol 1: Synthesis of this compound pinacol ester

This protocol is adapted from general procedures for the borylation of halopyridines.[3]

  • Materials:

    • 4-Bromo-3-chloro-2-methoxypyridine (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

    • Potassium acetate (KOAc), anhydrous (3.0 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

    • 1,4-Dioxane, anhydrous

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Procedure:

    • To an oven-dried Schlenk flask, add 4-bromo-3-chloro-2-methoxypyridine, bis(pinacolato)diboron, and potassium acetate.

    • Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

    • Add anhydrous 1,4-dioxane via syringe.

    • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the reaction mixture under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues and salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pinacol ester.

Pathway 2: Halogen-Metal Exchange and Borylation

This classic method remains a robust and cost-effective approach, especially for larger-scale synthesis.[4] It involves the reaction of a dihalopyridine with a strong organometallic base (typically an organolithium reagent) at low temperature. The higher reactivity of bromine or iodine compared to chlorine allows for a selective halogen-metal exchange.[5] The resulting lithiated pyridine is then quenched with a boron electrophile, such as triisopropyl borate, followed by acidic workup to yield the boronic acid.

Mechanistic Rationale:

  • Halogen-Metal Exchange: An organolithium reagent (e.g., n-butyllithium) preferentially exchanges with the more electropositive halogen (bromine over chlorine) on the pyridine ring. This step is kinetically controlled and performed at very low temperatures (e.g., -78 °C) to prevent side reactions.[3]

  • Borylation: The resulting pyridyl-lithium species acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate.

  • Hydrolysis: Acidic workup hydrolyzes the borate ester intermediate to furnish the final boronic acid.

Halogen_Metal_Exchange Start 4-Bromo-3-chloro- 2-methoxypyridine Intermediate Lithiated Pyridine Intermediate Start->Intermediate -78 °C, THF nBuLi n-Butyllithium (n-BuLi) nBuLi->Intermediate BorateComplex Borate Complex Intermediate->BorateComplex Borate Triisopropyl Borate B(O-iPr)3 Borate->BorateComplex Hydrolysis Acidic Workup (e.g., aq. HCl) BorateComplex->Hydrolysis Product 3-Chloro-2-methoxypyridine- 4-boronic acid Hydrolysis->Product caption Fig. 2: Halogen-Metal Exchange Pathway

Fig. 2: Halogen-Metal Exchange Pathway

Experimental Protocol 2: Synthesis of this compound

This protocol is based on established procedures for lithium-halogen exchange on halopyridines.[6]

  • Materials:

    • 4-Bromo-3-chloro-2-methoxypyridine (1.0 equiv)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

    • Triisopropyl borate (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • 2M Hydrochloric acid (HCl)

    • Diethyl ether or Ethyl acetate

    • Argon or Nitrogen gas

    • Standard glassware for anhydrous, low-temperature reactions

  • Procedure:

    • Dissolve 4-bromo-3-chloro-2-methoxypyridine in anhydrous THF in an oven-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

    • In the same pot, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2M HCl until the pH is acidic (pH ~2-3).

    • Stir the mixture vigorously for 1-2 hours to complete the hydrolysis.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization or trituration with a suitable solvent (e.g., ether/hexanes) to yield the boronic acid.

Data Summary & Characterization

The successful synthesis of the target compound and its pinacol ester intermediate should be confirmed through standard analytical techniques.

CompoundSynthesis PathwayTypical YieldAppearanceKey Characterization Data
This compound pinacol ester Miyaura Borylation60-85%White to off-white solid¹H NMR: Characteristic signals for pyridine, methoxy, and pinacol protons. MS (ESI): [M+H]⁺ corresponding to C₁₂H₁₇BClNO₃.
This compound Halogen-Metal Exchange50-75%White to light yellow solid¹H NMR: Signals for pyridine and methoxy protons; B(OH)₂ proton often broad. MS (ESI): [M+H]⁺ corresponding to C₆H₇BClNO₃. Melting Point: ~152-155°C

Safety and Handling Considerations

    References

    A Technical Guide to 3-Chloro-2-methoxypyridine-4-boronic acid: Properties, Reactivity, and Application in Cross-Coupling Chemistry

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: A Versatile Heterocyclic Building Block

    In the landscape of modern drug discovery and materials science, the strategic incorporation of substituted pyridine rings is a cornerstone of molecular design. These heterocycles are privileged scaffolds, imparting crucial properties such as aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets. 3-Chloro-2-methoxypyridine-4-boronic acid has emerged as a particularly valuable building block for medicinal chemists and synthetic researchers. Its trifunctional nature—a nucleophilic pyridine nitrogen, an electron-rich methoxy group, a reactive chloro substituent, and a versatile boronic acid handle—offers a sophisticated platform for constructing complex molecular architectures.

    This guide provides an in-depth technical overview of this compound, moving beyond a simple cataloging of properties to explore the causality behind its reactivity and application. We will delve into its physicochemical characteristics, stability considerations, and, most importantly, its strategic deployment in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning transformation that has revolutionized carbon-carbon bond formation.[1]

    Core Properties and Structural Data

    A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key data for this compound are summarized below.

    PropertyValueSource(s)
    CAS Number 957060-88-7[2][3]
    Molecular Formula C₆H₇BClNO₃[2][3]
    Molecular Weight 187.39 g/mol [2][3]
    Appearance White to light yellow solid[4]
    Melting Point ~152-155 °C[4]
    Purity Typically >95%[5][6]
    Solubility Soluble in select organic solvents (e.g., methanol, DMSO)[4]

    A critical aspect of working with heteroaryl boronic acids is their stability. Pyridine boronic acids, particularly those with the boron moiety at the 2-position, can be susceptible to protodeboronation—the cleavage of the C-B bond.[7] While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, the presence of substituents and the conditions of storage and reaction play a significant role.[7] For this reason, this compound is often handled and sold as its more stable pinacol ester derivative, 3-chloro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1073353-73-7).[8] This esterified form protects the boronic acid from premature decomposition and can be used directly in many coupling protocols, where it hydrolyzes in situ to the active boronic acid.[9]

    Strategic Application: The Suzuki-Miyaura Cross-Coupling Reaction

    The paramount application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[8] This reaction forges a C(sp²)-C(sp²) bond between the pyridine ring and an aryl or heteroaryl halide (or triflate), providing a direct and modular route to complex biaryl structures.[10]

    Mechanistic Insights and Rationale for Experimental Design

    The Suzuki-Miyaura catalytic cycle is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The specific structure of this compound introduces electronic factors that must be considered when designing an effective coupling protocol.

    Suzuki_Mechanism

    • The Role of Substituents: The pyridine ring is π-deficient, which can slow the rate of transmetalation. However, the 2-methoxy group is strongly electron-donating through resonance, which increases the nucleophilicity of the pyridine ring and helps to counteract this effect.[11] This electronic push facilitates the transfer of the pyridine moiety from boron to the palladium center. The 3-chloro group has an electron-withdrawing inductive effect, which can influence the oxidative addition step if it were on the electrophile partner, but here it primarily serves as a point for potential future functionalization.

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For coupling heteroaryl partners, especially electron-rich ones, bulky and electron-rich phosphine ligands are often required. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are frequently employed.[12] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the rate-limiting oxidative addition step, and they also accelerate the final reductive elimination step.

    • Base and Solvent System: A base is essential for activating the boronic acid, converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily participates in transmetalation.[10] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can be critical, as overly harsh conditions can accelerate the unwanted protodeboronation.[13] Solvent systems are typically mixtures of an organic solvent like 1,4-dioxane or toluene with water, which aids in dissolving the base and facilitating the formation of the active boronate.[12]

    Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

    The following protocol is a representative, self-validating procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is based on established methods for structurally similar heteroaryl boronic acids and serves as a robust starting point for optimization.[14]

    Step-by-Step Methodology
    • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

      • Rationale: Using a slight excess of the boronic acid component ensures complete consumption of the potentially more valuable aryl halide partner and compensates for any minor decomposition. K₃PO₄ is a moderately strong base effective for boronic acid activation.

    • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

      • Rationale: The active Pd(0) catalyst is sensitive to oxidation, which would lead to catalyst deactivation and poor reaction yields. Maintaining an inert atmosphere throughout the setup and reaction is critical for reproducibility.

    • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to achieve a 0.1 M concentration with respect to the aryl bromide).

      • Rationale: Pre-catalysts like Pd₂(dba)₃ are stable in air but are reduced in situ to the active Pd(0) species. The ligand is added in slight excess relative to the palladium to ensure proper coordination. Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

    • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

      • Rationale: Heating is typically required to overcome the activation energy for the oxidative addition and to ensure a reasonable reaction rate. Vigorous stirring is necessary to ensure proper mixing in the biphasic solvent system.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-18 hours).

    • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.

      • Rationale: This aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water from the organic layer.

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

    Workflow

    Safety, Handling, and Storage

    As with all laboratory reagents, proper handling of this compound is paramount for ensuring safety and maintaining the integrity of the compound.

    • Hazard Profile: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

    • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][15]

    • Handling Precautions: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[5]

    • Storage: To prevent degradation via protodeboronation or oxidation, store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).[16] For long-term stability, refrigeration or storage in a freezer (e.g., -20 °C) is recommended.[16] It is incompatible with strong oxidizing agents and strong acids.[15]

    • Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Dispose of chemical waste in accordance with local, state, and federal regulations.

    Conclusion

    This compound is a potent and versatile building block for the synthesis of complex, high-value molecules. Its utility is primarily realized through the Suzuki-Miyaura cross-coupling reaction, where its unique electronic properties necessitate a carefully considered experimental design. By understanding the interplay between the substrate, catalyst, ligand, and reaction conditions, researchers can effectively leverage this reagent to construct novel biaryl and heteroaryl scaffolds. Proper handling and storage, particularly through the use of its more stable pinacol ester, are critical for achieving reliable and reproducible results. This guide serves as a foundational resource for scientists and drug development professionals seeking to incorporate this valuable synthetic tool into their research programs.

    References

    An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-2-methoxypyridine-4-boronic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    3-Chloro-2-methoxypyridine-4-boronic acid is a key building block in modern medicinal chemistry and drug development. Its utility, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds and the synthesis of complex heteroaromatic compounds. The presence of the substituted pyridine ring is of particular interest as this motif is a common feature in a wide array of pharmacologically active molecules. However, the successful application of this reagent is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the stability profile of this compound, potential degradation pathways, and best practices for its storage and handling to ensure reproducible and reliable results in research and development.

    Chemical Stability Profile

    The stability of a boronic acid is paramount for its effective use. Degradation can lead to lower yields, the formation of impurities, and challenges in reaction optimization. The stability of this compound is influenced by several factors, including pH, temperature, and the presence of moisture and oxygen.

    Positional Isomerism and Inherent Stability

    The position of the boronic acid group on the pyridine ring plays a crucial role in its stability. It is well-documented that 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation. In stark contrast, 3- and 4-pyridylboronic acids exhibit significantly greater stability.[1][2][3][4]

    A comprehensive study on the pH-rate profiles of various heteroaromatic boronic acids demonstrated that 4-pyridylboronic acid undergoes very slow protodeboronation, with a half-life of over a week even under basic conditions (pH 12) at 70°C.[1][2][3][4] This inherent stability is attributed to the electronic properties of the pyridine ring, where the nitrogen atom's electron-withdrawing effect is less pronounced at the 4-position compared to the 2-position, making the carbon-boron bond less susceptible to cleavage.

    For This compound , the substituents on the pyridine ring will further modulate its stability. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group will influence the electron density at the carbon-boron bond. However, given the intrinsic stability of the 4-pyridylboronic acid scaffold, this substituted analog is expected to be a robust and bench-stable reagent under proper storage conditions.

    Principal Degradation Pathways

    While this compound is considered relatively stable, it is still susceptible to several degradation pathways, particularly under suboptimal storage or reaction conditions. Understanding these pathways is critical for troubleshooting and ensuring the integrity of the reagent.

    Protodeboronation

    Protodeboronation is the most common degradation pathway for boronic acids, involving the cleavage of the C-B bond and its replacement with a C-H bond. This process can be catalyzed by acid or base and is often accelerated by heat.[1][2][3][4]

    The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a boronate anion ([ArB(OH)3]⁻), which is then protonated at the ipso-carbon, leading to the cleavage of the C-B bond.[1]

    Diagram: Generalized Pathway for Base-Catalyzed Protodeboronation

    G cluster_transition A Aryl Boronic Acid ArB(OH)₂ B Aryl Boronate Anion [ArB(OH)₃]⁻ A->B + OH⁻ C Protodeboronated Arene Ar-H B->C + H₂O B->C C-B Bond Cleavage D Boric Acid B(OH)₃

    Caption: Base-catalyzed protodeboronation of an aryl boronic acid.

    Oxidation

    The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents, to yield the corresponding phenol (in this case, a hydroxypyridine derivative) and boric acid.[5][6][7][8] This oxidative degradation can be a significant issue, especially in solution and at physiological pH.[7][8]

    Boroxine Formation

    In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[9][10][11][12][13] This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the boronic acid. However, the formation of boroxines can complicate stoichiometry in reactions and may affect the reactivity of the reagent.

    Diagram: Equilibrium between Boronic Acid and Boroxine

    G cluster_reactants 3 x Aryl Boronic Acid cluster_products Boroxine + 3 x Water A1 ArB(OH)₂ B (ArBO)₃ A1->B Dehydration B->A1 Hydrolysis C 3 H₂O

    Caption: Reversible formation of a boroxine from a boronic acid.

    Recommended Storage and Handling Protocols

    To minimize degradation and ensure the longevity of this compound, the following storage and handling procedures are recommended:

    Storage Conditions
    ParameterRecommendationRationale
    Temperature -20°C is recommended for long-term storage.[14]Low temperatures slow down the rate of potential decomposition reactions.
    Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.
    Container Keep in a tightly sealed container.Prevents the ingress of moisture and air.
    Light Protect from light.Although not explicitly stated for this compound, light can promote oxidative degradation in some organic molecules.
    Desiccation Store in a desiccator.Further protects the compound from moisture.
    Handling Procedures
    • Inert Atmosphere: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas.

    • Avoid Moisture: Use dry solvents and glassware for reactions.

    • Weighing: Weigh the required amount of the boronic acid quickly to minimize exposure to the atmosphere.

    • Solution Stability: Prepare solutions of the boronic acid fresh for each use. If a stock solution must be prepared, it should be stored under an inert atmosphere and at a low temperature. Monitor for any signs of precipitation or discoloration, which may indicate degradation.

    Experimental Workflow: Stability Assessment

    A straightforward method to assess the stability of this compound in a specific solvent or under certain pH conditions is through NMR spectroscopy.

    Step-by-Step Protocol for NMR Stability Study
    • Sample Preparation:

      • Prepare a stock solution of this compound in a deuterated solvent of interest (e.g., DMSO-d6, CD3OD).

      • Prepare a second sample under the conditions to be tested (e.g., with the addition of D2O and adjusting the pD with NaOD or DCl).

      • Include an internal standard with a known concentration and a stable chemical shift (e.g., 1,3,5-trimethoxybenzene).

    • Initial NMR Spectrum:

      • Acquire a proton (¹H) and boron (¹¹B) NMR spectrum of the sample immediately after preparation.

    • Incubation:

      • Store the NMR tube under the desired conditions (e.g., at a specific temperature).

    • Time-Course Monitoring:

      • Acquire subsequent NMR spectra at regular intervals (e.g., every 24 hours).

    • Data Analysis:

      • Integrate the signals of the boronic acid and the internal standard.

      • A decrease in the integral of the boronic acid signal relative to the internal standard indicates degradation.

      • The appearance of new signals may correspond to degradation products. The primary protodeboronation product would be 3-chloro-2-methoxypyridine.

    Diagram: Workflow for NMR-Based Stability Assessment

    G A Prepare NMR Sample (Boronic Acid + Internal Standard) B Acquire Initial NMR Spectrum (t=0) A->B C Incubate Sample under Test Conditions B->C D Acquire NMR Spectra at Time Intervals C->D D->C Continue Incubation E Analyze Data: - Integrate Signals - Identify Degradation Products D->E F Determine Stability Profile E->F

    Caption: Workflow for assessing the stability of a boronic acid using NMR.

    Application in Suzuki-Miyaura Coupling: A Practical Protocol

    The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The following is a general, yet robust, protocol that can be adapted for various coupling partners.

    Step-by-Step Protocol for Suzuki-Miyaura Coupling
    • Reaction Setup:

      • To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

      • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Catalyst and Ligand Addition:

      • In a separate vial, prepare the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

      • Add the catalyst/ligand mixture to the Schlenk flask under a positive pressure of inert gas.

    • Solvent Addition:

      • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water) via syringe.

    • Reaction:

      • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

      • Monitor the reaction progress by TLC or LC-MS.

    • Work-up:

      • Once the reaction is complete, cool the mixture to room temperature.

      • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Purification:

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

    Conclusion

    This compound is a valuable and relatively stable reagent for the synthesis of complex heteroaromatic molecules. Its stability is significantly greater than that of its 2-pyridyl isomer, making it a more reliable building block in drug discovery and development. By understanding the potential degradation pathways of protodeboronation, oxidation, and boroxine formation, and by adhering to strict storage and handling protocols, researchers can ensure the integrity of this reagent and achieve consistent and reproducible results in their synthetic endeavors.

    References

    A Technical Guide to (3-Chloro-2-methoxypyridin-4-yl)boronic acid: Properties, Synthesis, and Core Applications

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by: Gemini, Senior Application Scientist

    This guide provides an in-depth technical overview of (3-Chloro-2-methoxypyridin-4-yl)boronic acid, a critical building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, validated synthetic protocols, and its pivotal role in modern organic synthesis, particularly in the construction of complex heteroaromatic scaffolds.

    Core Compound Identification and Properties

    The formal IUPAC name for this compound is (3-Chloro-2-methoxypyridin-4-yl)boronic acid [1]. It is a substituted pyridinylboronic acid widely utilized as an intermediate in organic synthesis.[2] The unique arrangement of the chloro, methoxy, and boronic acid groups on the pyridine ring imparts specific reactivity, making it a valuable reagent for creating carbon-carbon bonds, most notably through Suzuki-Miyaura cross-coupling reactions.[3]

    Key Identifiers and Physicochemical Data:

    PropertyValueSource(s)
    IUPAC Name (3-Chloro-2-methoxypyridin-4-yl)boronic acid[1]
    CAS Number 957060-88-7[4][5]
    Molecular Formula C₆H₇BClNO₃[4][6]
    Molecular Weight 187.39 g/mol [4][6]
    Appearance White to off-white or light yellow solid[2][5]
    Melting Point 140-155 °C (range varies by purity)[2][5][6]
    Solubility Soluble in methanol, chloroform, DMSO[2]

    Synthesis Protocol and Mechanistic Rationale

    The synthesis of pyridylboronic acids typically involves the introduction of a boron moiety onto a pre-functionalized pyridine ring. A common and effective strategy is the lithium-halogen exchange of a brominated pyridine precursor at low temperatures, followed by electrophilic trapping with a borate ester.

    Expertise in Practice: Why this Pathway? Direct borylation can be challenging due to the electron-deficient nature of the pyridine ring. The lithium-halogen exchange pathway, starting from a readily available brominated precursor, is often more reliable. The use of n-butyllithium (n-BuLi) at cryogenic temperatures (e.g., -78 °C) is critical to prevent side reactions, such as addition to the pyridine ring itself. Triisopropyl borate is an excellent electrophile for this transformation; its bulky isopropyl groups minimize the formation of undesired borinate and borate complexes, and it is easily hydrolyzed to the desired boronic acid during aqueous workup.

    Detailed Laboratory Protocol: Synthesis of (3-Chloro-2-methoxypyridin-4-yl)boronic acid

    This protocol is adapted from established procedures for the synthesis of substituted pyridylboronic acids.[7]

    • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with 4-bromo-3-chloro-2-methoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • Borylation: In a separate flask, prepare a solution of triisopropyl borate (1.5 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture, again maintaining a temperature below -70 °C.

    • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Hydrolysis: Cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of aqueous hydrochloric acid (2M) until the pH is approximately 2-3.[8] Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

    • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude solid can be purified by recrystallization or silica gel chromatography to afford (3-Chloro-2-methoxypyridin-4-yl)boronic acid as a solid.

    Core Application: Suzuki-Miyaura Cross-Coupling

    The primary application of (3-Chloro-2-methoxypyridin-4-yl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[3] This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in forming C(sp²)–C(sp²) bonds, particularly for synthesizing biaryl and heteroaryl compounds.[9][10]

    The Strategic Advantage of This Building Block: The pyridine core is a privileged scaffold in pharmaceuticals. The methoxy group at the 2-position and the chloro group at the 3-position electronically influence the ring and provide additional handles for subsequent chemical modifications. The boronic acid at the 4-position serves as the reactive site for palladium-catalyzed coupling. This specific substitution pattern allows for the precise installation of this fragment into a larger target molecule.

    Generalized Suzuki-Miyaura Reaction Workflow:

    Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_output Output BoronicAcid (3-Chloro-2-methoxypyridin-4-yl)boronic acid Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->Coupling Catalyst Pd(0) Catalyst + Ligand Catalyst->Coupling Base Aqueous Base (e.g., Na₂CO₃, K₂CO₃) Base->Coupling Product Coupled Product Coupling->Product Purification Workup & Purification Product->Purification FinalProduct Isolated Final Product Purification->FinalProduct

    Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

    The Catalytic Cycle: A Deeper Look

    The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][11]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[9]

    • Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers the pyridyl group to the palladium center, displacing the halide.

    • Reductive Elimination: The two organic fragments on the palladium complex (the aryl group and the pyridyl group) couple and are eliminated from the metal center. This step forms the final C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

    Handling, Storage, and Safety

    As with all boronic acids, proper handling and storage are crucial for maintaining the compound's integrity.

    • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term stability, storage at 2-8°C is recommended.[5] Many boronic acids are sensitive to air and moisture, which can lead to protodeboronation.

    • Safety: The compound is an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Always handle this chemical in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][12]

    Conclusion

    (3-Chloro-2-methoxypyridin-4-yl)boronic acid is a highly versatile and valuable reagent in the field of organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for medicinal chemists aiming to construct complex, biologically active molecules containing the substituted pyridine motif. Understanding its properties, synthesis, and application mechanisms is key to leveraging its full potential in research and development.

    References

    A Technical Guide to Substituted Pyridine Boronic Acids for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide offers an in-depth exploration of substituted pyridine boronic acids, a critical class of reagents in modern organic synthesis and medicinal chemistry. We will delve into their synthesis, unique properties, and applications, with a focus on providing practical insights and the scientific rationale behind experimental choices. This document is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.

    The Strategic Importance of Pyridine Boronic Acids

    Substituted pyridine boronic acids are organoboron compounds that feature a pyridine ring. This nitrogen-containing heterocycle imparts distinct electronic and steric characteristics that differentiate them from their carbocyclic analogs, such as phenylboronic acid. The nitrogen atom's basicity and its capacity to coordinate with metal catalysts can significantly modulate reactivity in pivotal reactions like the Suzuki-Miyaura cross-coupling. Moreover, the pyridine motif is a ubiquitous structural element in a vast array of biologically active molecules, rendering pyridine boronic acids indispensable building blocks in the design and synthesis of novel therapeutic agents.

    While boronic acids are known for their susceptibility to protodeboronation and oxidative degradation, the stability of pyridine boronic acids can be enhanced through their conversion to boronic esters, such as pinacol esters. This derivatization improves their shelf-life and handling characteristics, making them more practical for routine laboratory use.

    Synthetic Routes to Substituted Pyridine Boronic Acids

    The synthesis of substituted pyridine boronic acids can be accomplished through several methodologies. The selection of a specific synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the commercial availability of the requisite starting materials.

    Lithiation-Borylation of Halopyridines

    A frequently employed and versatile method for the synthesis of pyridine boronic acids is the lithiation of a halopyridine, followed by the interception of the resulting organolithium species with a trialkyl borate. Subsequent hydrolysis then furnishes the target boronic acid.

    Underlying Mechanism:

    • Lithiation: This step involves the use of a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to effect a halogen-metal exchange with the starting halopyridine. To mitigate side reactions, this transformation is typically conducted at cryogenic temperatures, such as -78 °C.

    • Borylation: The generated pyridyllithium intermediate is a potent nucleophile that readily adds to the electrophilic boron center of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).

    • Hydrolysis: The reaction is terminated by an acidic workup, which hydrolyzes the intermediate boronate ester to the final pyridine boronic acid.

    Lithiation_Borylation_Workflow Start Halopyridine Intermediate Pyridyllithium Intermediate Start->Intermediate Halogen-Metal Exchange Base n-BuLi or LDA -78 °C BoronateEster Boronate Ester Intermediate->BoronateEster Nucleophilic Attack Borate Trialkyl Borate (e.g., B(O-iPr)3) Product Substituted Pyridine Boronic Acid BoronateEster->Product Hydrolysis Hydrolysis Aqueous Acid (H3O+)

    Caption: Lithiation-Borylation of a Halopyridine.

    Detailed Experimental Protocol: Synthesis of Pyridin-4-ylboronic Acid

    • Reaction Setup: A flame-dried, three-necked round-bottom flask is assembled with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. The flask is charged with 4-bromopyridine hydrochloride (1.0 eq) and anhydrous diethyl ether.

    • Cooling: The resulting suspension is cooled to -78 °C in a dry ice/acetone bath.

    • Lithiation: n-Butyllithium (2.1 eq, 2.5 M in hexanes) is added dropwise, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred for 1.5 hours at this temperature.

    • Borylation: Triisopropyl borate (1.5 eq) is added dropwise, and the reaction is allowed to gradually warm to ambient temperature overnight.

    • Quenching and Hydrolysis: The reaction is carefully quenched with water, followed by the addition of 2 M HCl to hydrolyze the boronate ester.

    • Isolation and Purification: The aqueous phase is separated, and its pH is adjusted to approximately 7.2 with a saturated solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with cold water and ether, and dried under vacuum.

    Palladium-Catalyzed Miyaura Borylation

    An alternative and often milder approach to pyridine boronic acids is the palladium-catalyzed Miyaura borylation reaction. This method generally exhibits greater functional group tolerance compared to the lithiation-borylation strategy.

    Catalytic Cycle:

    • Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the halopyridine to form a palladium(II) species.

    • Transmetalation: The palladium(II) complex then engages in transmetalation with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2), in the presence of a base.

    • Reductive Elimination: The final step is the reductive elimination of the borylated pyridine product, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue.

    Miyaura_Borylation_Cycle Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)(X)L_n Pd0->PdII_Complex Oxidative Addition Borylated_PdII Ar-Pd(II)(Bpin)L_n PdII_Complex->Borylated_PdII Transmetalation Borylated_PdII->Pd0 Product Ar-Bpin Borylated_PdII->Product Reductive Elimination Halopyridine Ar-X B2pin2 B2pin2 / Base

    Caption: The Catalytic Cycle of Miyaura Borylation.

    Utility in Suzuki-Miyaura Cross-Coupling Reactions

    Substituted pyridine boronic acids are extensively utilized as coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp2-hybridized carbon atoms. It is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and advanced materials.

    Generalized Reaction:

    Ar¹-X + Ar²-B(OR)₂ --(Pd catalyst, Base)--> Ar¹-Ar²

    In this transformation, Ar¹ represents a (hetero)aryl halide or triflate, while Ar²-B(OR)₂ is a (hetero)aryl boronic acid or its corresponding ester.

    The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. When employing pyridine boronic acids, the pyridine nitrogen can coordinate to the palladium catalyst, which can either be beneficial or detrimental to the reaction outcome. Consequently, careful optimization of the reaction conditions is often necessary to achieve high yields and selectivities.

    Table 1: Representative Catalytic Systems for Suzuki-Miyaura Couplings with Pyridine Boronic Acids

    Catalyst PrecursorLigandTypical Applications
    Pd(PPh₃)₄PPh₃ (in situ)A general-purpose catalyst suitable for a range of substrates.
    Pd₂(dba)₃SPhos, XPhos, or other Buchwald ligandsEffective for challenging couplings involving sterically hindered or electron-rich partners.
    Pd(OAc)₂RuPhos, JohnPhosOffers high catalytic activity and broad substrate compatibility.
    PdCl₂(dppf)dppfWell-suited for couplings with electron-deficient substrates.

    Applications in Medicinal Chemistry and Drug Discovery

    The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent occurrence in a wide variety of approved drugs. The Suzuki-Miyaura reaction, utilizing pyridine boronic acids, provides a powerful and modular approach to introduce this important heterocycle into drug candidates.

    Therapeutic Areas Benefiting from Pyridine Boronic Acid Chemistry:

    • Oncology: Many protein kinase inhibitors incorporate a pyridine ring that forms key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.

    • Neuroscience: The pyridine nitrogen can function as a hydrogen bond acceptor, a critical feature for ligands targeting G-protein coupled receptors (GPCRs) and ion channels.

    • Infectious Diseases: The incorporation of a pyridine moiety can enhance the potency and improve the pharmacokinetic profile of antiviral and antibacterial agents.

    Essential Characterization Techniques

    The unambiguous characterization of synthesized pyridine boronic acids is paramount to ensure their identity and purity prior to their use in subsequent reactions.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, while ¹¹B NMR provides valuable information about the boron center.

    • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition.

    • Melting Point Analysis: A sharp and well-defined melting point is a reliable indicator of high purity.

    Concluding Remarks

    Substituted pyridine boronic acids are exceptionally versatile and enabling reagents in contemporary organic synthesis. The presence of the pyridine nitrogen atom imparts unique chemical properties that have been successfully exploited in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. A comprehensive understanding of their synthesis, reactivity, and proper handling is essential for any scientist engaged in these fields. The principles and protocols detailed in this guide are intended to provide a solid foundation for the successful application of these valuable synthetic building blocks.

    Whitepaper: Strategic Synthesis of Key Intermediates—The Architectural Backbone of Novel Therapeutics

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    The trajectory from a promising molecular concept to a clinically approved therapeutic agent is paved with complex synthetic challenges. At the heart of this journey lies the design and execution of robust synthetic routes, where key intermediates serve as the critical architectural backbone. These intermediates are not merely stepping stones in a reaction sequence; they are meticulously crafted molecules that embody the core structural motifs, stereochemistry, and functional handles necessary for building the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical exploration of the pivotal classes of intermediates that are foundational to modern drug development. We will dissect the strategic considerations behind their synthesis, from ensuring stereochemical purity in chiral building blocks to assembling complex heterocyclic scaffolds and engineering bespoke linkers for targeted therapies. This paper is intended for researchers, chemists, and drug development professionals dedicated to advancing the synthesis of next-generation medicines.

    The Centrality of the Key Intermediate in Pharmaceutical Synthesis

    In the lexicon of pharmaceutical development, the "key intermediate" is the point in a synthetic sequence where the fundamental molecular framework of the drug is established. The selection and synthesis of these intermediates are governed by a confluence of factors: atom economy, scalability, cost-effectiveness, and, critically, the control of quality attributes that will propagate through to the final API.[1] Regulatory bodies, under frameworks like the International Council for Harmonisation (ICH) Q11 guidelines, place significant emphasis on the definition and control of the "regulatory starting material," which marks the point where Good Manufacturing Practices (GMP) must be applied.[2][3] The synthesis steps leading to this starting material and the subsequent key intermediates are where process chemists have the greatest opportunity to innovate and build quality into the entire manufacturing process.[4][5]

    This guide will focus on three indispensable classes of key intermediates that are shaping the landscape of modern therapeutics:

    • Chiral Intermediates: The building blocks that define a drug's three-dimensional interaction with its biological target.

    • Heterocyclic Scaffolds: The rigid, versatile cores that constitute the majority of approved drugs.[6]

    • Specialized Linker-Payload Intermediates: The intelligent connectors essential for targeted therapies like Antibody-Drug Conjugates (ADCs).

    We will also explore enabling technologies, such as biocatalysis and continuous flow chemistry, that have revolutionized the synthesis of these critical components.

    Chiral Intermediates: Mastering Stereochemistry for Efficacy and Safety

    Chirality is a paramount factor in the safety and efficacy of many pharmaceuticals, as different enantiomers of the same molecule can exhibit vastly different pharmacological and metabolic effects.[7][8] Consequently, the production of single-enantiomer drug intermediates has become a cornerstone of the pharmaceutical industry.[9][10] The primary strategies for obtaining enantiomerically pure intermediates are asymmetric synthesis and the resolution of racemic mixtures.

    Biocatalysis: Nature's Approach to Asymmetric Synthesis

    Biocatalysis leverages the exquisite selectivity of enzymes to perform stereoselective transformations, offering significant advantages over traditional chemical methods.[11][12] These reactions are typically conducted under mild aqueous conditions, reducing energy consumption and minimizing waste.[7] The high chemo-, regio-, and enantioselectivities of enzymes often simplify purification processes by reducing the formation of unwanted byproducts.[8][13]

    Key Enzyme Classes in Chiral Intermediate Synthesis:

    • Hydrolases (Lipases, Proteases): Widely used for the kinetic resolution of racemic alcohols and esters. They selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

    • Oxidoreductases (Alcohol Dehydrogenases, Ketoreductases): Catalyze the asymmetric reduction of prochiral ketones to form chiral secondary alcohols with high enantiomeric excess (e.e.).[7]

    • Transaminases: Crucial for the synthesis of chiral amines, a common functional group in APIs, by transferring an amino group to a ketone substrate.[13]

    Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Alcohol

    This protocol describes a typical lab-scale kinetic resolution of (R,S)-1-phenylethanol using a commercially available lipase.

    • Reaction Setup: In a 100 mL flask, dissolve 10 mmol of racemic 1-phenylethanol in 40 mL of a suitable organic solvent (e.g., toluene).

    • Acyl Donor Addition: Add 12 mmol (1.2 equivalents) of an acyl donor, such as vinyl acetate.

    • Enzyme Addition: Add 200 mg of immobilized Candida antarctica lipase B (CALB).

    • Reaction Conditions: Stir the suspension at 30°C and monitor the reaction progress using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Monitoring & Quenching: The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester. Once the target conversion is reached, quench the reaction by filtering off the immobilized enzyme.

    • Work-up and Isolation: Remove the solvent under reduced pressure. The resulting mixture of the chiral alcohol and ester can be separated using column chromatography.

    Causality Behind Experimental Choices:

    • Immobilized Enzyme: Using an immobilized enzyme simplifies catalyst removal (simple filtration) and allows for its reuse, improving process economics.[9]

    • Vinyl Acetate: The vinyl alcohol byproduct tautomerizes to acetaldehyde, an irreversible step that drives the reaction equilibrium forward.

    • Stopping at 50% Conversion: In a kinetic resolution, the selectivity of the enzyme results in one enantiomer reacting faster. At 50% conversion, the unreacted starting material is highly enriched in the slower-reacting enantiomer, while the product is enriched in the faster-reacting one. Pushing the reaction further would decrease the enantiopurity of the remaining starting material.

    Workflow: Biocatalytic Kinetic Resolution

    G cluster_input Inputs cluster_process Biocatalytic Process cluster_output Outputs & Separation Racemic_Alcohol Racemic (R,S)-Alcohol Reaction_Vessel Reaction Vessel (Solvent, 30°C) Racemic_Alcohol->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Enzyme Immobilized Lipase Enzyme->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Stop at ~50% conversion Separation Chromatographic Separation Filtration->Separation Mixture of (S)-Alcohol and (R)-Ester S_Alcohol (S)-Alcohol (>99% e.e.) Separation->S_Alcohol R_Ester (R)-Ester (>99% e.e.) Separation->R_Ester

    Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

    Asymmetric Chemocatalysis

    While biocatalysis is powerful, chemocatalysis remains a vital and versatile tool. Recent advances in transition-metal catalysis and organocatalysis have provided highly efficient methods for generating chiral intermediates.[14][15]

    • Transition-Metal Catalysis: Chiral ligands coordinated to metals (e.g., Rhodium, Ruthenium, Palladium) can catalyze reactions like asymmetric hydrogenation, creating chiral centers with exceptional control.[]

    • Organocatalysis: The use of small, metal-free organic molecules to catalyze asymmetric transformations has become a third pillar of catalysis.[17] This approach avoids toxic heavy metal contaminants and is often less sensitive to air and moisture. For example, proline-catalyzed asymmetric aldol reactions are widely used to construct chiral β-hydroxy ketones.

    Data Presentation: Comparison of Synthetic Routes to a Chiral Amine

    ParameterAsymmetric Reductive Amination (Chemocatalysis)Transaminase Reaction (Biocatalysis)
    Catalyst Rhodium complex with chiral phosphine ligandEngineered transaminase
    Substrates Prochiral ketone, Ammonia, H₂Prochiral ketone, Isopropylamine (amine donor)
    Typical Yield 85-95%90-98%
    Enantiomeric Excess (e.e.) >98%>99.5%
    Conditions High pressure (H₂), Organic solventAqueous buffer, Ambient temperature & pressure
    Key Advantage Broad substrate scopeExceptional selectivity, green process
    Key Challenge Cost and toxicity of metal catalystEnzyme may require engineering for novel substrates

    Heterocyclic Scaffolds: The Privileged Cores of Modern Medicine

    Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are the structural backbone of most modern pharmaceuticals.[18][19] Over 85% of all biologically active small molecules contain at least one heterocyclic ring.[6] Certain heterocyclic motifs are deemed "privileged structures" because they can bind to multiple biological targets with high affinity, making them ideal starting points for drug discovery programs.[20][21]

    Strategic Importance of Heterocyclic Intermediates:

    • Structural Rigidity: They provide a rigid, three-dimensional framework that pre-organizes pharmacophoric elements for optimal interaction with a biological target.[21]

    • Modulation of Properties: The incorporation of heteroatoms (N, O, S) allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.[6]

    • Synthetic Versatility: They serve as versatile templates where substituents can be strategically placed to explore structure-activity relationships (SAR).[18]

    Synthesis of a Biaryl Heterocyclic Intermediate via Suzuki Coupling

    Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for constructing C-C bonds, especially in the synthesis of biaryl compounds common in kinase inhibitors.

    Experimental Protocol: Suzuki Coupling for a Pyridine-Benzene Scaffold

    • Reagent Preparation: In a reaction vessel under an inert atmosphere (Nitrogen or Argon), combine 2-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

    • Solvent and Base: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (2.0 eq).

    • Reaction Conditions: Heat the mixture to 90°C with vigorous stirring.

    • Monitoring: Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)pyridine.

    Diagram: Suzuki Coupling Catalytic Cycle

    G Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition R¹-Pd(II)L₂-X Pd0->OxAdd R¹-X Transmetal Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetal R²-B(OR)₂ + Base RedElim Reductive Elimination R¹-R² Transmetal->RedElim Isomerization RedElim->Pd0 Product Formed RX R¹-X (Aryl Halide) RX->OxAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal

    Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

    Linker Intermediates for Antibody-Drug Conjugates (ADCs)

    Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies that deliver highly potent cytotoxic agents directly to cancer cells.[22] An ADC consists of three components: a monoclonal antibody, a cytotoxic payload, and a chemical linker. The linker is a critical intermediate that connects the payload to the antibody and plays a crucial role in the ADC's stability, pharmacokinetics, and mechanism of action.[23][24]

    Types of Linker Intermediates:

    • Cleavable Linkers: Designed to be stable in circulation but release the payload upon entering the target cell through mechanisms like enzymatic cleavage (e.g., cathepsin-sensitive peptides) or reduction of disulfide bonds.

    • Non-Cleavable Linkers: The payload is released only after complete degradation of the antibody in the lysosome.

    The synthesis of an ADC involves the preparation of a key linker-payload intermediate, which contains the cytotoxic drug attached to the linker, with a reactive handle for conjugation to the antibody.

    Conjugation Chemistry:

    • Lysine Conjugation: The ε-amino groups of lysine residues on the antibody surface can react with activated esters (e.g., NHS esters) on the linker. This method is robust but often yields heterogeneous ADCs because antibodies have many surface-exposed lysines.[22]

    • Cysteine Conjugation: The interchain disulfide bonds of an antibody can be selectively reduced to provide free thiol groups, which can then react with maleimide or haloacetyl groups on the linker. This approach offers better control over the drug-to-antibody ratio (DAR).[22][25]

    The synthesis of these linker-payload intermediates is a multi-step process requiring precise control to install the payload and the reactive handle without compromising the stability or reactivity of either component.

    Enabling Technologies: Flow Chemistry for Intermediate Synthesis

    As demand for novel therapeutics grows, so does the need for more efficient, safer, and scalable manufacturing processes. Continuous flow chemistry has emerged as a transformative technology for the synthesis of pharmaceutical intermediates and APIs.[26][27] Instead of using large batch reactors, reactions are performed in a continuously flowing stream within a network of tubes or microreactors.[28]

    Advantages of Flow Chemistry for Intermediate Synthesis:

    • Enhanced Safety: Small reactor volumes minimize the risk associated with highly exothermic or hazardous reactions, allowing for the use of chemistries that are difficult to manage at batch scale.[28][29]

    • Precise Process Control: Superior heat and mass transfer provide precise control over reaction parameters like temperature and residence time, leading to higher yields and purities.[27]

    • Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of traditional batch scale-up.[26]

    • Automation: Flow systems can be fully automated, integrating synthesis, work-up, and purification into a single, seamless process.[29]

    Flow chemistry is particularly well-suited for producing key intermediates where consistency and quality are critical. The ability to rapidly screen and optimize reaction conditions makes it an invaluable tool during process development.[30]

    Case Study: Key Intermediates in the Synthesis of Pfizer's Paxlovid (Nirmatrelvir)

    The rapid development of Paxlovid during the COVID-19 pandemic highlights the power of modern synthetic chemistry.[31] The active component, nirmatrelvir, is a covalent inhibitor of the viral main protease.[32] Its synthesis relies on the coupling of three key amino acid-derived fragments. A critical challenge in the synthesis is the formation of amide bonds without causing epimerization at adjacent stereocenters.[33] The use of advanced peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of traditional methods (e.g., acid chlorides) was crucial to maintain stereochemical integrity. The synthesis showcases the importance of sourcing or preparing chiral building blocks with high purity and employing coupling methods that preserve that chirality throughout the synthetic sequence.[33][34]

    Conclusion and Future Outlook

    Key intermediates are the lynchpins of pharmaceutical synthesis. The ability to design and produce them efficiently, economically, and with impeccable quality control is a defining feature of a successful drug development program. The future of intermediate synthesis will be driven by the continued integration of innovative technologies. Advances in biocatalysis, including the use of directed evolution to create novel enzyme functions, will provide access to complex chiral molecules with unparalleled precision.[7] The expansion of catalytic methods will further broaden the toolkit for constructing intricate molecular architectures.[14] Furthermore, the adoption of continuous manufacturing and flow chemistry, coupled with real-time process analytical technology (PAT), will lead to more robust, efficient, and sustainable production of the medicines of tomorrow.[1][27] For the modern medicinal chemist and process scientist, mastering the art and science of intermediate synthesis is fundamental to accelerating the delivery of novel therapeutics to patients in need.

    References

    Methodological & Application

    palladium-catalyzed cross-coupling with 3-Chloro-2-methoxypyridine-4-boronic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-2-methoxypyridine

    This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-chloro-2-methoxypyridine. We will delve into the foundational principles of the Suzuki-Miyaura reaction, explore reaction optimization, and present a versatile protocol for C-N bond formation via Buchwald-Hartwig amination. The methodologies described herein are grounded in established chemical principles and designed to be robust starting points for synthesis and discovery.

    Introduction: The Strategic Importance of Substituted Bipyridines

    The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these reactions.[1][2]

    Among the vast array of applications, the synthesis of substituted bipyridines is of paramount importance. These scaffolds are not merely structural curiosities; they are privileged motifs in medicinal chemistry, materials science, and catalysis.[3][4] Bipyridine derivatives are integral components of numerous biologically active molecules, function as critical ligands for transition-metal catalysts, and form the basis of novel photosensitizers and supramolecular structures.[3][5][6]

    This guide focuses on the functionalization of 3-chloro-2-methoxypyridine, a versatile and readily available building block. Its cross-coupling with boronic acids, such as (2-methoxypyridin-4-yl)boronic acid[7][8], provides a direct route to complex dimethoxylated bipyridine structures, which are of significant interest in drug discovery programs.

    Scientific Principles: The Suzuki-Miyaura Catalytic Cycle

    The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate.[9][10] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[11]

    The generally accepted mechanism involves three key steps:[9][10][12]

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-chloro-2-methoxypyridine), forming a Pd(II) complex.[11][12]

    • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][13]

    • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10][11]

    Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Ar')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Ar' (Product) tm_complex->product aryl_halide Ar-X (3-Chloro-2-methoxypyridine) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->tm_complex Buchwald_Hartwig_Workflow setup 1. Inert Atmosphere Setup (Vial, Stir Bar) reagents 2. Add Reagents Pd(OAc)₂, Ligand, Base, 3-Chloro-2-methoxypyridine, Amine setup->reagents solvent 3. Add Anhydrous Solvent (Toluene) reagents->solvent reaction 4. Seal & Heat (100-110 °C, 12-24h) solvent->reaction workup 5. Cool, Dilute & Extract (EtOAc / H₂O) reaction->workup purify 6. Dry & Concentrate workup->purify characterize 7. Column Chromatography & Characterization purify->characterize

    References

    Application Notes & Protocols: The Strategic Role of 3-Chloro-2-methoxypyridine-4-boronic Acid in Modern Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: January 2026

    Preamble: The Emergence of a Privileged Scaffold Intermediate

    In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutic agents. Among the vast arsenal of available intermediates, 3-Chloro-2-methoxypyridine-4-boronic acid has emerged as a particularly valuable reagent. Its utility stems from the unique confluence of structural and electronic properties conferred by its substituted pyridine core. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.

    The specific substitution pattern of this compound offers a tripartite advantage for the medicinal chemist:

    • The 2-methoxy group acts as an electron-donating group, influencing the electronic character of the pyridine ring and potentially modulating the pKa of the nitrogen atom. This can be crucial for target engagement and can also impact metabolic stability.

    • The 3-chloro substituent provides a reactive handle for further functionalization, but more importantly, it serves as a critical modulator of the molecule's physicochemical properties and can form specific halogen bonds with protein targets. Its deactivating nature also influences the reactivity of the pyridine ring.

    • The 4-boronic acid moiety is the cornerstone of its synthetic utility, enabling highly efficient and versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]

    This guide provides an in-depth exploration of the applications of this key intermediate, complete with field-proven protocols and insights into the rationale behind its use in drug discovery programs.

    Core Applications in Drug Discovery

    A Versatile Building Block for Complex Molecule Synthesis

    The primary application of this compound is as a key intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and agrochemicals.[1] Its structure allows it to be coupled with a wide array of (hetero)aryl halides or triflates, rapidly building molecular complexity. This is the foundational step for creating libraries of novel compounds for high-throughput screening and subsequent lead optimization. The Suzuki-Miyaura reaction, for which this compound is ideally suited, is prized for its mild reaction conditions and broad functional group tolerance, making it a workhorse in medicinal chemistry campaigns.[3][4]

    Enabling Structure-Activity Relationship (SAR) Studies

    The journey of a drug from a "hit" to a "candidate" is paved by meticulous Structure-Activity Relationship (SAR) studies. SAR involves systematically modifying a lead compound's structure to understand which parts are essential for its biological activity and to optimize its properties. This compound is an exemplary tool for such studies.

    By coupling this fragment to a partner of interest, a parent compound is established. The chloro and methoxy groups on the pyridine ring then serve as vectors for modification. For instance, the chloro group can be replaced with other halogens or small functional groups to probe the effect of size and electronics on target binding. The methoxy group can be demethylated to a hydroxyl group, which can then be used as an anchor point for further elaboration or to introduce a hydrogen bond donor. This systematic approach allows researchers to build a detailed map of the chemical space required for optimal potency and selectivity.[5]

    Caption: Logical workflow for SAR studies using the core scaffold.

    Physicochemical and Pharmacokinetic Modulation

    The substituents on this pyridine boronic acid are not merely synthetic handles; they are critical determinants of the resulting molecule's drug-like properties.

    • Lipophilicity and Solubility: The interplay between the hydrophobic chloro group and the more polar methoxy group and pyridine nitrogen allows for fine-tuning of the final compound's lipophilicity (logP). This is a critical parameter that governs solubility, cell permeability, and plasma protein binding.

    • Metabolic Stability: The 2-methoxy group can shield the pyridine ring from certain metabolic enzymes. Furthermore, the positions of the substituents can block potential sites of metabolic oxidation, thereby increasing the half-life of the resulting drug candidate.

    • Target Engagement: The electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group create a specific electronic distribution across the pyridine ring. This influences the strength of hydrogen bonds the pyridine nitrogen can accept and can be pivotal for high-affinity binding to the target protein.

    Table 1: Physicochemical Properties of this compound

    PropertyValueSource
    CAS Number 957060-88-7[6][7]
    Molecular Formula C₆H₇BClNO₃[6][7]
    Molecular Weight 187.39 g/mol [6][7]
    Melting Point ~140 °C[8]
    Boiling Point 344.3 °C at 760 mmHg[8]
    Storage Inert atmosphere, store in freezer, under -20°C[6]

    Experimental Protocols

    Synthesis of this compound

    While commercially available, understanding the synthesis of the title compound is valuable. The most common laboratory and industrial method is the Miyaura borylation, which involves a palladium-catalyzed reaction between a suitable aryl halide and a diboron reagent.[1]

    Caption: General workflow for the synthesis of the title compound.

    Protocol: Suzuki-Miyaura Cross-Coupling

    This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Due to the reduced reactivity of the C-Cl bond on the starting material itself, more active catalytic systems are often required for subsequent modifications of the coupled product.[9] For the initial coupling using the boronic acid, standard conditions are often effective.

    Core Directive: The choice of catalyst, ligand, base, and solvent is critical and may require screening for optimal results with a specific coupling partner.[9] Bulky, electron-rich phosphine ligands are often essential.[9]

    Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

    Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
    Pd(OAc)₂ (2-4%)SPhos (4-8%)K₃PO₄ (2-3)1,4-Dioxane/H₂O100-110A robust, general-purpose system.[9][10]
    Pd₂(dba)₃ (1.5-3%)XPhos (3-6%)Cs₂CO₃ (2-3)Toluene or Dioxane100-120Highly active catalyst for challenging substrates.[9]
    Pd(PPh₃)₄ (5%)-Na₂CO₃ (2)DME/H₂O80-90"Classical" conditions, may be effective for activated halides.

    Step-by-Step Experimental Procedure (Based on Protocol using Pd(OAc)₂/SPhos)

    Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

    Causality and Trustworthiness in the Protocol:

    • Inert Atmosphere [Step 1B]: The palladium(0) species, which is the active catalyst, is sensitive to oxygen. Failure to exclude air can lead to catalyst deactivation and poor or no conversion.

    • Degassed Solvents [Step 2C]: Dissolved oxygen in the solvents can also poison the catalyst. Degassing by sparging with an inert gas or by freeze-pump-thaw cycles is crucial for reproducibility and high yields.

    • Choice of Base [Step 1A]: The base (e.g., K₃PO₄) is not merely a proton scavenger. It plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[3]

    • Excess Boronic Acid [Step 1A]: A slight excess (1.2-1.5 equivalents) of the boronic acid is often used to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.[9]

    • Monitoring [Step 2E]: Relying on a fixed reaction time is inefficient. Monitoring by TLC or LC-MS ensures the reaction is stopped upon completion, preventing the formation of degradation byproducts from prolonged heating.

    Conclusion

    This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined structure provides a reliable platform for constructing complex molecular architectures through robust and predictable Suzuki-Miyaura coupling reactions. The inherent properties of its substituents offer chemists levers to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates, accelerating the path from initial discovery to lead optimization. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the power of this versatile building block in their drug development endeavors.

    References

    Application Notes and Protocols for Suzuki-Miyaura Coupling with Substituted Chloropyridines

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Strategic Importance of Chloropyridines in Cross-Coupling

    The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to forge carbon-carbon bonds.[1] The synthesis of biaryl and hetero-biaryl motifs, which are prevalent scaffolds in a multitude of commercial drugs, frequently relies on this powerful transformation.[2] While aryl bromides and iodides have historically been the substrates of choice due to their higher reactivity, their cost and availability can be prohibitive on an industrial scale. Substituted chloropyridines, in contrast, are often more economical and readily available starting materials.[2]

    However, the utility of chloropyridines is hampered by the inherent strength of the C-Cl bond, which makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more challenging compared to their heavier halogen counterparts.[3] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a particularly notable challenge for 2-substituted pyridines.[4][5][6]

    This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of Suzuki-Miyaura couplings with substituted chloropyridines. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into the rational selection of catalysts, ligands, bases, and solvents to overcome the inherent challenges and achieve high-yield couplings.

    Mechanistic Overview: The Palladium-Catalyzed Catalytic Cycle

    The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is critical for troubleshooting and optimizing reactions. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[7]

    • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the substituted pyridine. This is a critical and often slow step for chloropyridines due to the high C-Cl bond energy (~339 kJ/mol).[3][8] The use of highly active, electron-rich ligands is paramount to facilitate this process.[9]

    • Transmetalation: The organoboron species (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate complex.[10][11] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice and stoichiometry of the base are crucial for an efficient transmetalation.[11]

    • Reductive Elimination: This final step involves the formation of the new C-C bond between the two organic partners, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7] Sterically bulky ligands can promote this desired step.[9]

    Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_main cluster_inputs Pd(0)L2 Active Catalyst Pd(0)L2 Ar-Pd(II)-Cl Ar(pyridyl)-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)-Cl Oxidative_Addition Oxidative Addition (Rate-Limiting for Ar-Cl) Oxidative_Addition->Pd(0)L2 Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Ar-Pd(II)-Ar Ar(pyridyl)-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (Ar-Ar') Reductive_Elimination->Product Ar-Cl Substituted Chloropyridine (Ar-Cl) Ar-Cl->Oxidative_Addition Ar-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) Boronate [Ar'-B(OH)3]⁻ Base Base (e.g., K3PO4) Base->Boronate Activation Boronate->Transmetalation

    Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle for Chloropyridines.

    Optimizing Reaction Parameters: A Guide to Component Selection

    The success of a Suzuki coupling with a substituted chloropyridine is critically dependent on the judicious selection of the reaction components. Recent advancements have led to highly active catalyst systems that can effectively couple these challenging substrates.[2]

    Catalyst and Ligand Systems

    For unreactive aryl chlorides, the catalyst system must be highly active to facilitate the difficult oxidative addition step.[6] This is typically achieved by using a palladium precursor in combination with a specific ligand.

    • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable palladium precatalysts.[2][12] These are reduced in situ to the active Pd(0) species.

    • Ligands: The choice of ligand is arguably the most critical factor. Two main classes have proven effective for chloropyridine couplings:

      • Bulky, Electron-Rich Phosphines: Ligands developed by Buchwald and others, such as SPhos, XPhos, and RuPhos, are designed to be both sterically demanding and highly electron-donating.[9] The steric bulk promotes reductive elimination, while the electron-rich nature facilitates the oxidative addition of the C-Cl bond.[4][9]

      • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, leading to highly active and robust catalysts.[9] Commercially available precatalysts like PEPPSI™-IPr are often effective and convenient to use.[9]

    Catalyst/Ligand SystemSubstrate TypeTypical Loading (mol%)Key AdvantagesReference
    Pd(OAc)₂ / SPhosGeneral Chloropyridines1-2High activity, broad substrate scope.[6]
    Pd₂(dba)₃ / XPhosElectron-deficient/hindered1-2Excellent for challenging substrates.[9]
    PEPPSI™-IPrGeneral Chloropyridines2Air and moisture stable, often faster reactions.[9]
    Pd(Amphos)₂Cl₂Heteroaryl Chlorides1Air-stable, tolerates functional groups like -NH₂.[13]
    The Role of the Base

    The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][14] The choice of base can significantly impact reaction rate and yield.[5]

    BaseStrengthTypical SolventsCommentsReference
    K₃PO₄StrongDioxane, TolueneOften provides excellent yields for challenging couplings.[5][15]
    K₂CO₃ModerateDioxane/H₂O, TolueneA common and effective choice, often used with aqueous co-solvents.[5][15]
    Cs₂CO₃StrongDioxane, TolueneHighly effective but more expensive; can be superior for difficult couplings.[5]
    KFWeakTHF, DioxaneUseful for substrates with base-labile functional groups.[10][16]
    Solvent Selection

    The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents or mixtures with water are generally employed.

    • 1,4-Dioxane, Toluene, THF: These are the most common solvents for Suzuki couplings. They offer good solubility for many organic substrates and are compatible with the sensitive organometallic species in the catalytic cycle.

    • Aqueous Mixtures (e.g., Dioxane/H₂O): The addition of water can sometimes accelerate the reaction, particularly the transmetalation step, by aiding in the dissolution of the inorganic base and formation of the boronate.[5]

    • Microwave Conditions: For high-throughput synthesis or to accelerate slow reactions, microwave irradiation at elevated temperatures (120-150 °C) can dramatically reduce reaction times from hours to minutes.[2]

    The choice of solvent can be complex and may influence catalyst activity and selectivity in unexpected ways.[17] Therefore, screening a few different solvent systems is often a worthwhile endeavor during reaction optimization.

    Detailed Experimental Protocols

    The following protocols provide a starting point for the Suzuki-Miyaura coupling of substituted chloropyridines. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

    Protocol 1: General Procedure using a Buchwald Ligand

    This protocol is a robust general method suitable for a wide range of substituted chloropyridines and arylboronic acids.

    Materials:

    • Substituted chloropyridine (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-Dioxane (5 mL)

    • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

    Protocol_Workflow Figure 2: Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Chloropyridine, Boronic Acid, Base (K3PO4), Catalyst (Pd(OAc)2), & Ligand (SPhos) to vessel. B 2. Seal & Purge: Seal vessel and purge with inert gas (e.g., Argon) 3x. A->B C 3. Add Solvent: Add degassed, anhydrous 1,4-Dioxane via syringe. B->C D 4. Heat & Stir: Heat to 80-110 °C with vigorous stirring. C->D E 5. Monitor Progress: Monitor by TLC, GC-MS, or LC-MS (typically 12-24h). D->E F 6. Cool & Quench: Cool to RT. Dilute with EtOAc and wash with water/brine. E->F G 7. Isolate Product: Separate organic layer, dry (e.g., Na2SO4), filter, and concentrate. F->G H 8. Purify: Purify crude product by flash column chromatography. G->H

    Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

    Procedure:

    • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the substituted chloropyridine, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos ligand.[6]

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6]

    • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe.[6]

    • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[9]

    • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

    • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

    • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography on silica gel.[6]

    Protocol 2: Microwave-Assisted Procedure

    This protocol is ideal for rapid reaction optimization and library synthesis.

    Materials:

    • Substituted chloropyridine (0.5 mmol, 1.0 equiv)

    • Arylboronic acid (0.6 mmol, 1.2 equiv)

    • PEPPSI™-IPr catalyst (0.01 mmol, 2 mol%)

    • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (2 mL)

    • Water (0.5 mL)

    • Microwave vial with a stir bar

    Procedure:

    • Setup: In a microwave vial, combine the substituted chloropyridine, arylboronic acid, PEPPSI™-IPr catalyst, and potassium carbonate.[2][9]

    • Solvent Addition: Add the 1,4-dioxane and water. Seal the vial with a cap.[2]

    • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[2]

    • Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.

    Troubleshooting Common Issues

    IssuePotential Cause(s)Suggested Solution(s)Reference
    Low or No Conversion Inactive Catalyst: Pd(0) not generated or catalyst was deactivated.Use a more active ligand (e.g., switch from PPh₃ to SPhos/XPhos). Ensure strictly inert atmosphere and anhydrous solvents.[6]
    Low Reactivity of Chloride: C-Cl bond oxidative addition is too slow.Increase temperature. Switch to a more electron-donating ligand or an NHC-based catalyst.[8][9]
    Catalyst Inhibition: Pyridine nitrogen is coordinating to the palladium center.Use a more sterically hindered ligand that can disfavor pyridine coordination.[5][6]
    Protodeboronation Presence of Water/Protic Sources: Boronic acid is replaced by a proton.Use anhydrous conditions and a strong base like K₃PO₄. Consider using a boronate ester, which can be more stable.[5][6]
    Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.[6]

    Conclusion

    While substituted chloropyridines present unique challenges as substrates in Suzuki-Miyaura cross-coupling reactions, modern advancements in catalyst technology have rendered them highly viable and attractive coupling partners. The key to success lies in the rational selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, paired with an appropriate base and solvent. By understanding the mechanistic principles and employing robust, optimized protocols, researchers can effectively leverage these economical and abundant feedstocks for the efficient synthesis of complex pyridyl-containing molecules, accelerating progress in drug discovery and materials science.

    References

    The Strategic Utility of 3-Chloro-2-methoxypyridine-4-boronic Acid in Modern Organic Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: A Versatile Pyridine Building Block

    In the landscape of contemporary organic synthesis, the strategic incorporation of highly functionalized heterocyclic moieties is paramount for the development of novel pharmaceuticals and advanced materials. 3-Chloro-2-methoxypyridine-4-boronic acid has emerged as a key building block for chemists, offering a unique combination of reactive handles that allow for precise and modular construction of complex molecular architectures. The presence of a boronic acid group at the 4-position, a chloro substituent at the 3-position, and a methoxy group at the 2-position of the pyridine ring provides a trifecta of functionality. This arrangement allows for selective transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, to introduce aryl, heteroaryl, or vinyl groups, thereby accessing a diverse range of substituted pyridines.[1] These pyridine derivatives are integral components in a multitude of biologically active compounds and functional materials.[2]

    This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will delve into detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, discuss the mechanistic underpinnings of these transformations, and provide troubleshooting guidance for common challenges.

    Core Applications: Gateway to Substituted Pyridines

    The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners.[3]

    The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful C-C Bond Forming Tool

    The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves an organoboron compound, such as a boronic acid, and an organohalide in the presence of a palladium catalyst and a base.

    The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (Ar-X), forming a Pd(II) intermediate.

    • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center.

    • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

    Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Base Base

    Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Experimental Protocols

    The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

    Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

    This protocol is a robust and generally applicable method for the coupling of various aryl bromides with this compound.

    Materials:

    • This compound

    • Aryl bromide (e.g., 4-bromoaniline, 1-bromo-4-methoxybenzene)

    • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

    • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

    • Solvents: 1,4-Dioxane and Water (degassed)

    • Inert gas (Argon or Nitrogen)

    • Standard glassware for inert atmosphere reactions

    Procedure:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (3-5 mol%).

    • Add the base (2.0 equiv.).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-chloro-2-methoxypyridine derivative.

    Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Inert Atmosphere: Purge with Ar/N2 A->B C Add Degassed Solvents B->C D Heat and Stir (80-100 °C, 4-12h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

    Caption: General workflow for the Suzuki-Miyaura coupling protocol.

    Data Presentation: Representative Suzuki-Miyaura Couplings

    The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions.

    EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
    14-BromoanilinePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)90685-95
    21-Bromo-4-methoxybenzenePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (2:1:1)85880-90
    31-Bromo-3-fluorobenzenePd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O (4:1)100488-96
    42-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (5:1)1001275-85

    Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

    Mechanistic Considerations and Troubleshooting

    While the Suzuki-Miyaura coupling is a robust reaction, challenges can arise, particularly when working with heteroaromatic substrates.

    Potential Issues and Solutions:

    • Low Yields:

      • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a different precatalyst can be beneficial.

      • Base Incompatibility: The choice of base is crucial. For substrates sensitive to strong bases, milder options like K₃PO₄ or Cs₂CO₃ should be considered.

      • Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant side reaction. Using anhydrous solvents and ensuring the base is thoroughly dried can mitigate this issue.

    • Side Reactions:

      • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen. Ensuring the reaction is performed under a strictly inert atmosphere is critical.

    Troubleshooting Start Low or No Yield Catalyst Check Catalyst Activity Start->Catalyst Base Optimize Base Start->Base Protodeboronation Protodeboronation? Start->Protodeboronation Homocoupling Homocoupling? Start->Homocoupling Solvent Ensure Anhydrous Solvents Inert Verify Inert Atmosphere Protodeboronation->Solvent Yes Homocoupling->Inert Yes

    Caption: A troubleshooting guide for common issues in Suzuki-Miyaura reactions.

    Applications in Drug Discovery and Materials Science

    The 4-aryl-3-chloro-2-methoxypyridine scaffold synthesized using this building block is a prevalent motif in medicinal chemistry. For instance, it serves as a key intermediate in the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The pyridine nitrogen can act as a hydrogen bond acceptor, and the various substituents on the coupled aryl ring can be tailored to optimize binding affinity and selectivity for the target kinase.

    In the realm of materials science, pyridine-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs). The electronic properties of the substituted pyridine ring can be fine-tuned to create materials with specific emission characteristics, contributing to the advancement of display and lighting technologies.

    Safety and Handling

    This compound is a white to light yellow solid. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

    • Inhalation: May cause respiratory irritation.

    • Skin Contact: May cause skin irritation.

    • Eye Contact: May cause serious eye irritation.

    In case of contact, rinse the affected area with plenty of water and seek medical advice if irritation persists. For detailed safety information, refer to the Safety Data Sheet (SDS).

    Conclusion

    This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to a wide array of substituted pyridines. The protocols and guidelines presented in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and functional materials.

    References

    C-C bond formation using 3-Chloro-2-methoxypyridine-4-boronic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    An Application Guide to Palladium-Catalyzed C-C Bond Formation Using 3-Chloro-2-methoxypyridine-4-boronic Acid

    Introduction: The Strategic Value of Substituted Pyridines

    Biaryl and heteroaryl scaffolds are foundational structures in modern drug discovery and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Among the myriad of synthetic methods to construct these motifs, the Suzuki-Miyaura cross-coupling reaction stands out for its remarkable versatility, mild reaction conditions, and broad functional group tolerance.[3][4][5]

    This guide focuses on the application of This compound , a highly functionalized and valuable building block for organic synthesis. The strategic placement of the boronic acid, chloro, and methoxy groups on the pyridine ring allows for precise, regioselective carbon-carbon bond formation, opening avenues to novel and complex molecular architectures.[1][6] The pyridine core is a privileged motif in medicinal chemistry, and its targeted functionalization using reagents like this is critical for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.[7] This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and practical troubleshooting advice for researchers employing this versatile reagent.

    Core Concepts: The Suzuki-Miyaura Catalytic Cycle

    A fundamental understanding of the Suzuki-Miyaura reaction mechanism is paramount for successful application and troubleshooting. The reaction facilitates the coupling of an organoboron species (the boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[8][9] The process is driven by a catalytic cycle involving three key steps:

    • Oxidative Addition : The cycle begins with the active Palladium(0) catalyst inserting itself into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide or chloride).[9] This step, often rate-determining, forms a Pd(II) complex. It is important to note that aryl chlorides are typically less reactive than their bromide or iodide counterparts, often necessitating the use of more active, electron-rich, and bulky phosphine ligands to facilitate this step.[10]

    • Transmetalation : The organoboron reagent, activated by the base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium(II) center.[3][9] This displaces the halide from the palladium complex. The choice of base is critical, as it not only facilitates the formation of the reactive boronate but also influences the overall reaction rate.[3]

    • Reductive Elimination : In the final step, the two organic groups on the palladium center couple to form the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]

    Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd2_trans->product organohalide R¹-X (Aryl Halide) organohalide->pd2_ox boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans

    Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2]

    Application Profile of this compound

    This reagent possesses a unique combination of functional groups that dictate its reactivity and utility:

    • The Boronic Acid (C4-position) : This is the primary reactive site for the Suzuki-Miyaura coupling, enabling the formation of a new C-C bond at the 4-position of the pyridine ring.

    • The Chloro Group (C3-position) : The C-Cl bond is less reactive than a C-Br or C-I bond in typical Suzuki couplings.[11] This differential reactivity allows for selective coupling at the C4-boronic acid site while leaving the C3-chloro group intact for potential subsequent cross-coupling reactions under more forcing conditions. This enables a stepwise, divergent synthesis strategy from a single precursor.

    • The Methoxy Group (C2-position) : As an electron-donating group, the methoxy substituent influences the electronic properties of the pyridine ring, which can affect the rate and efficiency of the catalytic cycle.[10]

    It is a general consideration that some heteroaryl boronic acids can be prone to instability, leading to competitive decomposition via protodeboronation under basic reaction conditions.[12][13][14] For challenging substrates, converting the free boronic acid to a more stable pinacol ester or N-methyliminodiacetic acid (MIDA) boronate can significantly improve reaction outcomes by ensuring a slow, controlled release of the active reagent.[6][15][16]

    Experimental Protocols and Methodologies

    The following protocols are generalized procedures based on established methods for structurally similar pyridylboronic acids and serve as a robust starting point for optimization.[2][10]

    Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

    This protocol outlines a standard set of conditions for coupling this compound with a generic aryl bromide.

    Materials & Equipment:

    • This compound (1.2 equivalents)

    • Aryl Bromide (1.0 equivalent)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

    • 1,4-Dioxane and Water (4:1 ratio, degassed)

    • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating mantle.

    • Inert gas supply (Argon or Nitrogen).

    Step-by-Step Methodology:

    • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), Palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[10]

    • Inert Atmosphere : Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]

    • Solvent Addition : Add degassed 1,4-dioxane (4 mL) followed by degassed water (1 mL) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

    • Reaction Execution : Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.[10]

    • Monitoring : Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).[2]

    • Extraction : Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 x 15 mL).[10]

    • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[2][10]

    Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Cool, Dilute & Wash heat->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Isolated Product purify->product

    Caption: General workflow for the Suzuki-Miyaura coupling reaction.[2]

    Data Presentation: Guide to Reaction Condition Optimization

    The optimal conditions for a Suzuki-Miyaura coupling can be highly substrate-dependent. This table provides a summary of commonly used components and key considerations to guide optimization efforts.

    ComponentExamplesKey Considerations & Rationale
    Palladium Catalyst & Ligand Pd(PPh₃)₄ : A traditional, all-in-one Pd(0) catalyst.Can sometimes lead to side products from phosphine incorporation.[17]
    Pd(OAc)₂ or Pd₂(dba)₃ + Ligand : A flexible system allowing for ligand screening.The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required for activating less reactive C-Cl bonds and promoting efficient coupling with heteroaryl substrates.[10][12]
    PdCl₂(dppf) : A robust and widely used catalyst.Often effective for a broad range of heteroaryl couplings and less sensitive to air than some other systems.[5][18]
    Base Na₂CO₃, K₂CO₃ : Mild and inexpensive carbonate bases.Typically used in aqueous/organic solvent mixtures. May be less effective for challenging or sterically hindered substrates.[3][17]
    K₃PO₄ : A versatile and effective base.A stronger, non-nucleophilic base that is often successful when carbonates fail, particularly for heteroaryl couplings.[10][17]
    Cs₂CO₃ : A strong base for difficult couplings.Often improves yields for challenging substrates but is more expensive.[10]
    CsF, KF : Fluoride bases.Useful for substrates that are sensitive to strongly basic (high pH) conditions, as they minimize base-mediated side reactions like ester saponification.[17][19]
    Solvent System 1,4-Dioxane/H₂O : A very common and effective mixture.The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.[10]
    Toluene/H₂O : Another frequently used biphasic system.Toluene allows for higher reaction temperatures if needed.[3]
    THF, DMF : Aprotic polar solvents.Can be used, but care must be taken to ensure all reagents are soluble.[8]

    Troubleshooting Common Issues

    ProblemPotential Cause(s)Recommended Solution(s)
    Low or No Yield 1. Inactive Catalyst : The Pd(0) species is sensitive to oxygen.[20]2. Reagent Degradation : Boronic acids can degrade on storage.[20]3. Suboptimal Conditions : Incorrect choice of ligand, base, or solvent.1. Ensure Inert Atmosphere : Rigorously degas all solvents and maintain a strict Ar/N₂ atmosphere throughout the reaction. Use a fresh catalyst or a stable precatalyst.[20]2. Check Reagent Quality : Use high-purity reagents. Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate, especially if protodeboronation is suspected.[12][15]3. Screen Conditions : Systematically screen different ligands (e.g., SPhos, XPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvents.
    Homocoupling of Boronic Acid 1. Presence of Oxygen : O₂ can facilitate the oxidative homocoupling of the boronic acid.[20]2. Pd(II) Source : In-situ reduction of a Pd(II) source can sometimes promote this side reaction.1. Improve Degassing : Enhance the degassing procedure for all solvents and reagents.[20]2. Use a Pd(0) Source : Employing a direct Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling.[20]3. Lower Temperature : Reducing the reaction temperature can sometimes disfavor the homocoupling pathway.
    Protodeboronation 1. Boronic Acid Instability : Some heteroaryl boronic acids are inherently unstable, especially at high temperatures and pH.[12][13]2. Harsh Conditions : Prolonged reaction times or overly strong bases can promote the cleavage of the C-B bond.1. Use a More Stable Surrogate : Convert the boronic acid to a MIDA boronate or trifluoroborate salt, which slowly releases the active species under reaction conditions.[15][21]2. Milder Conditions : Use a milder base (e.g., KF, CsF) and a more active catalyst system that allows for lower reaction temperatures and shorter reaction times.[12][13]

    References

    Synthesis of Biaryl Compounds Using 3-Chloro-2-methoxypyridine-4-boronic Acid: An Application Note and Protocol

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Strategic Importance of Substituted Biaryl Pyridines in Drug Discovery

    Biaryl scaffolds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The pyridine moiety, in particular, is a privileged heterocycle, bestowing favorable physicochemical properties such as improved solubility and metabolic stability, and offering a key hydrogen bond acceptor to modulate target engagement. The targeted synthesis of biaryl compounds featuring a substituted pyridine ring is therefore of paramount importance for the development of novel therapeutics.

    This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing 3-Chloro-2-methoxypyridine-4-boronic acid, a versatile and strategic building block. The presence of the chloro, methoxy, and boronic acid functionalities on the pyridine ring offers a unique combination of reactivity and potential for further diversification, making it an invaluable tool for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the key reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

    The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

    The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the premier method for the construction of biaryl systems, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.[1] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

    The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling, especially when dealing with heteroaromatic substrates. Electron-deficient pyridines can present challenges, including slower transmetalation rates and potential catalyst inhibition by the Lewis basic nitrogen atom.[2] However, the strategic selection of reaction parameters can overcome these hurdles to achieve high yields and purity.

    Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

    Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing synthetic protocols. The catalytic cycle, illustrated below, is a well-established paradigm in cross-coupling chemistry.

    Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Biaryl Product Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester (Ar'-B(OR)2) + Base Ar'-B(OR)2->Transmetalation

    Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

    Causality in the Cycle:

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.

    • Transmetalation: The organic moiety from the boronic acid derivative (Ar'-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

    • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

    Experimental Protocol: Synthesis of a Biaryl Pyridine

    This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction between this compound pinacol ester and an aryl bromide. The pinacol ester is often preferred over the free boronic acid due to its enhanced stability and ease of handling.[3]

    Materials and Equipment
    Reagent/EquipmentSpecifications
    This compound pinacol esterCommercially available
    Aryl bromideSubstituted or unsubstituted
    Palladium Catalyste.g., Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
    Basee.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
    Solvente.g., 1,4-Dioxane and Water (degassed)
    Reaction vesselSchlenk tube or microwave vial
    Magnetic stirrer and hotplate
    Inert gas supplyArgon or Nitrogen
    Standard laboratory glassware
    Purification systemFlash column chromatography

    Step-by-Step Procedure

    Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add solids to a dry reaction vessel: - this compound pinacol ester (1.2 equiv) - Aryl bromide (1.0 equiv) - Base (e.g., K2CO3, 2.0 equiv) - Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv) B 2. Evacuate and backfill the vessel with inert gas (3x) A->B C 3. Add degassed solvents (e.g., 1,4-Dioxane/Water, 4:1 v/v) B->C D 4. Heat the reaction mixture to 80-100 °C with vigorous stirring C->D E 5. Monitor reaction progress by TLC or LC-MS until completion (typically 4-16 h) D->E F 6. Cool the reaction to room temperature E->F G 7. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine F->G H 8. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate G->H I 9. Purify the crude product by flash column chromatography H->I J Characterize the final biaryl product (NMR, MS) I->J

    Figure 2: A step-by-step workflow for the synthesis of biaryl compounds.

    • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound pinacol ester (1.2 equivalents), the desired aryl bromide (1.0 equivalent), the base (e.g., potassium carbonate, 2.0 equivalents), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents).

    • Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.

    • Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically between 80-100 °C) and stir vigorously.

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed. Reaction times can vary from 4 to 16 hours.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

    • Extraction: Wash the organic layer with water and then with brine to remove inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

    • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

    Quantitative Data and Expected Outcomes

    The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, base, and solvent system employed. While a specific yield for a given reaction can only be determined experimentally, the following table provides a general guideline for expected outcomes based on the electronic nature of the aryl bromide coupling partner.

    Aryl Bromide SubstituentExpected Yield RangeNotes
    Electron-withdrawing (e.g., -NO₂, -CN, -CF₃)Good to ExcellentOxidative addition is generally faster.
    Electron-neutral (e.g., -H, -CH₃)Moderate to GoodStandard conditions are typically effective.
    Electron-donating (e.g., -OCH₃, -N(CH₃)₂)Moderate to GoodMay require more active catalysts or longer reaction times.
    Sterically hindered (e.g., ortho-substituted)Lower to ModerateMay require specialized bulky ligands and higher temperatures.

    Note: This table provides general trends and actual yields may vary.

    Troubleshooting and Optimization

    Even with a robust protocol, challenges can arise. The following section addresses common issues and provides actionable solutions.

    IssuePotential Cause(s)Suggested Solution(s)
    Low or no conversion - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments of 10-20 °C.
    Protodeboronation of the boronic ester - Presence of excess water or protic impurities- Base is too weak or reaction time is too long- Use anhydrous solvents and ensure all reagents are dry.- Use a stronger base or a slight excess of the boronic ester (1.1-1.2 equivalents).- Monitor the reaction closely and stop it once the starting material is consumed.
    Formation of homocoupled byproducts - Presence of oxygen in the reaction mixture- Ensure the reaction is set up under a strictly inert atmosphere and use thoroughly degassed solvents.
    Difficulty in purification - Formation of closely eluting byproducts- Optimize the reaction conditions to minimize side reactions.- Employ a different stationary phase or solvent system for chromatography.

    Conclusion: A Versatile Building Block for Complex Molecule Synthesis

    This compound and its pinacol ester are valuable and versatile reagents for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The strategic placement of the chloro, methoxy, and boronic acid functionalities provides multiple avenues for the construction of novel molecular architectures with potential applications in drug discovery and materials science. By understanding the underlying reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this building block to accelerate their synthetic endeavors. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this powerful synthetic tool.

    References

    Introduction: The Central Role of Heterocycles in Modern Science

    Author: BenchChem Technical Support Team. Date: January 2026

    An Application Guide to Modern Synthetic Strategies for Complex Heterocyclic Molecules

    Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the largest and most varied family of organic compounds.[1] It is estimated that over half of all known organic compounds are heterocyclic.[2] This prevalence is not arbitrary; these structures are fundamental building blocks in medicinal chemistry, agrochemicals, and materials science.[2][3] Their unique three-dimensional shapes and electronic properties allow them to interact with high specificity a wide range of biological targets, making them indispensable scaffolds in drug design.[4]

    The development of innovative synthetic methodologies that provide rapid and efficient access to diverse, functionalized heterocyclic compounds is therefore a critical endeavor in the chemical sciences.[1][5] This guide moves beyond a simple recitation of reactions to provide a deeper understanding of the core strategies that are revolutionizing the synthesis of complex heterocycles. We will explore the "why" behind key experimental choices in four transformative areas: Transition Metal-Catalyzed C-H Activation, Multicomponent Reactions (MCRs), Photoredox Catalysis, and Continuous Flow Synthesis. Each section includes detailed protocols designed for reproducibility and grounded in the principles of modern, efficient organic synthesis.

    Precision and Economy: Transition Metal-Catalyzed C–H Activation

    The direct functionalization of otherwise inert carbon-hydrogen (C–H) bonds has emerged as one of the most powerful strategies in modern synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[6][7] This approach shortens synthetic pathways, reduces waste, and allows for the late-stage modification of complex molecules.[6] Palladium (Pd) catalysis has been particularly transformative in this area.[3][8]

    A key concept in many of these reactions is the use of a "directing group" (DG), a functional group on the substrate that coordinates to the metal catalyst. This coordination event brings the catalyst into close proximity to a specific C–H bond, creating a metallacycle intermediate that facilitates selective bond cleavage and functionalization, typically at the ortho position.[8] This strategy overcomes the challenge of differentiating between multiple C–H bonds within a molecule.

    C_H_Activation_Workflow Workflow for Directing Group-Assisted C-H Activation cluster_cycle Catalytic Cycle Substrate Substrate with Directing Group (DG) A Coordination Substrate->A Catalyst Pd(II) Catalyst (e.g., Pd(OAc)₂) Catalyst->A Coupling_Partner Coupling Partner (e.g., Aryl Halide) C Oxidative Addition Coupling_Partner->C Product Functionalized Product B C-H Activation (Metallacycle Formation) A->B Intramolecular B->C D Reductive Elimination C->D Forms C-C bond D->Product D->A Regenerates Pd(II) Catalyst

    Caption: Directed C-H activation workflow using a transition metal catalyst.

    Application Protocol 1: Palladium-Catalyzed ortho-Acylation of 2-Phenylpyridine

    This protocol details the directing group-assisted acylation of the ortho C–H bond of 2-phenylpyridine, a common substrate used to validate new catalytic methods.[8] The pyridine nitrogen acts as the directing group.

    Table 1: Reagents for ortho-Acylation

    ReagentMolar Mass ( g/mol )AmountmmolsEquivalents
    2-Phenylpyridine155.19155 mg1.01.0
    Styrene104.15125 mg1.21.2
    PdCl₂177.339 mg0.050.05
    tert-Butyl perbenzoate (TBPB)194.23388 mg2.02.0
    1,2-Dichloroethane (DCE)98.963.0 mL--

    Step-by-Step Methodology:

    • Reactor Setup: To a flame-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol), PdCl₂ (0.05 mmol), and TBPB (2.0 mmol).

      • Causality: A Schlenk tube and flame-drying are used to create an inert, moisture-free atmosphere, which is crucial as organometallic catalytic cycles can be sensitive to water and oxygen.

    • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all atmospheric oxygen.

    • Reagent Addition: Using syringes, add the solvent 1,2-dichloroethane (3.0 mL) followed by styrene (1.2 mmol).

      • Causality: Styrene serves as the acyl source in this oxidative C-H activation protocol.[8] TBPB is a strong oxidant required for the catalytic cycle.[8]

    • Reaction Execution: Seal the tube and place it in a pre-heated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with dichloromethane (DCM, 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to quench any remaining oxidant and acid byproducts.

    • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ortho-acylated product.

    Building Complexity Rapidly: Multicomponent Reactions (MCRs)

    Multicomponent reactions (MCRs) are powerful processes in which three or more reactants combine in a single synthetic operation to form a product that contains most or all of the atoms of the starting materials.[9][10] This strategy is highly convergent and atom-economical, offering significant advantages over traditional stepwise syntheses in terms of efficiency, time, and resource savings.[10] MCRs are particularly valuable in drug discovery for generating large libraries of structurally diverse molecules for biological screening.[9][11]

    The Ugi four-component reaction (U-4CR) is a cornerstone MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The flexibility to vary each of the four components allows for the rapid creation of diverse heterocyclic precursors.[11]

    MCR_Concept Concept of a Four-Component Reaction (4CR) cluster_inputs Simple Starting Materials A Component A (e.g., Aldehyde) ReactionVessel One-Pot Reaction (Single Operation) A->ReactionVessel B Component B (e.g., Amine) B->ReactionVessel C Component C (e.g., Isocyanide) C->ReactionVessel D Component D (e.g., Carboxylic Acid) D->ReactionVessel Product Complex Heterocyclic Scaffold ReactionVessel->Product High Atom Economy

    Caption: MCRs combine multiple simple inputs into one complex product.

    Application Protocol 2: Microwave-Assisted Biginelli Reaction

    The Biginelli reaction is a classic MCR that produces dihydropyrimidinones, a class of heterocycles with significant pharmaceutical applications.[2] This protocol utilizes microwave irradiation to accelerate the reaction, a common green chemistry technique.[12][13]

    Table 2: Reagents for Microwave-Assisted Biginelli Reaction

    ReagentMolar Mass ( g/mol )AmountmmolsEquivalents
    Benzaldehyde106.12106 mg1.01.0
    Ethyl Acetoacetate130.14130 mg1.01.0
    Urea60.0690 mg1.51.5
    HCl (catalytic)36.463-4 drops--
    Ethanol46.072.0 mL--

    Step-by-Step Methodology:

    • Reactor Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

    • Solvent and Catalyst Addition: Add ethanol (2.0 mL) to the vial, followed by 3-4 drops of concentrated hydrochloric acid as a catalyst.

      • Causality: The Brønsted acid (HCl) catalyzes the initial condensation steps of the reaction mechanism. Ethanol is a polar solvent suitable for microwave heating.

    • Reaction Execution: Seal the vial with a cap. Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes.

      • Causality: Microwave irradiation provides rapid and uniform heating, which dramatically reduces reaction times compared to conventional heating methods, often from hours to minutes.[12]

    • Work-up and Isolation: After the irradiation is complete, cool the vial to room temperature (or with an ice bath). The product will often precipitate out of the solution.

    • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.

    Harnessing Light: Visible-Light Photoredox Catalysis

    Visible-light photoredox catalysis has recently emerged as a powerful and sustainable tool for forging new chemical bonds.[14][15] This methodology uses light-absorbing catalysts (photocatalysts), often based on iridium or ruthenium complexes, that can initiate redox reactions upon excitation with visible light.[16] This approach allows for the generation of radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve with traditional thermal methods.[15][17]

    The general mechanism involves the photocatalyst absorbing a photon, which promotes it to an excited state. This excited catalyst is now a potent single-electron transfer (SET) agent, capable of oxidizing or reducing a substrate to generate a reactive radical, which then engages in the desired bond-forming event. The catalyst is regenerated at the end of the cycle, making the process catalytic.[16]

    Photoredox_Cycle Generalized Photoredox Catalytic Cycle cluster_oxidative Oxidative Quenching PC Photocatalyst (PC) PC_star Excited State [PC]* PC->PC_star Visible Light (hν) PC_ox Oxidized PC [PC]+ PC_star->PC_ox SET PC_red Reduced PC [PC]- PC_star->PC_red SET PC_ox->PC SET PC_red->PC SET Sub_A Substrate A cluster_reductive cluster_reductive Sub_B Substrate B cluster_oxidative cluster_oxidative Product Product A-B

    Caption: Photoredox cycles enable reactions via single-electron transfer (SET).

    Application Protocol 3: Photocatalytic Direct Arylation of N-Heterocycles

    This protocol describes a redox-neutral method for coupling an N-heterocycle with an arene, a common transformation in medicinal chemistry.[18] The reaction proceeds under mild conditions using a commercially available photocatalyst.

    Table 3: Reagents for Photocatalytic Direct Arylation

    ReagentMolar Mass ( g/mol )AmountmmolsEquivalents
    Lepidine (4-methylquinoline)143.1972 mg0.51.0
    Anisole108.14162 mg1.53.0
    Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆1125.015.6 mg0.0050.01
    Acetic Acid (AcOH)60.0557 µL1.02.0
    Acetonitrile (MeCN)41.055.0 mL--

    Step-by-Step Methodology:

    • Reactor Setup: In an 8 mL vial, combine the N-heterocycle (lepidine, 0.5 mmol), the iridium photocatalyst (0.01 equiv), and a magnetic stir bar.

    • Reagent Addition: Add acetonitrile (5.0 mL), followed by the arene coupling partner (anisole, 1.5 mmol) and acetic acid (1.0 mmol).

      • Causality: Acetonitrile is a common polar aprotic solvent for photoredox reactions. The acid additive is often crucial for the reaction mechanism, participating in proton-coupled electron transfer steps.[18]

    • Degassing: Seal the vial with a septum-containing cap. Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

      • Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Thorough degassing is essential for efficiency.

    • Reaction Execution: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction vigorously at room temperature for 24 hours.

    • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL).

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the arylated N-heterocycle product.

    Enhancing Safety and Scalability: Continuous Flow Synthesis

    Flow chemistry represents a paradigm shift from traditional batch processing in round-bottom flasks.[19][20] In a flow system, reagents are continuously pumped from reservoirs, mixed, and reacted in a temperature-controlled coil or channel reactor.[21] This technology offers numerous advantages, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and enhanced reproducibility and scalability.[21][22] These benefits are particularly relevant for the synthesis of heterocyclic APIs (Active Pharmaceutical Ingredients).[20]

    For example, the Fischer indole synthesis, a classic method for preparing indole heterocycles, often requires high temperatures.[22] Performing this reaction in a flow reactor allows for precise temperature control and short residence times, which can suppress the formation of byproducts and improve yields.[22]

    Conceptual Protocol 4: Fischer Indole Synthesis in a Flow System

    This protocol outlines the conceptual setup for performing a Fischer indole synthesis under continuous flow conditions, adapted from batch procedures.

    Table 4: Reagent Stock Solutions for Flow Synthesis

    SolutionComponentsConcentration
    Stock A Phenylhydrazine, Aldehyde/Ketone0.5 M in Acetic Acid
    Stock B (Optional) Co-solvent/Quenche.g., Water or Base

    Flow System Setup and Execution:

    • System Assembly: Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a heated coil reactor (e.g., PFA tubing in a heated block or oil bath), and a back-pressure regulator.

    • Reagent Preparation: Prepare a stock solution (Stock A) of the phenylhydrazine and the corresponding aldehyde or ketone in a suitable solvent like acetic acid.

    • Pumping and Mixing: Using syringe pump 1, pump Stock A through the system. The solution enters a T-mixer where it is combined with any co-solvents or reagents from syringe pump 2 if needed.

    • Reaction: The combined stream flows into the heated coil reactor. The temperature and flow rate determine the "residence time"—the duration the reagents spend in the heated zone. For an indole synthesis, this might be 180 °C with a residence time of 30 seconds.[22]

      • Causality: The high surface-area-to-volume ratio of the tubing allows for extremely efficient heat transfer, enabling rapid heating to superheated temperatures and precise control, minimizing side reactions.[21]

    • Quenching and Collection: After exiting the heated reactor, the product stream can be passed through a cooling loop before being mixed with a quenching solution (Stock B) via another T-mixer. The final product stream is collected in a flask.

    • Work-up and Purification: The collected solution is processed using standard batch work-up procedures (extraction, drying, concentration) followed by purification via chromatography or crystallization. The steady-state collection allows for straightforward scaling by simply running the system for a longer duration.

    Conclusion

    The synthesis of complex heterocyclic molecules is a dynamic field that continues to evolve. The strategies outlined in this guide—C-H activation, multicomponent reactions, photoredox catalysis, and flow chemistry—represent the forefront of modern synthetic chemistry. They provide researchers, scientists, and drug development professionals with powerful tools to construct complex molecular architectures with greater efficiency, precision, and sustainability than ever before. By understanding the underlying principles and causality behind these protocols, scientists can better leverage them to accelerate innovation in the discovery of new medicines, materials, and agrochemicals.

    References

    Application Note: A Detailed Protocol for the Miyaura Borylation of 3-chloro-2-methoxypyridine

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    The Miyaura borylation stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-boron bonds.[1] This palladium-catalyzed cross-coupling reaction transforms aryl, heteroaryl, and vinyl halides into versatile boronate esters, which are pivotal intermediates in organic synthesis, most notably as coupling partners in the Suzuki-Miyaura reaction.[2][3] The resulting organoboron compounds are valued for their stability, low toxicity, and broad functional group tolerance.[4]

    This application note provides a comprehensive, field-proven protocol for the synthesis of 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from 3-chloro-2-methoxypyridine. This specific heteroaryl boronate is a valuable building block in the development of novel pharmaceuticals and functional materials. The protocol addresses the unique challenges associated with using an electron-rich heteroaryl chloride, a class of substrates known for their lower reactivity compared to their bromide or iodide counterparts.[5] We will delve into the mechanistic rationale behind reagent selection, provide a detailed step-by-step procedure, and offer a guide for troubleshooting common issues.

    Reaction Principle and Catalytic Cycle

    The Miyaura borylation reaction operates via a palladium-based catalytic cycle.[2] The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.

    • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive chlorides.

    • Transmetalation: The Pd(II) complex then undergoes transmetalation with the diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The base plays a critical role here; it is believed to activate the palladium complex rather than the diboron reagent, forming a more reactive palladium-alkoxide or -acetate species that facilitates the exchange of the halide for a boryl group.[1][2] The high oxophilicity of boron is a key driving force for this step.[1]

    • Reductive Elimination: The final step is the reductive elimination from the resulting Pd(II)-boryl complex to yield the desired aryl boronate ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[6]

    Miyaura_Borylation_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation B₂pin₂, Base PdII_ArBpin L₂Pd(II)(Ar)(Bpin) Transmetalation->PdII_ArBpin RedElim Reductive Elimination PdII_ArBpin->RedElim RedElim->Pd0 Ar-Bpin ArBpin Product (Ar-Bpin) RedElim->ArBpin ArX 3-chloro-2-methoxypyridine (Ar-X) ArX->OxAdd B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Transmetalation

    Caption: Catalytic cycle of the Miyaura borylation reaction.

    Detailed Experimental Protocol

    This protocol is optimized for the borylation of an electron-rich heteroaryl chloride, which necessitates the use of a highly active catalyst system.

    Materials and Reagents
    ReagentFormulaMW ( g/mol )Amount (mmol)Eq.Notes
    3-chloro-2-methoxypyridineC₆H₆ClNO143.575.01.0Starting material. Ensure it is pure and dry.
    Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.946.01.2Use of a slight excess ensures complete consumption of the starting material.[7]
    Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.050.01Palladium source (pre-catalyst). Handle in a fume hood.
    2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P564.800.120.024Buchwald phosphine ligand, crucial for the activation of aryl chlorides.[5][8]
    Potassium Acetate (KOAc)CH₃COOK98.147.51.5Anhydrous. Must be dried thoroughly before use (e.g., by heating under vacuum) to prevent side reactions like homo-coupling.[1][9]
    1,4-DioxaneC₄H₈O₂88.1125 mL-Anhydrous, inhibitor-free solvent. Should be degassed prior to use.
    Step-by-Step Procedure

    Reaction Setup (Inert Atmosphere)

    • Vessel Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add potassium acetate (736 mg, 7.5 mmol). Seal the flask with a rubber septum, and heat gently under high vacuum to remove any residual moisture, then allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • Reagent Addition: Against a positive flow of inert gas, add 3-chloro-2-methoxypyridine (718 mg, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), Pd₂(dba)₃ (45.8 mg, 0.05 mmol), and XPhos (67.8 mg, 0.12 mmol).

      • Rationale: The order of addition is important to protect the air- and moisture-sensitive catalyst. Adding the solid reagents first under an inert atmosphere minimizes exposure to oxygen.[10]

    • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Through the septum, add 25 mL of anhydrous, degassed 1,4-dioxane via syringe.

      • Rationale: Degassing the solvent by methods such as freeze-pump-thaw or sparging with an inert gas is crucial to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[10]

    Reaction Execution

    • Heating: Immerse the flask in a preheated oil bath at 100 °C.

    • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) or GC-MS. The reaction is typically complete within 12-24 hours.

      • Note on TLC: The product and B₂pin₂ may have similar Rf values. B₂pin₂ can be visualized by staining with ceric ammonium molybdate followed by gentle heating.[7]

    Workup and Isolation

    • Cooling and Filtration: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 25 mL).

    • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.

    Purification

    • Chromatography Setup: Prepare a silica gel column. It is highly recommended to deactivate the silica gel to prevent hydrolysis of the pinacol ester.[11][12] This can be achieved by preparing a slurry of the silica gel in the eluent (e.g., 95:5 Hexane:Ethyl Acetate) and adding 1% v/v triethylamine, then packing the column with this slurry.

      • Rationale: The Lewis acidic silanol groups on the surface of standard silica gel can catalyze the hydrolysis of the boronate ester to the more polar boronic acid, leading to product loss and difficult purification.[12] Base treatment neutralizes these acidic sites.[12]

    • Column Chromatography: Load the crude product onto the prepared column and elute with a gradient of Hexane:Ethyl Acetate (starting from 98:2). Collect the fractions containing the desired product.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. The final product, 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, should be obtained as a colorless to yellowish solid.[13] Dry the product under vacuum. The expected yield is typically in the range of 70-90%.

    Characterization

    • Appearance: Colorless to yellowish solid.

    • Melting Point: 47-49 °C.[13]

    • ¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the methoxy group (~3.9 ppm), the pyridine ring protons, and a large singlet for the 12 protons of the pinacol group (~1.35 ppm).

    • ¹³C NMR (CDCl₃): Expect signals for the pyridine carbons, the methoxy carbon, and the carbons of the pinacol group.

    Troubleshooting Guide

    ProblemPotential Cause(s)Suggested Solution(s)
    No or Low Conversion 1. Inactive catalyst due to oxygen exposure.[10]2. Insufficiently dried reagents/solvent.[9]3. Low reaction temperature or time.1. Ensure rigorous inert atmosphere techniques are used. Use fresh, high-quality catalyst and ligands.2. Flame-dry glassware. Use anhydrous solvents and dry the base thoroughly.3. Increase reaction temperature (up to 120 °C) or extend the reaction time. Consider a more active ligand if necessary.
    Dehalogenation of Starting Material A known side reaction with palladium catalysts, particularly with electron-rich heteroaryl halides.[14]This can be difficult to avoid completely. Ensure the reaction is not run for an excessively long time after completion. Sometimes switching to a different ligand or solvent system can minimize this side product.
    Formation of Symmetrical Biphenyl Byproduct Suzuki-Miyaura coupling between the boronate ester product and unreacted starting material.[9] This is often promoted by the presence of water or using a base that is too strong.1. Ensure all reagents, especially the base and solvent, are scrupulously dry.[9]2. Use a weak base like KOAc.[1] Avoid stronger bases like carbonates or hydroxides unless specifically required.
    Product Hydrolysis During Workup/Purification The pinacol boronate ester is sensitive to acidic conditions and can hydrolyze on silica gel.[15][16]1. Avoid strongly acidic or basic aqueous workup conditions.2. Deactivate the silica gel with a non-nucleophilic base like triethylamine or by impregnating it with boric acid before performing column chromatography.[11][12]

    Safety Precautions

    • Work in a well-ventilated fume hood.

    • Palladium compounds are toxic and should be handled with care.

    • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid contact with skin and eyes.[13] In case of contact, rinse immediately with plenty of water.

    References

    The Strategic Incorporation of 3-Chloro-2-methoxypyridine-4-boronic Acid in Advanced Materials for Organic Electronics

    Author: BenchChem Technical Support Team. Date: January 2026

    This technical guide serves as a comprehensive resource for researchers, materials scientists, and professionals in drug development on the application of 3-chloro-2-methoxypyridine-4-boronic acid in the synthesis of novel organic materials. With full editorial control, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

    Introduction: The Untapped Potential of a Versatile Building Block

    This compound is a key intermediate in the synthesis of complex organic molecules.[1] Its unique electronic properties, stemming from the interplay of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the versatile boronic acid functionality, make it an attractive building block for the design of novel materials for organic electronics.[1][2] Pyridine-based materials are of significant interest for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their excellent charge transporting properties.[3] The strategic incorporation of the 3-chloro-2-methoxypyridine-4-yl moiety can lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, crucial for efficient charge injection and transport in electronic devices.[3]

    This guide will provide detailed application notes and protocols for the synthesis of a representative organic electronic material using this compound, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction.

    Core Application: Synthesis of a Bipolar Host Material for OLEDs

    The development of efficient and stable blue OLEDs remains a significant challenge in the field of organic electronics. The design of host materials that can efficiently manage both electrons and holes (bipolar transport) is critical for achieving high-performance devices. The unique electronic nature of the 3-chloro-2-methoxypyridine-4-yl unit makes it an excellent candidate for incorporation into bipolar host materials.

    Here, we present a detailed protocol for the synthesis of a hypothetical bipolar host material, 4-(3-chloro-2-methoxypyridin-4-yl)-N,N-diphenylaniline , a molecule designed to combine the electron-transporting properties of the substituted pyridine with the hole-transporting capabilities of the triphenylamine moiety.

    Reaction Principle: The Suzuki-Miyaura Cross-Coupling

    The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide (4-bromo-N,N-diphenylaniline). This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures that are common in organic electronic materials.[4]

    The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when dealing with less reactive chloro-pyridines.

    Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

    Experimental Protocol: Synthesis of 4-(3-chloro-2-methoxypyridin-4-yl)-N,N-diphenylaniline

    This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

    Materials:

    • This compound (1.0 eq)

    • 4-Bromo-N,N-diphenylaniline (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

    • Potassium phosphate (K₃PO₄) (3.0 eq)

    • Anhydrous 1,4-dioxane

    • Degassed deionized water

    Instrumentation:

    • Schlenk line or glovebox for inert atmosphere setup

    • Magnetic stirrer with heating plate

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates

    • Rotary evaporator

    • Column chromatography setup

    Procedure:

    • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, 4-bromo-N,N-diphenylaniline, palladium(II) acetate, SPhos, and potassium phosphate.

    • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The biphasic system is often beneficial for Suzuki couplings.

    • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient coupling of the less reactive chloropyridine.

    • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, typically more fluorescent, spot indicates product formation.

    • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

    References

    Application Notes and Protocols for the Regioselective Functionalization of the C-3 Position of Methoxypyridines

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    Methoxypyridine scaffolds are privileged structures in modern chemistry, serving as crucial building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Achieving precise functionalization of the pyridine ring, particularly at the electronically distinct C-3 position, is a persistent challenge that dictates the success of many synthetic campaigns. This guide provides an in-depth exploration of robust and field-proven protocols for the C-3 functionalization of methoxypyridines. We move beyond simple procedural lists to dissect the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot these powerful methodologies. This document covers Directed ortho-Metalation (DoM), Halogen Dance reactions, and Transition-Metal Catalyzed C-H Activation, complete with detailed step-by-step protocols, comparative data, and mechanistic diagrams to empower researchers in drug development and chemical synthesis.

    The Strategic Importance of C-3 Functionalization

    The pyridine ring is a cornerstone of medicinal chemistry, but its inherent electron-deficient nature makes it challenging to functionalize regioselectively.[4] While the C-2 and C-4 positions are susceptible to nucleophilic attack and some C-H activation manifolds, the C-3 position remains the most elusive target.[5][6] The methoxy substituent, a powerful directing group, fundamentally alters the electronic landscape of the pyridine ring, creating unique opportunities for selective C-3 derivatization. Mastering these reactions allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

    Protocol Suite I: Directed ortho-Metalation (DoM)

    Directed ortho-Metalation is a premier strategy for achieving regioselective deprotonation by employing a directing metalating group (DMG). The methoxy group, through its ability to coordinate with organolithium bases, serves as a potent DMG, guiding deprotonation to the adjacent C-3 position with high fidelity.[7]

    Causality and Experimental Rationale

    The success of DoM hinges on the formation of a kinetically stable complex between the lithium base, the methoxy group's oxygen, and the pyridine nitrogen. This chelation lowers the activation energy for proton abstraction at the C-3 position. The choice of base is critical; highly nucleophilic bases like n-butyllithium (n-BuLi) can undergo competitive addition to the electron-deficient pyridine ring. Therefore, sterically hindered, non-nucleophilic bases such as Lithium Tetramethylpiperidide (LTMP) or Mesityllithium (MesLi) are superior choices for clean deprotonation.[1][7] All operations must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent quenching of the highly reactive organolithium intermediates.[8]

    Protocol 2.1: C-3 Lithiation and Formylation of 4-Methoxypyridine

    This protocol details the regioselective formylation of 4-methoxypyridine at the C-3 position, a key transformation for introducing a versatile aldehyde handle.[1][3]

    G cluster_0 Workflow: C-3 Formylation of 4-Methoxypyridine A 1. Prepare LTMP Base (n-BuLi + 2,2,6,6-Tetramethylpiperidine) in THF at -20 °C B 2. Cool to -78 °C A->B C 3. Add 4-Methoxypyridine (Deprotonation at C-3) B->C D 4. Quench with Electrophile (e.g., DMF) C->D E 5. Aqueous Work-up (Sat. NaHCO3) D->E F 6. Extraction & Purification E->F G Product: 4-Methoxy-3-pyridinecarboxaldehyde F->G

    Caption: Workflow for C-3 formylation via Directed ortho-Metalation.

    Materials:

    • 4-Methoxypyridine

    • 2,2,6,6-Tetramethylpiperidine

    • n-Butyllithium (in hexanes)

    • Anhydrous Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

    • Dry glassware and magnetic stir bar

    Procedure:

    • Base Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous THF and 2,2,6,6-tetramethylpiperidine (1.1 equivalents). Cool the solution to -20 °C.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the resulting mixture for 30 minutes at -20 °C to form the LTMP base.

    • Deprotonation: Cool the reaction mixture to -78 °C (acetone/dry ice bath). Add a solution of 4-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise. Stir for 10-15 minutes. A color change is typically observed, indicating the formation of the lithiated species.

    • Electrophilic Quench: Add anhydrous DMF (3.0 equivalents) dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes.

    • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

    • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to yield the desired aldehyde.[1]

    Data Summary: C-3 Functionalization of 4-Methoxypyridine

    ElectrophileReagentProduct C-3 SubstituentTypical YieldReference
    AldehydeDMF-CHO70-85%[1][3]
    IodineI₂-I~90%[9]
    Carboxylic AcidCO₂ (dry ice)-COOHHigh[1]
    SilylTMS-Cl-Si(CH₃)₃Good[1]
    Thiol(MeS)₂-SMe82%[7]

    Protocol Suite II: The Halogen Dance Reaction

    The Halogen Dance (HD) is a fascinating and synthetically powerful base-catalyzed isomerization where a halogen atom migrates along an aromatic ring.[10][11] This reaction proceeds via a series of deprotonation and halogenation steps, ultimately leading to a thermodynamically more stable organometallic intermediate, which can then be trapped by an electrophile.[12][13] This allows for functionalization at positions that are inaccessible by direct deprotonation. For substituted methoxypyridines, the HD reaction can be a clever tactic to install a functional group at the C-3 position.[1]

    Mechanistic Rationale

    The driving force for the halogen dance is the formation of the most stable carbanion (or lithiated species). On a pyridine ring, acidity is influenced by proximity to the electron-withdrawing nitrogen atom and other substituents. When a bromo-methoxypyridine is treated with a strong, non-nucleophilic base like LDA, a proton is abstracted. The resulting anion can then induce the migration of the adjacent bromine atom, leading to a new regioisomeric lithiated species. This process can repeat until the most stable intermediate is formed, which is then trapped.

    G cluster_0 Conceptual Halogen Dance Mechanism Start Bromo-methoxypyridine (Br at C-2) Base Add Strong Base (e.g., LDA, -78 °C) Start->Base Deprotonation Deprotonation at C-3 (Adjacent to Br) Base->Deprotonation Intermediate1 Anionic Intermediate [C-3(-), Br at C-2] Deprotonation->Intermediate1 Migration Halogen Migration (Intramolecular Br+ transfer) Intermediate1->Migration Rearrangement Intermediate2 Thermodynamically Favored Anion [C-2(-), Br at C-3] Migration->Intermediate2 Quench Add Electrophile (E+) Intermediate2->Quench Product C-2 Functionalized, C-3 Brominated Product Quench->Product

    Caption: Conceptual workflow of a Halogen Dance reaction.

    Protocol 3.1: C-3 Bromination via Halogen Dance (Illustrative Protocol)

    This protocol illustrates how a halogen dance can be used to prepare a 3-bromo-substituted pyridine, which is a versatile intermediate for further cross-coupling reactions. We start from a readily available 2,5-dibromo-4-methoxypyridine.[1][3]

    Materials:

    • 2,5-Dibromo-4-methoxypyridine

    • Diisopropylamine

    • n-Butyllithium (in hexanes)

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (e.g., N,N-Dimethylformamide for formylation)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    Procedure:

    • Base Preparation (LDA): In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -20 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

    • Reaction Initiation: Cool the LDA solution to -78 °C. Add a solution of 2,5-dibromo-4-methoxypyridine (1.0 eq) in anhydrous THF. The initial deprotonation is expected to occur at C-6, the most acidic position adjacent to a bromine and the nitrogen.

    • Halogen Dance & Trapping: The system will equilibrate. While a detailed study for this specific substrate is complex, related systems show that lithiation can induce halogen migration.[1] By allowing the reaction to stir, a thermodynamic mixture of lithiated species is formed. Adding an electrophile like DMF will trap the most reactive/abundant intermediate.

    • Work-up and Analysis: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Warm to room temperature, extract with an appropriate organic solvent (e.g., ethyl acetate), dry, and concentrate. The resulting product mixture must be carefully analyzed by NMR and GC-MS to identify the regioisomers formed. This reaction is highly sensitive to conditions, and optimization is often required to favor the desired C-3 functionalized product.

    Protocol Suite III: Transition-Metal Catalyzed C-H Activation

    Direct C-H activation is a modern, atom-economical strategy that avoids the need for pre-functionalized starting materials (like halides) and the use of stoichiometric organometallic reagents.[5] Palladium catalysis has been successfully employed for the C-3 arylation of pyridines, a challenging transformation that requires careful ligand selection to override the intrinsic electronic preference for C-2 or C-4 functionalization.[5][14]

    Catalytic Cycle Rationale

    The key to C-3 selectivity in palladium-catalyzed reactions often lies in the ligand. Ligands like 1,10-phenanthroline can modulate the steric and electronic environment of the palladium center. The proposed mechanism involves coordination of the palladium catalyst to the pyridine. A concerted metalation-deprotonation (CMD) pathway is often invoked, where the C-H bond is broken. The ligand's structure can sterically disfavor approach at the C-2/C-6 positions and electronically favor the C-3 position, leading to the formation of a C-3 palladated intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-3 arylated product and regenerate the active catalyst.[5]

    G cluster_0 Palladium Catalytic Cycle for C-3 Arylation Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (with Ar-X) Pd0->OA PdII Ar-Pd(II)-X Intermediate OA->PdII Coord Coordination of Methoxypyridine PdII->Coord CMD C-H Activation at C-3 (CMD) Coord->CMD PdII_Aryl Ar-Pd(II)-Py-OMe Intermediate CMD->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Regeneration Product C-3 Arylated Product RE->Product

    Caption: Simplified Pd-catalyzed C-H arylation cycle.

    Protocol 4.1: Palladium-Catalyzed C-3 Arylation of a Substituted Pyridine

    This protocol is based on methodologies developed for the C-3 selective arylation of pyridines using a specific ligand system.[5]

    Materials:

    • Methoxypyridine substrate

    • Aryl Bromide or Iodide

    • Palladium(II) Acetate (Pd(OAc)₂)

    • 1,10-Phenanthroline (ligand)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (base)

    • Anhydrous, high-boiling solvent (e.g., Toluene, Dioxane)

    Procedure:

    • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 5 mol%), 1,10-phenanthroline (e.g., 10 mol%), and the base (2.0 equivalents).

    • Evacuate and backfill the tube with an inert gas (Argon) three times.

    • Add the methoxypyridine substrate (1.0 equivalent), the aryl halide (1.5 equivalents), and the anhydrous solvent via syringe.

    • Reaction: Seal the tube and place it in a preheated oil bath at a high temperature (e.g., 130-150 °C). Stir vigorously for the specified time (typically 12-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography to isolate the C-3 arylated methoxypyridine.

    Summary and Method Comparison

    Choosing the optimal strategy for C-3 functionalization depends on the specific substrate, desired functional group, and available laboratory equipment.

    StrategyPrincipleAdvantagesDisadvantagesBest For...
    Directed ortho-Metalation Base-mediated deprotonation directed by the methoxy group.High regioselectivity, well-established, wide range of electrophiles.Requires cryogenic temperatures, strictly anhydrous/inert conditions, strong bases.Introducing a wide variety of functional groups with high precision.
    Halogen Dance Base-catalyzed halogen migration to a thermodynamically favored position.Access to regioisomers not available by direct metalation.Can lead to product mixtures, mechanistically complex, requires careful optimization.Rearranging halogen atoms to create novel substitution patterns.
    C-H Activation Transition-metal catalyzed direct functionalization of a C-H bond.Atom-economical, avoids pre-functionalization, good for cross-coupling.Requires expensive catalysts and ligands, high temperatures, sometimes limited substrate scope.Direct arylation, alkenylation, or other cross-coupling reactions.

    References

    Troubleshooting & Optimization

    Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Chloro-2-methoxypyridine-4-boronic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    <_

    Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions utilizing 3-Chloro-2-methoxypyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block for the synthesis of complex biaryl and heteroaryl structures. Here, we will delve into the nuances of this specific reagent, providing practical, field-tested insights in a direct question-and-answer format to address common challenges and unlock the full potential of your synthetic endeavors.

    I. Frequently Asked Questions (FAQs)

    This section addresses foundational questions regarding the properties and general use of this compound in Suzuki coupling reactions.

    Q1: What are the key structural features of this compound and how do they influence its reactivity in Suzuki couplings?

    A1: this compound possesses a unique combination of functional groups that dictate its behavior in cross-coupling reactions. The pyridine ring is a π-deficient heterocycle, which can present challenges due to the potential for the Lewis basic nitrogen to coordinate with and deactivate the palladium catalyst.[1] However, the substituents on the ring significantly modulate its reactivity:

    • 2-methoxy group: This is an electron-donating group, which increases the electron density on the pyridine ring. This can make the crucial oxidative addition step of the catalytic cycle more challenging when the pyridine moiety is the halide partner, but can be beneficial when it is the boronic acid partner.[2][3]

    • 3-chloro group: The chloro group can participate in nucleophilic substitution reactions, offering another avenue for functionalization.[4] In the context of Suzuki coupling, its presence further influences the electronic properties of the ring.

    • 4-boronic acid group: This is the reactive site for the Suzuki coupling, enabling the formation of a new carbon-carbon bond.

    The interplay of these groups requires careful optimization of reaction conditions to achieve high yields.

    Q2: How should I store and handle this compound to ensure its stability and reactivity?

    A2: Proper storage and handling are critical for maintaining the integrity of boronic acids. It is recommended to store this compound at -20°C upon receipt.[5][6] For multiple uses, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles.[6] The compound should be kept in a tightly closed container in a dry and well-ventilated place.[7] Boronic acids can be susceptible to oxidative degradation and protodeboronation, especially in the presence of moisture and oxygen.

    Q3: What are the general starting conditions for a Suzuki coupling reaction with this compound?

    A3: A general starting point for a Suzuki-Miyaura coupling involving a pyridylboronic acid would be:

    • Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a palladium(II) precatalyst that can be reduced in situ, such as Pd(OAc)₂ or PdCl₂(dppf).[8][9]

    • Ligand: For challenging couplings, especially with chloro-heteroaromatics, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often beneficial.[2][10]

    • Base: A moderately strong base is typically required to activate the boronic acid for transmetalation.[11] Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃.[8][12]

    • Solvent: A mixture of an organic solvent and water is often used. Common solvent systems include dioxane/water, THF/water, or toluene/water.[8][13]

    • Temperature: Reactions are typically heated, often in the range of 80-110°C.[8]

    It is crucial to degas the reaction mixture thoroughly to remove oxygen, which can oxidize the palladium catalyst and lead to side reactions like homocoupling.[14][15]

    II. Troubleshooting Guide

    This section provides a problem-oriented approach to resolving common issues encountered during Suzuki coupling reactions with this compound.

    Problem 1: Low to No Product Formation

    Q4: I am not observing any product, or the yield is very low. What are the likely causes and how can I address them?

    A4: Low or no yield in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is essential.

    Potential Cause 1: Inactive Catalyst The active Pd(0) species may not be forming or could be deactivated.

    • Solution:

      • If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0).[8]

      • Consider switching to a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][16]

      • Thoroughly degas your solvents and reaction mixture to prevent oxidative deactivation of the catalyst.[8]

    Potential Cause 2: Inefficient Oxidative Addition If your coupling partner is an electron-rich or sterically hindered aryl halide, the oxidative addition step may be the bottleneck.[2]

    • Solution:

      • Employ more electron-rich and bulky phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[2] These ligands can accelerate the oxidative addition step.[17]

    Potential Cause 3: Inefficient Transmetalation The boronic acid may not be sufficiently activated, or the transmetalation step is slow.[8]

    • Solution:

      • Base Selection: The choice of base is critical for activating the boronic acid to form the more nucleophilic boronate species.[11][18] If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[8] The base must be finely powdered to ensure adequate solubility and reactivity.

      • Solvent System: The addition of a small amount of water to solvents like dioxane or THF can improve the solubility of the base and facilitate the formation of the active boronate species.[8]

    Potential Cause 4: Steric Hindrance The ortho-methoxy group on the this compound can introduce steric hindrance, which may impede the coupling reaction, especially with sterically demanding coupling partners.[17][19][20]

    • Solution:

      • Employ catalyst systems known to be effective for sterically hindered couplings. Catalysts with bulky ligands like AntPhos have shown high reactivity in such cases.[17][20]

    Troubleshooting_Low_Yield Start Low/No Product Catalyst Check Catalyst Activity Start->Catalyst Possible Cause OxAdd Assess Oxidative Addition Start->OxAdd Possible Cause Transmetal Evaluate Transmetalation Start->Transmetal Possible Cause Sterics Consider Steric Hindrance Start->Sterics Possible Cause Sol_Catalyst Use Pd(0) precatalyst Thoroughly degas Catalyst->Sol_Catalyst Solution Sol_OxAdd Use bulky, e--rich ligands (e.g., SPhos, XPhos) OxAdd->Sol_OxAdd Solution Sol_Transmetal Use stronger base (K3PO4) Add H2O to solvent Transmetal->Sol_Transmetal Solution Sol_Sterics Use catalysts for hindered couplings (e.g., Pd-AntPhos) Sterics->Sol_Sterics Solution Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)L_n-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim Product R¹-R² (Desired Product) RedElim->Product Product->Pd0 Regenerates Catalyst ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H⁺ Homocoupling Homocoupling (R²-R²) BoronicAcid->Homocoupling + O₂/Pd(II) Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

    References

    Technical Support Center: C-Cl Bond Activation in Suzuki-Miyaura Couplings

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by the Senior Application Scientist Team

    Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with the activation of carbon-chlorine (C-Cl) bonds. Due to their low cost and vast commercial availability, aryl chlorides are highly desirable substrates. However, their inherent stability and the high dissociation energy of the C-Cl bond make them significantly more challenging to activate than their bromide or iodide counterparts.[1][2]

    This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to help you overcome common hurdles and achieve successful couplings with these demanding substrates.

    Frequently Asked Questions (FAQs)

    Q1: My standard Suzuki-Miyaura conditions for aryl bromides are failing with an aryl chloride. What is the fundamental reason?

    The primary reason for failure is the strength and inertness of the C-Cl bond. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) center.[3][4] The C-Cl bond's high dissociation energy (approx. 96 kcal/mol) compared to C-Br (approx. 81 kcal/mol) and C-I (approx. 65 kcal/mol) presents a much larger energy barrier for this step. Standard catalyst systems, like those using PPh₃ ligands, are often not electron-rich enough to efficiently break this bond, leading to sluggish or no reaction.[1]

    Q2: What is the single most critical parameter to change when switching from aryl bromides to aryl chlorides?

    The ligand is the most critical component. To overcome the high activation barrier of the C-Cl bond, the palladium catalyst must be made significantly more electron-rich and sterically bulky. Bulky, electron-donating ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are essential.[5][6] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are capable of cleaving the C-Cl bond.[7]

    Q3: I see a lot of boronic acid homocoupling (biaryl formation) but little of my desired product. What's happening?

    This typically indicates that transmetalation (the transfer of the organic group from boron to palladium) and subsequent reductive elimination are occurring, but the initial oxidative addition of your aryl chloride is too slow. If the active Pd(0) catalyst doesn't quickly react with the aryl chloride, it can participate in side reactions. The presence of trace oxygen can also oxidize the Pd(0) to Pd(II), which is known to catalyze the homocoupling of boronic acids.[8] The solution involves improving the rate of oxidative addition (see Q2) and ensuring rigorously anaerobic conditions.

    Q4: Are electron-rich and electron-poor aryl chlorides equally difficult to activate?

    No, their reactivity differs significantly. Electron-poor aryl chlorides (those with electron-withdrawing groups like -NO₂, -CN, -CF₃) are generally easier to activate.[9] The electron-withdrawing groups lower the energy of the aryl C-Cl σ* antibonding orbital, making it more susceptible to attack by the electron-rich Pd(0) catalyst. Conversely, electron-rich and sterically hindered aryl chlorides (e.g., with ortho -Me or -OMe groups) are the most challenging substrates and require highly active catalyst systems.[10][11]

    Troubleshooting Guide: From Failed Reactions to Optimized Results

    This section addresses specific experimental failures in a problem-cause-solution format.

    Problem 1: No Reaction or Very Low Conversion (<10%)
    • Probable Cause A: Ineffective Oxidative Addition. The catalyst system lacks the necessary electronic and steric properties to cleave the C-Cl bond. This is the most common failure mode.

    • Recommended Solution A: Enhance Catalyst Reactivity.

      • Ligand Selection: Switch to a state-of-the-art ligand designed for C-Cl activation. Do not use PPh₃, P(o-tol)₃, or simple trialkylphosphines. Your primary choices should be from the classes listed in the table below.

      • Catalyst Loading: For initial trials with difficult substrates, increase the palladium precatalyst loading to 2-5 mol%. While high loadings are not ideal for process chemistry, they are effective for initial troubleshooting to confirm reaction viability.

      • Temperature: C-Cl bond activation often requires higher temperatures than C-Br couplings. Ensure your reaction is heated sufficiently, typically in the range of 80-120 °C, depending on the solvent.

    Ligand Class Examples Key Features Best For
    Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosBulky and highly electron-donating; promotes monoligated Pd(0) species.[5]General use, highly effective for both electron-rich and electron-poor aryl chlorides.
    Ferrocenyl Phosphines dtbpf, Josiphos-typeRobust, electron-rich, and often air-stable.[5][12]A broad range of aryl and heteroaryl chlorides.
    N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong σ-donors, form stable Pd-complexes.[13]Electron-neutral and electron-poor aryl chlorides; high thermal stability.
    • Probable Cause B: Inactive Catalyst. The Pd(0) active species is not being generated from the precatalyst, or it has been deactivated by oxygen.

    • Recommended Solution B: Ensure Active Catalyst Formation & Longevity.

      • Precatalyst Choice: Use a modern, air-stable precatalyst (e.g., G3 or G4 palladacycle precatalysts) that reliably generates the active Pd(0) species under the reaction conditions.

      • Rigorous Degassing: Before heating, thoroughly degas the reaction mixture using a robust technique like three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Oxygen is a potent inhibitor and can deactivate the Pd(0) catalyst.[8]

    Problem 2: Reaction Stalls or Produces Significant Side Products
    • Probable Cause A: Inappropriate Base. The base may be too weak to facilitate transmetalation efficiently, too strong causing substrate/product degradation, or poorly soluble in the reaction medium.

    • Recommended Solution A: Optimize the Base.

      • Strength and Type: K₃PO₄ is often an excellent first choice for challenging couplings. It is a strong, non-nucleophilic base that works well for a wide range of substrates.[14][15] Carbonates (K₂CO₃, Cs₂CO₃) are also widely used.[16] Avoid strong hydroxide bases (NaOH, KOH) unless specifically called for, as they can promote side reactions and protodeboronation.[16]

      • Solubility: The base must have some solubility in the reaction medium to be effective. Often, a small amount of water is added (e.g., in a dioxane/H₂O mixture) to help solubilize inorganic bases like K₃PO₄.

    • Probable Cause B: Protodeboronation. The boronic acid is being destroyed under the reaction conditions before it can participate in transmetalation. This is often exacerbated by excess water and a strong base.

    • Recommended Solution B: Protect the Boronic Acid.

      • Use Boronic Esters or Trifluoroborates: If protodeboronation is suspected, switch from the boronic acid to a more robust derivative like a pinacol boronate ester (Bpin) or a potassium aryltrifluoroborate salt (BF₃K).[13] These are generally more stable under basic conditions.

      • Minimize Water: While a small amount of water can be beneficial, excess water can accelerate protodeboronation. Use anhydrous solvents if possible, or carefully control the amount of water added.

    Workflow for Troubleshooting C-Cl Couplings

    The following diagram outlines a logical workflow for addressing common issues.

    troubleshooting_workflow start Reaction Outcome: Low or No Yield check_sm Aryl Chloride Consumed? start->check_sm check_homo Boronic Acid Homocoupling Observed? check_sm->check_homo Yes cause_oa Root Cause: Inefficient Oxidative Addition check_sm->cause_oa No cause_trans Root Cause: Slow Transmetalation or Protodeboronation check_homo->cause_trans No cause_complex Root Cause: Oxidative Addition is Slow AND/OR Catalyst Deactivation check_homo->cause_complex Yes sm_yes Yes sm_no No homo_yes Yes homo_no No solution_oa Solution: 1. Use stronger ligand (e.g., SPhos) 2. Increase Temperature 3. Increase Catalyst Loading cause_oa->solution_oa solution_trans Solution: 1. Switch to stronger/more soluble base (K3PO4) 2. Use Boronic Ester (Bpin) or BF3K salt 3. Check water content cause_trans->solution_trans solution_complex Solution: 1. Implement Solution for Oxidative Addition 2. Rigorously degas reaction 3. Use air-stable precatalyst cause_complex->solution_complex

    Caption: Troubleshooting Decision Workflow for C-Cl Suzuki-Miyaura Couplings.

    Key Mechanistic Considerations: The Oxidative Addition Step

    Understanding the mechanism of oxidative addition is key to rational problem-solving. For Pd(0) to react with an aryl chloride, a low-coordinate, 12- or 14-electron complex, typically PdL or PdL₂, is required (where L is a phosphine or NHC ligand).[7][17]

    Bulky, electron-rich ligands favor the formation of these highly reactive, low-coordinate species. The mechanism itself can proceed via two main pathways: a three-centered concerted mechanism or a nucleophilic displacement (SₙAr-type) mechanism.[17][18] The preferred pathway depends on the ligand, substrate electronics, and coordination number of the palladium complex.[9][17] The crucial takeaway is that ligands which increase electron density at the palladium center and are sterically demanding enough to favor a monoligated state (PdL) will generally accelerate the oxidative addition of inert C-Cl bonds.[18]

    Visualizing the Catalytic Cycle

    suzuki_cycle cluster_main Suzuki-Miyaura Catalytic Cycle for Ar-Cl pd0 Pd(0)L (Active Catalyst) pdiioa Ar-Pd(II)(Cl)L (Oxidative Adduct) pd0->pdiioa Oxidative Addition (Ar-Cl) CRITICAL & SLOW STEP pdiioa->in2 Transmetalation (Ar'-B(OR)₂ + Base) pdiitrans Ar-Pd(II)(Ar')L (Diaryl Complex) pdiitrans->in3 Reductive Elimination in2->pdiitrans in3->pd0 product Product (Ar-Ar') in3->product

    Caption: The Suzuki-Miyaura cycle, highlighting the challenging oxidative addition step for aryl chlorides.

    Validated Experimental Protocol: General Screening

    This protocol provides a robust starting point for coupling a new aryl chloride substrate. It uses an air-stable precatalyst and a highly effective ligand.

    Materials:

    • Palladium Precatalyst: SPhos Pd G3 (1-2 mol%)

    • Ligand: SPhos (1-2 mol% equivalent to Pd)

    • Aryl Chloride (1.0 equiv)

    • Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)

    • Base: K₃PO₄ (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane or CPME, with 5-10% v/v water

    • Reaction Vessel: Schlenk tube or sealed vial with a magnetic stir bar

    Procedure:

    • Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the SPhos Pd G3 precatalyst, the aryl chloride, the boronic acid derivative, and K₃PO₄.

    • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 10:1) via syringe. Ensure the solvent has been properly degassed beforehand by sparging with argon for 30 minutes.

    • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 100 °C.

    • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC, GC-MS, or LC-MS.

    • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    This protocol provides a high probability of success for a wide range of aryl chlorides. If conversion is still low, a systematic evaluation of temperature (e.g., 80 °C vs 120 °C), base (e.g., K₂CO₃ vs K₃PO₄), and solvent is recommended.

    References

    Technical Support Center: Purification of 3-Chloro-2-methoxypyridine-4-boronic Acid & Derivatives

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for 3-Chloro-2-methoxypyridine-4-boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] The purity of this reagent is paramount, as impurities can lead to low reaction yields, catalyst poisoning, and the formation of complex side products that complicate downstream processing.[3]

    This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this compound and its derivatives, such as the corresponding pinacol ester.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect in my crude this compound?

    A1: The impurity profile is largely dependent on the synthetic route, but several common classes of impurities are frequently observed:

    • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form a cyclic trimeric anhydride, known as a boroxine.[3][4] This is often the most common "impurity" and is in equilibrium with the monomeric acid, especially in the presence of water.

    • Protodeboronation Product: This is the product where the boronic acid functional group (-B(OH)₂) is replaced by a hydrogen atom (i.e., 3-chloro-2-methoxypyridine). This is a well-known side reaction for aryl boronic acids and can be promoted by acidic or basic conditions, heat, or certain metal catalysts.[5][6]

    • Starting Materials & Precursors: Incomplete reactions can leave residual starting materials, such as the corresponding aryl halide used in a Miyaura borylation.[7]

    • Homocoupling Products: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often facilitated by the presence of oxygen.[3]

    Impurity Type Common Structure Typical Analytical Signature Potential Source
    BoroxineCyclic Trimer AnhydrideBroad peaks in HPLC, complex ¹H NMRSpontaneous dehydration of the boronic acid[3]
    Protodeboronation3-Chloro-2-methoxypyridineA distinct peak in GC-MS or LC-MS corresponding to the loss of the boronic acid moiety.Unwanted side reaction during synthesis or purification[6]
    Unreacted Precursore.g., 4-Bromo-3-chloro-2-methoxypyridineSignals in NMR and MS corresponding to the starting halide.Incomplete borylation reaction.
    HomocouplingBipyridine derivativeA peak in LC-MS with a mass corresponding to the dimer.Oxidative conditions during reaction or workup.[3]

    Q2: My boronic acid looks like an oil or a sticky solid, not a crystalline powder. Can I still use it? How do I handle it?

    A2: While a crystalline solid is ideal, an amorphous or oily state is common, especially if residual solvents or impurities are present. It is strongly recommended to purify the material before use. Using an impure, oily boronic acid can lead to inaccurate stoichiometry in subsequent reactions and introduce catalytic inhibitors. Purification can often be achieved through trituration or by converting the material to a more stable, crystalline derivative like a pinacol ester or a diethanolamine adduct for purification, followed by hydrolysis back to the free acid.[8][9][10]

    Q3: I have the pinacol ester derivative of this compound. Do the same purification principles apply?

    A3: Yes and no. Pinacol esters are generally more stable, less polar, and less prone to dehydration into boroxines, which makes them significantly easier to handle and purify by standard silica gel chromatography.[7][11] However, they are susceptible to hydrolysis back to the boronic acid, especially on acidic silica gel or during aqueous workups.[12][13] Therefore, specialized chromatographic techniques, such as using boric acid-treated silica or neutral alumina, are sometimes employed to prevent decomposition on the column.[7][8][14]

    Troubleshooting Purification Challenges

    Issue 1: My boronic acid streaks badly on a silica gel TLC plate and I get poor recovery from my column.

    Causality: This is a classic issue with pyridine-containing compounds and boronic acids. The Lewis basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and peak tailing.[8] The boronic acid moiety itself can also be problematic.

    Solution Pathway:

    • Avoid Standard Silica Gel: Do not use standard silica gel chromatography for this free boronic acid.

    • Attempt Recrystallization: This is the preferred first-line method for purifying the free acid. See Protocol 1 for a detailed procedure.[3]

    • Acid/Base Extraction: An aqueous basic wash can pull the acidic boronic acid into the aqueous layer, leaving non-acidic organic impurities behind. Subsequent acidification and extraction can recover the purified product. Be cautious, as prolonged exposure to strong base or acid can promote protodeboronation.[5][10]

    • Derivatize for Purification: If the above methods fail, convert the crude acid to its pinacol ester. The ester is much less polar and typically behaves well on silica gel. After chromatographic purification, the ester can be hydrolyzed back to the pure boronic acid.

    start Crude this compound (Streaking on Silica TLC) recrystallize Attempt Recrystallization (See Protocol 1) start->recrystallize check_purity Check Purity (HPLC, NMR) recrystallize->check_purity Solid obtained success Pure Product check_purity->success Purity >95% acid_base Perform Acid/Base Extraction check_purity->acid_base Impure acid_base->check_purity Solid obtained derivatize Derivatize to Pinacol Ester acid_base->derivatize Still impure / Low recovery chromatography Purify Ester via Chromatography (Neutral Alumina or Treated Silica) derivatize->chromatography hydrolyze Hydrolyze Ester to Pure Acid chromatography->hydrolyze hydrolyze->success

    Caption: Decision workflow for purifying challenging boronic acids.

    Issue 2: My Suzuki-Miyaura reaction is low-yielding, and I suspect the purity of my boronic acid is the cause.

    Causality: Several impurities can negatively impact Suzuki couplings. Protodeboronation products do not participate in the reaction, effectively altering your stoichiometry. Other precursor impurities, like aryl halides, can compete in the catalytic cycle. Some impurities may even inhibit or poison the palladium catalyst.[3] A high boroxine content can also affect reaction stoichiometry if not accounted for.[3]

    Solution Pathway:

    • Confirm Purity: Before running the reaction, always confirm the purity of your boronic acid by ¹H NMR and HPLC or LC-MS.[15][16]

    • Address Boroxine Content: If you suspect a high boroxine content, you can convert it back to the monomeric acid. This is easily achieved by dissolving the solid in a solvent like THF or dioxane and adding a small amount of water, then stirring for an hour before use. Alternatively, recrystallization from an aqueous solvent system will hydrolyze the boroxine.[3]

    • Repurify the Reagent: If other impurities are detected, repurify the boronic acid using the methods described in Issue 1 . Recrystallization is often sufficient to remove non-polar impurities.[3]

    • Consider a More Robust Derivative: For particularly sensitive substrates, using the corresponding trifluoroborate salt (ArBF₃K) or MIDA boronate can be beneficial. These derivatives are often more robust, exhibit different solubility, and can be less prone to protodeboronation, slowly releasing the active boronic acid under the reaction conditions.[11][17]

    start Low Yield in Suzuki Coupling analyze Analyze Boronic Acid Purity (HPLC, NMR, LC-MS) start->analyze impurities Impurities Detected? analyze->impurities boroxine High Boroxine Content? impurities->boroxine Yes rerun Re-run Suzuki Coupling impurities->rerun No, material is pure. (Troubleshoot reaction conditions) repurify Repurify Boronic Acid (See Protocol 1 or 2) boroxine->repurify No, other impurities present hydrolyze Pre-treat to Hydrolyze Boroxine (e.g., stir with H₂O in dioxane) boroxine->hydrolyze Yes repurify->rerun hydrolyze->rerun

    Caption: Troubleshooting Suzuki reactions with suspect boronic acid.

    Experimental Protocols

    Protocol 1: Purification by Recrystallization

    This protocol is effective for removing less polar impurities and for converting any boroxine back into the monomeric boronic acid.[3]

    • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a hot solvent mixture (e.g., acetonitrile/water or ethanol/water, starting at a 9:1 ratio) until the solid fully dissolves at reflux.

    • Hot Filtration (Optional): If insoluble particulates are visible, perform a hot filtration through a pre-warmed funnel to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod.

    • Cooling: Once crystallization begins, place the flask in an ice bath for at least 1 hour to maximize the yield.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

    • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

    Protocol 2: Purification via Pinacol Ester Formation & Chromatography

    This multi-step protocol is useful when recrystallization fails or when dealing with a very impure, oily crude product.

    • Esterification:

      • In a round-bottomed flask, combine the crude boronic acid (1.0 equiv), pinacol (1.1 equiv), and a solvent such as toluene or hexane.

      • Equip the flask with a Dean-Stark apparatus to remove water azeotropically.

      • Heat the mixture to reflux until no more water is collected in the Dean-Stark trap.

      • Cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Chromatography:

      • Prepare a column with neutral alumina or silica gel. For silica, consider pre-treating by slurrying the silica in the eluent system containing 1-2% of an additive like triethylamine if tailing is an issue, though this is less common for esters.

      • Dissolve the crude pinacol ester in a minimal amount of the eluent.

      • Load the sample onto the column and elute with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

      • Collect and combine the fractions containing the pure product (monitor by TLC).

      • Evaporate the solvent to yield the purified pinacol ester.

    • Hydrolysis (Optional):

      • If the free boronic acid is required, dissolve the purified pinacol ester in a suitable solvent (e.g., THF or diethyl ether).

      • Add an aqueous solution of a mild acid (e.g., 1M HCl) or simply water and stir vigorously at room temperature. The reaction can be monitored by TLC for the disappearance of the starting ester.

      • Perform a workup by separating the layers, drying the organic phase, and evaporating the solvent to yield the purified boronic acid.

    References

    Technical Support Center: Overcoming Protodeboronation of Pyridylboronic Acids

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols to address a persistent challenge in cross-coupling chemistry: the protodeboronation of pyridylboronic acids. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to design robust and reproducible synthetic routes.

    Section 1: Understanding the Enemy - The Mechanism of Protodeboronation

    Q: Why are 2-pyridylboronic acids notoriously unstable, especially compared to their 3- and 4-pyridyl isomers?

    A: This is the crux of the "2-pyridyl problem" and stems from a unique, intramolecular degradation pathway. While most arylboronic acids undergo protodeboronation through general acid- or base-catalyzed mechanisms, the 2-pyridyl isomer has a special vulnerability.[1][2]

    The nitrogen atom at the 2-position is positioned perfectly to interact with the boronic acid moiety. Under neutral or near-neutral pH conditions, this leads to the formation of a zwitterionic intermediate.[1][3] This zwitterion is highly prone to rapid, unimolecular fragmentation of the C-B bond, leading directly to the undesired protodeboronated pyridine byproduct.[1][3][4]

    In contrast, 3- and 4-pyridylboronic acids lack this proximal nitrogen and are therefore significantly more stable, behaving more like typical heteroaromatic boronic acids.[3][4] Their decomposition is primarily dictated by the slower, more predictable acid- and base-catalyzed pathways that affect all boronic acids.[1][5] Interestingly, for the 2-pyridyl isomer, strongly acidic or basic conditions can actually attenuate protodeboronation by shifting the equilibrium away from the highly reactive zwitterionic species.[1]

    Caption: Zwitterion-mediated protodeboronation of 2-pyridylboronic acid.

    Section 2: Troubleshooting Guide & Strategic Solutions

    Q: My Suzuki-Miyaura reaction with a pyridylboronic acid is giving low yields and the major byproduct is the simple pyridine. What is my first step?

    A: The isolation of the corresponding pyridine is the classic signature of protodeboronation.[1] The first step is to recognize that the rate of this undesired side reaction is competing with the rate of your desired catalytic cycle. To improve your yield, you must either decrease the rate of protodeboronation or increase the rate of the productive cross-coupling. The most effective strategies involve replacing the boronic acid with a more stable surrogate.

    Q: Which boron reagent should I use? A guide to stable surrogates.

    A: Moving away from the free boronic acid is the single most impactful change you can make, especially for the 2-pyridyl isomer. The modern approach is a "slow-release" strategy, where a stable, protected boron species liberates the reactive boronic acid in situ at a controlled rate.[1][6][7] This keeps the instantaneous concentration of the vulnerable free boronic acid low, minimizing its decomposition while still allowing for efficient transmetalation.[6]

    Here is a comparison of the most common and effective surrogates:

    FeatureBoronic AcidPinacol EsterMIDA BoronatePotassium Trifluoroborate
    Relative Stability Low (especially 2-pyridyl)Moderate to HighVery HighVery High
    Key Advantages Commercially available, no deprotection needed.Good stability, purifiable by chromatography.[8]Exceptionally stable, crystalline, air-stable solids.[9][10]Bench-stable, crystalline solids, resistant to oxidation.[8]
    Key Disadvantages Prone to protodeboronation and trimerization.Can still hydrolyze to the boronic acid.[11]Requires specific conditions for slow release.[10]Often requires specific conditions for efficient coupling.
    Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃K₃PO₄Cs₂CO₃, K₂CO₃
    Anhydrous Conditions? No (often requires water)RecommendedRecommendedOften requires water

    Recommendation: For challenging 2-pyridyl couplings, MIDA boronates are often the superior choice due to their exceptional stability, allowing for a highly controlled slow release of the boronic acid under mild basic conditions.[1][10][12]

    Q: How do I optimize my reaction conditions to favor cross-coupling over protodeboronation?

    A: Beyond choosing a stable boron reagent, fine-tuning your reaction parameters is critical. The goal is always to accelerate the productive catalytic cycle so it decisively outpaces the decomposition pathway.

    • Base Selection: The base is not just an activator; it profoundly influences the reaction outcome.

      • Avoid Strong Hydroxide Bases (NaOH, KOH): These can accelerate the base-catalyzed protodeboronation pathway for all boronic acid species.[11]

      • Use Weaker, Non-Hydroxide Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[11][13] They are effective at promoting the catalytic cycle while being less aggressive in promoting protodeboronation.

    • Catalyst and Ligand System: An efficient catalyst is your best defense.

      • Promote a Fast Catalytic Cycle: A sluggish reaction gives the boron reagent more time to decompose. Using highly active palladium pre-catalysts with robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) can significantly accelerate the desired C-C bond formation.[11][13]

      • A Note of Caution on Bulky Ligands: While often used to promote difficult couplings, recent studies have shown that very bulky phosphine ligands can, under some circumstances, paradoxically promote a palladium-catalyzed protodeboronation pathway.[14][15][16] This occurs by favoring a reactive intermediate that is prone to protonolysis.[14] Therefore, ligand selection may require screening to find the optimal balance between high reactivity and minimal side reactions.

    • Solvent and Water Content:

      • Water as a Double-Edged Sword: Water is a proton source for protodeboronation.[11] When using boronic esters or MIDA boronates, which hydrolyze to release the active species, it is crucial to use anhydrous solvents to prevent premature, uncontrolled hydrolysis.[11] For couplings that require water (e.g., with trifluoroborates), use the minimum amount necessary and ensure it is properly degassed.

    • Temperature Control:

      • Lower the Temperature: Protodeboronation often has a higher activation energy than the desired coupling. Running the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C) can significantly suppress the side reaction.[11][17] Avoid excessive heating.

    Q: Can you provide a reliable, step-by-step protocol for a challenging 2-pyridyl coupling?

    A: Certainly. The following protocol utilizes a stable MIDA boronate, a robust catalyst system, and optimized conditions to couple a 2-pyridyl nucleophile with a potentially challenging aryl chloride. This protocol is designed to be a self-validating system by incorporating best practices at every stage.

    Protocol: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

    Reagents & Equipment:

    • 2-(N-methyliminodiacetic acid)boryl)pyridine (2-Pyridyl MIDA boronate) (1.2 equiv.)

    • Aryl Chloride (1.0 equiv.)

    • Palladium Acetate (Pd(OAc)₂) (5 mol%)

    • SPhos (10 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv.)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

    • Oven-dried Schlenk flask or sealed vial with a Teflon-lined cap

    • Magnetic stirrer and heating block

    • Inert gas supply (Argon or Nitrogen)

    Procedure:

    • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a stir bar, add the 2-Pyridyl MIDA boronate (1.2 equiv.), aryl chloride (1.0 equiv.), K₃PO₄ (3.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and SPhos (0.10 equiv.).[13]

    • Evacuate and Backfill: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes to remove air and moisture from the solid reagents. Backfill with inert gas (Argon is preferred). Repeat this cycle three times.

    • Solvent Addition: Add the required volume of anhydrous, degassed solvent via syringe under a positive pressure of inert gas.

    • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Work-up:

      • Cool the reaction to room temperature.

      • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

      • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

    Section 3: General Best Practices Workflow

    Q: How can I structure my experimental workflow to minimize protodeboronation from the outset?

    A: A systematic approach is key. The following workflow diagram outlines a logical decision-making process for setting up a robust cross-coupling reaction involving a pyridylboronic acid derivative.

    Experimental Workflow A 1. Define Coupling Partners (Pyridyl-Boron Reagent + Electrophile) B 2. Select Boron Reagent A->B C Boronic Acid (3- or 4-pyridyl ONLY) B->C Less Challenging D Stable Surrogate (MIDA, Ester, BF3K) (Recommended for 2-pyridyl) B->D Challenging (2-pyridyl) E 3. Select Reaction Conditions C->E D->E F Base: K3PO4 or Cs2CO3 E->F G Catalyst/Ligand: High-activity Pd-precatalyst + electron-rich ligand (e.g., SPhos) E->G H Solvent: Anhydrous & Degassed E->H I 4. Setup Under Inert Atmosphere (Evacuate/Backfill Cycle) F->I G->I H->I J 5. Run Reaction (Lowest effective temp., e.g., 80°C) I->J K 6. Monitor, Work-up & Purify J->K

    Caption: Decision workflow for minimizing pyridyl protodeboronation.

    References

    Technical Support Center: Navigating the Stability of Boronic Acids in Chromatography

    Author: BenchChem Technical Support Team. Date: January 2026

    A Guide for Researchers and Drug Development Professionals

    Welcome to the technical support center for the analysis of boronic acids. As a Senior Application Scientist, I've seen firsthand the unique challenges that these versatile molecules present in a chromatography workflow. Their utility in Suzuki-Miyaura coupling reactions and as sensors for diol-containing compounds makes them indispensable in modern drug development.[1] However, their inherent reactivity can lead to frustrating and often misunderstood stability issues during analysis.

    This guide is structured to provide direct, actionable solutions to the common problems you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design robust analytical methods for future challenges.

    Troubleshooting Guide: Common Chromatographic Issues & Solutions

    This section addresses the most frequent problems observed during the HPLC/UPLC analysis of boronic acids in a practical question-and-answer format.

    Q1: "My boronic acid peak is broad, split, or showing a shoulder. What is happening and how do I fix it?"

    This is the most common issue and almost always points to the on-column equilibrium between the boronic acid monomer and its cyclic trimeric anhydride, the boroxine .

    • The Underlying Chemistry: Three molecules of a boronic acid can reversibly dehydrate to form a six-membered boroxine ring.[2] This equilibrium is dynamic and sensitive to the immediate environment. If this conversion happens on the timescale of your chromatographic separation, it manifests as a distorted peak because the two forms have different retention characteristics. The process is entropy-driven, meaning it can be favored at higher temperatures.[2][3]

      Boroxine_Equilibrium cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer B1 R-B(OH)₂ Boroxine O B O B O B R R R B1->Boroxine Dehydration / Hydrolysis B2 R-B(OH)₂ B2->Boroxine Dehydration / Hydrolysis B3 R-B(OH)₂ B3->Boroxine Dehydration / Hydrolysis Water + 3 H₂O

      Figure 1: The reversible equilibrium between boronic acid monomers and their corresponding boroxine trimer.

    • Causality & Solutions: Your goal is to shift this equilibrium entirely to one side, preferably the monomeric boronic acid.

      • Control Water Content: Ensure your mobile phase is consistently and sufficiently aqueous. For reversed-phase (RP) methods, starting with a higher aqueous percentage (e.g., 95% or even 100% if your column allows) can suppress boroxine formation.[4]

      • Mobile Phase pH: Acidic conditions often favor the monomer. A low pH mobile phase (e.g., 0.1% formic acid in water/acetonitrile) keeps the boronic acid protonated and less prone to dehydration. Overall, low pH provides better retention for most boronic acids.[4]

      • Lower Temperature: Since the reaction is often entropy-driven, reducing the column temperature (e.g., to 25-30 °C) can slow the kinetics of interconversion and favor the monomer.[2]

      • Sample Diluent: Prepare your samples in a solvent that mimics the initial mobile phase conditions. Avoid dissolving samples in purely organic, aprotic solvents like dry DMSO or THF for extended periods before injection, as this can promote boroxine formation.

    Q2: "I'm seeing a new, unexpected peak in my chromatogram, and my main peak area is decreasing over time. What is this impurity?"

    This issue often points to an irreversible degradation of your analyte known as protodeboronation .

    • The Underlying Chemistry: Protodeboronation is the protonolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[5] This is a common undesired side reaction, effectively converting your analyte into its parent arene or alkane, leading to a loss of the target molecule and the appearance of a new, often less polar, impurity.[5][6] The propensity for this reaction is highly dependent on the electronic nature of the organic substituent and the reaction conditions.[5]

    • Causality & Solutions:

      • pH is Critical: The reaction mechanism can be catalyzed by either acid or base.[5] While low pH is generally recommended for good chromatography, extremely acidic conditions or highly basic conditions can promote protodeboronation for certain molecules. If you suspect this is occurring, perform a stability study of your analyte in different pH buffers.

      • Check for Metal Contamination: Trace metals in your sample or from the HPLC system (e.g., stainless steel frits) can catalyze this degradation. Using columns with technologies that mitigate analyte-metal interactions, such as Waters MaxPeak™ Premier columns, can significantly reduce this risk.[4]

      • Sample Storage: Do not leave samples on the autosampler for extended periods, especially at room temperature. If possible, use a cooled autosampler (e.g., 10 °C).[4] Prepare standards and samples fresh daily.

    Q3: "My peak shape is terrible, with significant tailing. Is this also boroxine formation?"

    While boroxine formation can contribute, severe tailing, especially on older columns, often indicates secondary interactions with the stationary phase.

    • The Underlying Chemistry: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. The electron-deficient boron atom of the boronic acid can act as a Lewis acid and interact strongly with the Lewis basic silanol groups. This strong, non-ideal interaction leads to significant peak tailing.

    • Causality & Solutions: The key is to minimize these secondary interactions.

      • Column Selection: This is the most effective solution.

        • Low Silanol Activity Columns: Use modern, high-purity silica columns that are thoroughly end-capped to minimize accessible silanols.

        • Hybrid Particles: Columns with hybrid base particles (e.g., Waters XBridge™ BEH) are often more resistant to silanol interactions.

        • Specialized Stationary Phases: An XSelect™ HSS T3 column, which is designed to retain polar analytes and is compatible with 100% aqueous mobile phases, can be an excellent choice.[4]

      • Mobile Phase Modifiers: If you are limited to an older column type, adding a competitive agent to the mobile phase can sometimes help, but this is a less robust solution.

      • pH Control: Operating at a low pH (e.g., with 0.1% formic acid) neutralizes the boronic acid group, which can reduce but not always eliminate the interaction with silanols.

    Method Development & Troubleshooting Workflow

    // Nodes Start [label="Problem Observed\n(e.g., Peak Splitting, Tailing, New Peaks)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckEquilibrium [label="Is it Boroxine Equilibrium?\n(Splitting, Broadening)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckDegradation [label="Is it Degradation?\n(New Peak, Area Loss)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckInteraction [label="Is it Silanol Interaction?\n(Severe Tailing)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

    // Solutions for Equilibrium Sol_Equilibrium1 [label="Increase Aqueous Content\n(e.g., Start at 95% H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Equilibrium2 [label="Lower Column Temperature\n(e.g., 30°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Equilibrium3 [label="Use Acidic Mobile Phase\n(e.g., 0.1% FA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Solutions for Degradation Sol_Degradation1 [label="Perform pH Stability Study", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Degradation2 [label="Use Metal-Inert Column/\nSystem (e.g., MaxPeak)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Degradation3 [label="Keep Samples Cool & Fresh", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Solutions for Interaction Sol_Interaction1 [label="Switch to High-Performance\nEnd-Capped Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Interaction2 [label="Use Hybrid or HSS T3\nColumn Technology", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Edges Start -> CheckEquilibrium; CheckEquilibrium -> CheckDegradation [label="No"]; CheckDegradation -> CheckInteraction [label="No"];

    CheckEquilibrium -> Sol_Equilibrium1 [label="Yes"]; Sol_Equilibrium1 -> Sol_Equilibrium2; Sol_Equilibrium2 -> Sol_Equilibrium3;

    CheckDegradation -> Sol_Degradation1 [label="Yes"]; Sol_Degradation1 -> Sol_Degradation2; Sol_Degradation2 -> Sol_Degradation3;

    CheckInteraction -> Sol_Interaction1 [label="Yes"]; Sol_Interaction1 -> Sol_Interaction2; }

    Figure 2: A systematic workflow for troubleshooting common boronic acid chromatography issues.

    Frequently Asked Questions (FAQs)

    • What are the best starting conditions for a new boronic acid compound?

      A robust starting point is a modern, end-capped C18 or a T3 column with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), using a shallow gradient at a column temperature of 30 °C. This combination addresses the most common stability and interaction issues from the outset.

    • My boronic acid is part of a pinacol ester. Do these same issues apply?

      Yes, and with an added complication. Boronic pinacol esters are susceptible to on-column hydrolysis, converting them back to the more polar boronic acid.[7][8][9] This can result in a peak for the ester and a separate, often tailing, peak for the resulting boronic acid. To minimize this, using columns with low silanol activity is critical, and sometimes a mobile phase without an acid modifier can surprisingly reduce hydrolysis.[8][9] A fast LC method can also help by reducing the on-column residence time.[10]

    • Can I use MS detection with these methods?

      Absolutely. Mobile phases containing formic acid or ammonium acetate are fully compatible with mass spectrometry.[11][12] In fact, UPLC-MS is an excellent method for high-throughput analysis of boronic acids and can help identify degradation products like boroxines or protodeboronated species.[12][13]

    • How should I prepare and store my samples and standards?

      • Solvent: Use a diluent that is compatible with your initial mobile phase. For reversed-phase, this is typically a mixture of water and organic solvent. For boronate esters, a non-aqueous, aprotic diluent may be required to prevent hydrolysis before injection.[14]

      • Temperature: Store stock solutions and samples at low temperatures (2-8 °C) and protect them from light. Use a cooled autosampler set to around 10 °C for long sequences.[4]

      • Freshness: Due to the potential for dehydration and degradation, preparing standards and samples fresh for each analysis is the most reliable practice.

    Data & Protocols

    Table 1: Recommended Starting RP-HPLC Conditions
    ParameterRecommendationRationale
    Column Waters XSelect™ HSS T3 or XBridge™ Premier BEH C18 (2.5-3.5 µm)HSS T3 provides excellent retention for polar compounds and is 100% aqueous compatible.[4] Premier columns minimize metal-catalyzed degradation.[4]
    Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol interactions and keeps boronic acid in its neutral, well-retained form.[4]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a standard, effective organic modifier.[4]
    Column Temp. 30 °CA moderate temperature that balances efficiency with minimizing on-column boroxine formation.[4]
    Initial %B 5% (or 0% if using an aqueous-compatible column like HSS T3)High initial aqueous content helps prevent boroxine formation by shifting the equilibrium to the monomer.[4]
    Protocol: Mitigating On-Column Boroxine Formation

    This protocol is designed for a situation where peak splitting or broadening is observed and attributed to boroxine formation.

    • Initial Assessment: Confirm the issue on your current method. Note the peak shape and retention time.

    • Prepare Fresh Mobile Phase: Ensure mobile phase A is at least 95% aqueous (e.g., 0.1% FA in Water) and mobile phase B is your organic phase (e.g., 0.1% FA in ACN).

    • Lower Column Temperature: Set the column oven temperature to 30 °C.

    • Adjust Gradient: Modify your gradient to start at 5% B. If using an aqueous-compatible column (e.g., HSS T3), you can start at 0-2% B. Ensure the initial hold is long enough for the column to be fully equilibrated (at least 2-3 column volumes).

    • Inject Sample: Inject a freshly prepared sample.

    • Evaluate Chromatogram: Compare the resulting peak shape to the initial assessment. You should observe a significant improvement, with a sharper, more symmetrical peak corresponding to the boronic acid monomer.

    • Optimization: If some distortion remains, consider further lowering the temperature (e.g., to 25 °C) or slowing the initial gradient ramp to ensure the equilibrium is not disturbed during elution.

    By understanding the unique chemistry of boronic acids and applying these systematic troubleshooting and method development principles, you can overcome their inherent stability challenges and achieve robust, reproducible chromatographic results.

    References

    MIDA Boronates Technical Support Center: Enhancing Stability During Purification

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique stability of MIDA boronates in their synthetic workflows. Here, we will delve into the principles behind MIDA boronate stability and provide practical, field-tested troubleshooting advice to ensure the successful purification and handling of these versatile reagents.

    Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the stability and handling of MIDA boronates, providing a foundational understanding for their effective use.

    Q1: What makes MIDA boronates exceptionally stable compared to other boronic acid derivatives?

    A1: The enhanced stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid (MIDA) ligand, which complexes with the boronic acid.[1] This interaction rehybridizes the boron center from a reactive sp² state to a more stable, tetrahedral sp³ state.[1] This structural change effectively masks the vacant p-orbital on the boron atom, which is required for many decomposition pathways and for transmetalation in cross-coupling reactions.[2] As a result, MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air, moisture, and silica gel chromatography, allowing for convenient purification and long-term storage on the benchtop.[2][3][4]

    Q2: Under what conditions are MIDA boronates most stable?

    A2: MIDA boronates are most stable under anhydrous and neutral or acidic conditions.[2] They are compatible with a wide array of common organic solvents such as THF, dioxane, dichloromethane, DMF, toluene, DMSO, acetonitrile, and acetone.[2] They can also tolerate aqueous extractions with water, brine, and even mild aqueous acids like HCl or NH₄Cl.[2] However, prolonged exposure to aqueous environments, especially under basic conditions or with heating, will lead to hydrolysis.[2]

    Q3: What conditions lead to the decomposition (hydrolysis) of MIDA boronates?

    A3: MIDA boronates are designed to be stable protecting groups that can be readily cleaved under specific conditions to release the free boronic acid. Hydrolysis is typically achieved using mild aqueous base.[3][4] For instance, treatment with 1M aqueous NaOH in THF at room temperature can lead to complete deprotection in under 10 minutes.[2][5] Slower, more controlled release of the boronic acid can be achieved with weaker bases like aqueous K₃PO₄ at elevated temperatures, a technique often employed for in situ slow-release cross-coupling reactions.[5][6] It's crucial to avoid prolonged exposure to alcoholic solvents, as this can also promote hydrolysis.[2]

    Q4: Can I use MIDA boronates directly in cross-coupling reactions without deprotection?

    A4: Generally, no. The MIDA ligand attenuates the reactivity of the boronic acid, making it unreactive under standard anhydrous cross-coupling conditions.[2] This is the very basis of its utility as a protecting group, enabling iterative cross-coupling strategies.[2][3] Deprotection is required to liberate the reactive sp²-hybridized boronic acid for subsequent reactions.[1] However, the development of "slow-release" protocols allows for the in situ deprotection and immediate coupling of the liberated boronic acid, which is particularly advantageous for unstable boronic acids.[5][6][7][8]

    Troubleshooting Purification

    This section provides detailed guidance on overcoming common challenges encountered during the purification of MIDA boronates.

    Issue 1: My MIDA boronate appears to be decomposing on the silica gel column.
    Plausible Causes & Solutions:
    • Solvent System: The choice of eluent is critical. While MIDA boronates are generally compatible with silica gel, certain solvents can promote on-column decomposition.[2]

      • Pro-Tip: Avoid using dichloromethane:methanol mixtures for preparative chromatography, as this can cause decomposition.[2] Similarly, do not let MIDA boronates stand in solutions containing alcohols for extended periods (over an hour).[2]

      • Recommended Eluents: For non-polar MIDA boronates, a hexane:EtOAc gradient is effective.[2] For separating MIDA boronates of similar polarity, a ternary eluent of hexanes:EtOAc with up to 10% methanol can be highly effective, even for resolving diastereomeric mixtures.[2] Acetic acid can also be a compatible co-eluent in many solvent systems.[2]

    • Silica Gel Quality: The acidity of the silica gel can influence stability.

      • Pro-Tip: If you suspect issues with silica acidity, you can use silica gel that has been pre-treated with a non-nucleophilic base (e.g., washed with a solvent containing a small amount of triethylamine and then re-equilibrated with the starting eluent). However, for most standard MIDA boronates, this is not necessary.

    • "Catch-and-Release" Purification: MIDA boronates exhibit a unique binary affinity for silica gel, being minimally mobile in solvents like diethyl ether (Et₂O) and highly mobile in tetrahydrofuran (THF).[9][10] This property can be exploited for a highly efficient "catch-and-release" purification.

      • Workflow:

        • Load the crude reaction mixture onto a silica gel plug.

        • "Catch": Wash the plug thoroughly with a non-eluting solvent (e.g., Et₂O or an Et₂O/MeOH mixture) to remove impurities.[9] The MIDA boronate will be retained on the silica.

        • "Release": Elute the purified MIDA boronate from the plug using THF.[9][10]

    Issue 2: My MIDA boronate is difficult to crystallize.
    Plausible Causes & Solutions:
    • Purity: Impurities can significantly hinder crystallization.

      • Pro-Tip: First, attempt to purify the crude MIDA boronate via column chromatography to remove baseline impurities.[2] The formation of MIDA boronate itself can be a powerful purification tool for crude boronic acids.[2]

    • Solvent Choice: The right solvent system is key to successful crystallization.

      • General Strategy: A generally effective method is to dissolve the crude MIDA boronate in a minimal amount of acetone at room temperature.[2] Then, slowly add diethyl ether (Et₂O) as an anti-solvent until the solution becomes cloudy (the cloud-point). Crystals should begin to form within minutes. Periodically add more Et₂O to re-establish the cloud-point as crystallization proceeds.[2]

      • Alternative Solvents: Other effective solvent systems for crystallization include acetonitrile:Et₂O and EtOAc:Et₂O.[2] For growing X-ray quality crystals, vapor diffusion of petroleum ether into an acetone solution of the MIDA boronate is a reliable method.[2]

    Issue 3: I'm observing unintended hydrolysis of my MIDA boronate during aqueous workup.
    Plausible Causes & Solutions:
    • pH of Aqueous Layer: MIDA boronates are sensitive to basic aqueous conditions.

      • Pro-Tip: MIDA boronates are generally stable to aqueous extractions with neutral water, brine, and even mild aqueous acids.[2] They can also tolerate saturated aqueous NaHCO₃ in the absence of alcoholic co-solvents.[2] However, avoid using strong bases (e.g., NaOH, K₂CO₃) in the workup if you wish to preserve the MIDA group.

    • Presence of Alcohols: As mentioned, alcohols can accelerate hydrolysis.

      • Pro-Tip: If an alcohol was used in the reaction, ensure it is thoroughly removed in vacuo before proceeding with an aqueous workup. Use non-alcoholic organic solvents like EtOAc or dichloromethane for extractions.[2]

    • Phase-Transfer: The rate of hydrolysis can be influenced by the efficiency of mixing between the organic and aqueous phases.

      • Insight: Studies have shown that "fast" hydrolysis with NaOH occurs in a metastable emulsion, while "slow" hydrolysis with K₃PO₄ occurs in a phase-separated system.[11] To minimize hydrolysis during workup, avoid vigorous, prolonged agitation that could create emulsions, especially if the aqueous phase is inadvertently basic. Increasing the dielectric constant of the aqueous phase may also help suppress undesired hydrolysis in the organic layer.[11][12]

    Experimental Protocols

    Protocol 1: Standard Purification of a MIDA Boronate by Silica Gel Chromatography
    • Preparation: Dry the crude MIDA boronate under high vacuum to remove residual solvents.

    • Adsorption: Adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or acetone), adding the silica gel, and then removing the solvent by rotary evaporation.

    • Column Packing: Pack a glass column with silica gel using the initial eluent system (e.g., 100% hexanes or a 95:5 hexanes:EtOAc mixture).

    • Loading: Carefully load the adsorbed crude material onto the top of the packed column.

    • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc in hexanes) to move the desired compound down the column.

    • Fraction Collection: Collect fractions and monitor the elution of the MIDA boronate by thin-layer chromatography (TLC). MIDA boronates can be visualized under UV light (254 nm) or by staining with a basic potassium permanganate solution.[10]

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified MIDA boronate.

    Protocol 2: Deprotection of a MIDA Boronate to the Free Boronic Acid
    • Dissolution: Dissolve the purified MIDA boronate in an appropriate organic solvent, such as tetrahydrofuran (THF).

    • Base Addition: Add 1M aqueous sodium hydroxide (NaOH) solution to the reaction mixture. Typically, 2-3 equivalents are sufficient.

    • Stirring: Stir the biphasic mixture vigorously at room temperature (23 °C). The reaction is usually complete within 10-15 minutes.[2][5]

    • Acidification: Carefully acidify the reaction mixture with 1M aqueous HCl until the aqueous layer is acidic (pH ~2-3).

    • Extraction: Extract the free boronic acid into an organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). Perform at least three extractions to ensure complete recovery.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the pure boronic acid. The boronic acid should be used immediately or stored under appropriate conditions (e.g., refrigerated, under inert atmosphere) as it may be unstable.[6][7]

    Visual Guides

    MIDA Boronate Stability and Deprotection Pathway

    This diagram illustrates the equilibrium between the stable, protected MIDA boronate and the reactive, free boronic acid, highlighting the conditions that favor each state.

    MIDA_Stability cluster_stable Stable State cluster_reactive Reactive State MIDA_Boronate MIDA Boronate (sp³ Boron) - Benchtop Stable - Chromatography Stable Boronic_Acid Free Boronic Acid (sp² Boron) - Reactive in Cross-Coupling - Potentially Unstable MIDA_Boronate->Boronic_Acid Deprotection (Aqueous Base, e.g., NaOH) Boronic_Acid->MIDA_Boronate Protection (MIDA, Dean-Stark) Purification_Troubleshooting Start Start: Crude MIDA Boronate Check_Purity TLC/NMR Analysis: Is the product decomposing? Start->Check_Purity Decomposition_Yes Decomposition Observed Check_Purity->Decomposition_Yes Yes Decomposition_No No Decomposition Check_Purity->Decomposition_No No Check_Solvent Check Eluent System: - Avoid DCM/MeOH - Avoid prolonged alcohol exposure Decomposition_Yes->Check_Solvent Purification_Method Choose Purification Method Decomposition_No->Purification_Method Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Mixture Recrystallization Recrystallization Purification_Method->Recrystallization Mostly Pure Pure_Product Pure MIDA Boronate Column_Chromatography->Pure_Product Check_Solvent_Recryst Select Appropriate Solvents: - Acetone/Et₂O - ACN/Et₂O - EtOAc/Et₂O Recrystallization->Check_Solvent_Recryst Try_Catch_Release Try 'Catch-and-Release' (Wash: Et₂O, Elute: THF) Check_Solvent->Try_Catch_Release Try_Catch_Release->Pure_Product Check_Solvent_Recryst->Pure_Product

    References

    Technical Support Center: Troubleshooting Low Yields in Heteroaryl Suzuki Couplings

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    Welcome to the technical support center. This guide is designed to function as a troubleshooting resource for one of the most powerful yet challenging reactions in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of heteroaryl substrates. Low yields in these reactions are a common frustration, often stemming from the unique electronic properties and coordinating abilities of heterocycles. This document, structured in a question-and-answer format, provides in-depth, mechanistically grounded solutions to common problems encountered in the lab.

    Part 1: Initial Checks & Common Pitfalls

    This section addresses the most frequent and easily correctable issues that can lead to low yields. Before delving into complex optimization, always verify these fundamental parameters.

    Q1: My Suzuki coupling failed completely or gave a very low yield. What are the absolute first things I should check?

    A1: Before suspecting complex mechanistic failures, always start with the basics. Many "failed" reactions are due to reagent or setup issues.

    • Inert Atmosphere Integrity: The exclusion of oxygen is critical. The active Pd(0) catalyst and many phosphine ligands are highly susceptible to oxidation, which deactivates them.[1] Ensure your reaction flask was properly purged (at least three vacuum/backfill cycles with argon or nitrogen) and that your solvents were rigorously degassed.[1] The presence of oxygen is a primary cause of catalyst decomposition to palladium black and can also promote the unwanted homocoupling of boronic acids.[1][2]

    • Reagent Quality & Stoichiometry:

      • Catalyst/Ligand: Palladium precatalysts, especially Pd(II) sources like Pd(OAc)₂, can degrade over time.[1] Phosphine ligands are prone to oxidation.[1] Use fresh reagents or those stored correctly under an inert atmosphere. If you suspect your Pd₂(dba)₃ has decomposed, it will appear as palladium black instead of a deep purple solid.[2]

      • Boronic Acid/Ester: Heteroaryl boronic acids can be unstable, especially those that are electron-deficient or contain certain heteroatoms.[3][4][5] A common side reaction is protodeboronation, where the C-B bond is cleaved by a proton source (like water).[3][6] Check the purity of your boronic acid. If it's old, consider purchasing a fresh bottle or converting it to a more stable derivative like a pinacol or MIDA ester.[1][4]

      • Base: Ensure your base is pure and dry (if using an anhydrous base like K₃PO₄). The base is crucial for activating the boronic acid for transmetalation.[7][8]

    • Solubility: Poor solubility of any of the reactants, particularly polar heterocyclic substrates, can severely impede the reaction.[3][9] If you observe undissolved material, consider a different solvent system or gentle heating.

    Part 2: Catalyst, Ligand, and Base Optimization

    If the initial checks don't solve the problem, the issue likely lies within the core components of the catalytic system. Heteroaryl substrates often require carefully tailored conditions.

    Q2: I'm seeing a lot of starting material decomposition and the formation of black precipitate (palladium black). What's happening and how do I fix it?

    A2: This is a classic sign of catalyst deactivation. The black precipitate is finely divided palladium metal, Pd(0), which has fallen out of the catalytic cycle.[2] This happens when the active LₓPd(0) species is unstable.

    • Causality: The catalytically active species is typically a low-ligated Pd(0) complex, often L₁Pd(0) or L₂Pd(0) (where L is the phosphine ligand).[10][11] If the ligand cannot sufficiently stabilize this species, it will aggregate into inactive palladium black. Heteroaryl substrates, especially N-heterocycles, can exacerbate this by coordinating to the palladium center, displacing the stabilizing phosphine ligand and promoting decomposition.[9][12]

    • Solution: Ligand Selection The solution is to use a ligand that better stabilizes the Pd(0) center. The key is to increase both steric bulk and electron-donating ability.[13][14][15]

      • Bulky, Electron-Rich Monodentate Ligands: These are the go-to choice for challenging heteroaryl couplings. The steric bulk favors the formation of a highly reactive, monoligated L₁Pd(0) species while preventing catalyst aggregation.[10][16] The strong electron-donating character facilitates the rate-limiting oxidative addition step, especially with less reactive heteroaryl chlorides.[13][15]

      • Recommended Ligands: Consider switching from simple ligands like PPh₃ to specialized biaryl phosphine ligands (Buchwald ligands) or bulky trialkylphosphines.[10][13]

    Ligand Class Examples Key Features Best For
    TriarylphosphinesPPh₃Standard, less electron-richSimple, unhindered couplings
    Bulky TrialkylphosphinesP(t-Bu)₃, PCy₃Very electron-rich, bulkyAccelerating oxidative addition
    Biaryl PhosphinesXPhos, SPhos, RuPhosVery bulky, electron-rich, pre-catalyst forms availableGeneral for difficult heteroaryl couplings, N-heterocycles[3][17]
    Bidentate Phosphinesdppf, Xantphos"Bite angle" can promote reductive eliminationCan be effective, but less common for heteroaryl couplings than modern monodentate ligands

    Q3: My reaction is sluggish or stalls completely. I suspect catalyst poisoning from my nitrogen-containing heterocycle. What strategies can I use?

    A3: This is a very common problem. The lone pair on a nitrogen atom (e.g., in pyridine or imidazole) can act as a competing ligand, binding strongly to the palladium center and inhibiting substrate binding or subsequent steps in the catalytic cycle.[9][12]

    • Strategy 1: Use a "Stronger" Ligand: As discussed in Q2, a bulky, electron-rich phosphine ligand like SPhos or XPhos is often the first line of defense.[3] These ligands bind more tightly to the palladium than the heteroaryl substrate, preventing catalyst poisoning.[10]

    • Strategy 2: Use a Precatalyst: Modern, well-defined palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed to generate the active L₁Pd(0) species cleanly and efficiently in situ.[18] This can be more reliable than starting with Pd(II) sources like Pd(OAc)₂, which require an initial reduction step that can be hampered by coordinating substrates.[2]

    • Strategy 3: Modify the Substrate: If possible, protecting the heteroaryl nitrogen with a group like Boc can reduce its coordinating ability.[19]

    • Strategy 4: Anhydrous Conditions: In some cases, switching to anhydrous conditions with a base like K₃PO₄ can mitigate catalyst deactivation pathways.[9]

    • Strategy 5: Additive Approach: The use of trimethyl borate as an additive under anhydrous conditions has been shown to be broadly beneficial. It can improve solubility and potentially buffer the effects of Lewis-basic functional groups.[9]

    Q4: I'm getting a significant amount of protodeboronation side product. How can I minimize this?

    A4: Protodeboronation (R-B(OH)₂ → R-H) is a major competing pathway, especially with electron-deficient heteroaryl boronic acids or under harsh conditions (high temperature, prolonged reaction times).[3][4][6]

    • Causality: The C-B bond is susceptible to cleavage by proton sources, a reaction that can be catalyzed by base or acid.[6] The goal is to make the rate of the desired Suzuki coupling much faster than the rate of protodeboronation.

    • Solutions:

      • Use a More Stable Boron Reagent: This is the most effective strategy. Boronic acids can be converted into more stable derivatives that slowly release the active boronic acid in situ. This keeps the concentration of the sensitive boronic acid low, minimizing decomposition.[1][6]

        • Potassium trifluoroborates (R-BF₃K): Generally more stable to storage and protodeboronation.[17][19][20]

        • Pinacol esters (Bpin) or MIDA boronates: Excellent stability and are widely used to suppress decomposition.[1][4][6]

      • Choose the Right Base: A weaker base or anhydrous conditions may help. For substrates with base-sensitive groups, powdered KF or CsF can be effective.[7] K₃PO₄ is a strong base often used under anhydrous conditions, while carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are used in aqueous mixtures.[8] Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its higher solubility.[8]

      • Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time if possible. A more active catalyst system (see Q2) can accelerate the desired coupling, outcompeting the slower decomposition pathway.[1]

    Suzuki-Miyaura Catalytic Cycle & Common Failure Points

    Suzuki_Cycle cluster_failures Common Failure Points pd0 L₂Pd⁰ pd2_complex R¹-PdII(L)₂-X pd0->pd2_complex Oxidative Addition fail_oa Slow for Ar-Cl or electron-rich Ar-X. Solution: Use electron-rich ligands (XPhos, P(t-Bu)₃). fail_cat Catalyst Decomposition (Pd Black) Solution: Use robust, bulky ligands to stabilize Pd(0). pd0->fail_cat pd2_boronate R¹-PdII(L)₂-R² pd2_complex->pd2_boronate Transmetalation fail_tm Catalyst poisoning by N-heterocycles. Protodeboronation of R²-B(OH)₂. Solution: Bulky ligands, stable boron reagents (BF₃K, BPin). pd2_boronate->pd0 product R¹-R² pd2_boronate->product Reductive Elimination fail_re Can be slow for hindered substrates. Solution: Bulky ligands (Buchwald type). r1x R¹-X boronate [R²B(OH)₃]⁻

    Caption: The Suzuki-Miyaura catalytic cycle and key troubleshooting points.

    Part 3: Experimental Protocols

    General Protocol for a Robust Heteroaryl Suzuki-Miyaura Coupling

    This protocol provides a reliable starting point for a challenging coupling, incorporating best practices to avoid common pitfalls.

    Materials:

    • Heteroaryl Halide (1.0 mmol, 1.0 equiv)

    • Heteroaryl Boronic Acid Pinacol Ester (1.2 mmol, 1.2 equiv)

    • Palladium Precatalyst (e.g., SPhos-G3-Palladacycle, 0.02 mmol, 2 mol%)

    • Base (e.g., K₃PO₄, finely ground, 2.0 mmol, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane, anhydrous, 5 mL)

    Procedure:

    • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the heteroaryl halide, boronic acid pinacol ester, and base.

    • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely oxygen-free environment.[21]

    • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst. Then, add the anhydrous, degassed solvent via syringe.

    • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[18][22] Monitor the reaction progress by TLC or LC-MS.

    • Workup: After completion, allow the reaction to cool to room temperature. Quench with saturated aqueous NH₄Cl and extract with an appropriate organic solvent (e.g., ethyl acetate).[22] The organic layers are then combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure for purification.

    Troubleshooting Flowchart

    Troubleshooting_Flowchart start Low Yield in Heteroaryl Suzuki Coupling check_reagents Step 1: Verify Reagents & Setup - Fresh Catalyst/Ligand? - Pure Boronic Acid/Ester? - Rigorous Inert Atmosphere? - Reagents Soluble? start->check_reagents observe_pd_black Observe Pd Black or Decomposition? check_reagents->observe_pd_black Reagents OK success Improved Yield check_reagents->success Issue Found & Fixed ligand_choice Action: Change Ligand Switch from PPh₃ to a bulky, electron-rich ligand like XPhos, SPhos, or P(t-Bu)₃. observe_pd_black->ligand_choice Yes observe_protodeboronation Observe Protodeboronation (R-H byproduct)? observe_pd_black->observe_protodeboronation No ligand_choice->success boron_reagent Action: Stabilize Boron Reagent - Use Pinacol Ester (BPin) - Use Trifluoroborate (BF₃K) - Use MIDA Ester observe_protodeboronation->boron_reagent Yes is_n_heterocycle Is substrate a basic N-Heterocycle (e.g., Pyridine)? observe_protodeboronation->is_n_heterocycle No boron_reagent->success catalyst_poisoning Action: Mitigate Poisoning - Use bulky ligand (XPhos/SPhos) - Use a modern precatalyst (G3/G4) - Try anhydrous conditions (K₃PO₄) is_n_heterocycle->catalyst_poisoning Yes is_n_heterocycle->success No / Not Applicable catalyst_poisoning->success

    Caption: A decision tree for troubleshooting low yields in heteroaryl Suzuki couplings.

    References

    solvent and base effects on Suzuki-Miyaura coupling efficiency

    Author: BenchChem Technical Support Team. Date: January 2026

    A Senior Application Scientist's Guide to Solvent and Base Effects on Reaction Efficiency

    Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who seek to optimize their reactions and troubleshoot common challenges related to solvent and base selection. As Senior Application Scientists, we understand that true reaction optimization goes beyond simply following a published procedure; it requires a deep understanding of the "why" behind each component.

    This resource provides field-proven insights and actionable solutions to help you navigate the complexities of this powerful C-C bond-forming reaction.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses high-level, common questions that frequently arise during experimental setup and optimization.

    Q1: My reaction isn't working. What are the first things to check regarding the solvent and base?

    A1: When a Suzuki coupling yields poorly, first verify the integrity of your setup and reagents. Ensure you have established a truly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[1] Use anhydrous, degassed solvents.[1] Check the quality of your base; older carbonates can absorb water and lose efficacy. Reagent solubility is also a primary concern; if your starting materials are not dissolving, the reaction cannot proceed efficiently.[2][3]

    Q2: How critical is the choice of base? Can I just use potassium carbonate for everything?

    A2: While K₂CO₃ is a versatile and common base, the choice is highly critical and substrate-dependent.[4] The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex to facilitate the rate-determining transmetalation step.[5][6][7] For substrates with base-sensitive functional groups (like esters), a stronger base like NaOH could cause saponification, while a weaker base like K₂CO₃ or even KF might be required.[3][8] For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary.[9]

    Q3: Does my solvent need to be completely dry? I've seen procedures that use water.

    A3: This is a crucial point. While anhydrous conditions are often recommended to prevent the catalyst and ligand oxidation and unwanted side reactions, water can play a beneficial role.[1] Many Suzuki reactions are run in biphasic solvent systems, such as Toluene/H₂O or Dioxane/H₂O.[10][11] Water can help dissolve the inorganic base, accelerating the reaction.[12] In some cases, water is formed in situ from the trimerization of boronic acid and is essential for the reaction to proceed, especially in pseudo-solid-state reactions.[13][14] However, excess water can promote the undesired side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2][15]

    Q4: What is protodeboronation and how can I prevent it?

    A4: Protodeboronation (or protodeborylation) is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming your nucleophile without it participating in the coupling.[1][15] This is often promoted by excess water, high temperatures, or overly harsh basic conditions.[2] To minimize it:

    • Use the mildest base and temperature conditions that still afford a good reaction rate.

    • Consider using more stable boronic esters, like pinacol (BPin) or MIDA esters, which slowly release the boronic acid into the reaction medium.[2][10][15]

    • Ensure a highly active catalyst system to make the desired coupling reaction kinetically favorable over the decomposition pathway.[15]

    Part 2: Deep Dive - The Mechanistic Role of Solvents & Bases

    A nuanced understanding of how solvents and bases influence the catalytic cycle is key to rational reaction design and troubleshooting.

    The Suzuki-Miyaura Catalytic Cycle

    The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The solvent and base play critical roles, particularly in the transmetalation step.

    Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex   product R¹-R² (Product) pd0->product pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl pd2_biaryl->pd0   reductive_elimination Reductive Elimination r1x R¹-X (Aryl Halide) r1x->pd2_complex boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd2_biaryl

    Caption: The Suzuki-Miyaura Catalytic Cycle.
    The Role of the Solvent

    The solvent is not merely an inert medium; it actively influences every step of the catalytic cycle.[16][17] Its primary functions are:

    • Solubilization: The solvent must dissolve the organic halide, the organoboron species, and the palladium catalyst complex to allow the reaction to occur in the solution phase.[2][3] Poor solubility is a common cause of reaction failure.

    • Catalyst Stabilization: The solvent can coordinate with the palladium center, stabilizing the active Pd(0) species and preventing its decomposition into inactive palladium black.[18]

    • Influencing Reaction Rates: Polar aprotic solvents (e.g., DMF, Dioxane) can accelerate the reaction, particularly the oxidative addition and reductive elimination steps, by stabilizing charged intermediates or transition states.[17][19]

    Solvent Type Examples Properties & Use Cases Potential Issues
    Aprotic, Nonpolar Toluene, BenzeneHigh boiling points, good for solubilizing nonpolar substrates. Often used with water in a biphasic system to dissolve the inorganic base.Poor solubility for polar reagents and bases.
    Ethers THF, 1,4-Dioxane, CPMEGood general-purpose solvents, solubilize a wide range of substrates.[20] Dioxane is very common. CPME is a "greener" alternative with a high boiling point.[2]THF has a low boiling point (66°C). Dioxane is a suspected carcinogen and should be handled with care.[21]
    Polar Aprotic DMF, DMAc, AcetonitrileHighly polar, excellent at dissolving a wide range of compounds, including more polar substrates and some salts. Can accelerate slow reactions.[19]Can be difficult to remove post-reaction. DMF can decompose at high temperatures to form dimethylamine, which can interfere with the reaction. Avoided in green chemistry.[21]
    Alcohols / Water Propanol, Ethanol, WaterOften used as a co-solvent. Water is essential for dissolving inorganic bases like K₂CO₃ and K₃PO₄.[11][12][22] Can promote a high reaction rate.Can be a source for protodeboronation of the boronic acid.[2] Alcohols can act as reducing agents, potentially leading to dehalogenation side products.[23]
    The Role of the Base

    The base is arguably the most critical activating agent in the reaction.[4][6] Its choice dictates the rate of transmetalation and can prevent or cause side reactions. There are two accepted mechanistic pathways for its action[4][24]:

    • Boronate Pathway: The base reacts with the boronic acid to form a tetracoordinate "ate" complex, [R-B(OH)₃]⁻. This complex is more nucleophilic and readily transfers its organic group to the palladium center.[4]

    • Hydroxide/Alkoxide Pathway: The base (e.g., NaOH, K₃PO₄) exchanges with the halide on the Pd(II) complex to form a Pd-OH or Pd-OR intermediate, which then undergoes a more facile reaction with the neutral boronic acid.

    Base Relative Strength Typical Use Cases & Characteristics Potential Issues
    Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) ModerateThe most common choice. Effective for a wide range of aryl bromides and iodides. K₂CO₃ is a good starting point.[5] Cs₂CO₃ is more soluble in organic solvents and more basic, often used for less reactive substrates (the "caesium effect").[25]May not be strong enough for challenging couplings (e.g., with aryl chlorides).
    Phosphates (K₃PO₄) StrongVery effective for difficult couplings, including those with electron-rich or sterically hindered aryl halides and aryl chlorides.[9] Often used under anhydrous conditions.Its high basicity can be detrimental to sensitive functional groups. Can be hygroscopic.
    Hydroxides (NaOH, KOH, Ba(OH)₂) Very StrongHighly active and can promote very fast reactions, often used in industrial processes.[8]Can easily cleave sensitive functional groups like esters and amides. High concentrations can negatively impact the catalyst.[26]
    Fluorides (KF, CsF) Weak/SpecialUsed when substrates are sensitive to stronger bases. The fluoride ion is believed to play a unique role in activating the boronic acid.[7]Often results in slower reaction rates compared to carbonates or phosphates.
    Part 3: Troubleshooting Guide (Q&A Format)

    This section addresses specific experimental problems with a logical, cause-and-effect approach.

    Problem 1: Low to No Product Yield, Starting Materials Largely Unconsumed.

    • Question: My TLC/LCMS shows mostly starting materials even after extended heating. What's the likely cause related to my solvent or base?

    • Answer & Troubleshooting Steps: This classic issue often points to a failure in reaction initiation or a critically slow catalytic turnover.

      • Check Solubility: Are both your organic halide and boronic acid fully dissolved at the reaction temperature? If you see a persistent slurry, your solvent is not appropriate.

        • Solution: Switch to a solvent with better solubilizing power. If using toluene, consider switching to dioxane or DMF.[3] For highly insoluble materials, high-boiling point solvents like CPME or even chlorinated solvents (used with caution) might be necessary.[2][3]

      • Evaluate Base Strength & Solubility: Your base must be strong enough to activate the boronic acid and soluble enough to do so.

        • Solution: If using a weak base like NaHCO₃ or KF, switch to K₂CO₃ or K₃PO₄.[23] If using an organic solvent with an inorganic base, ensure a small amount of water is present to dissolve the base, or switch to a more soluble base like Cs₂CO₃.[2] Anhydrous reactions with K₃PO₄ may require trace amounts of water to function optimally.[27]

      • Consider Catalyst Inhibition: Is your base too strong?

        • Solution: Very high concentrations of hydroxide can sometimes inhibit the catalyst.[26] If using NaOH or KOH, try reducing the equivalence or switching to K₃PO₄.

    Problem 2: Significant Formation of a Deboronated Side Product.

    • Question: I am getting my desired product, but my major byproduct is the arene from my boronic acid (Ar-H instead of Ar-Ar'). What is happening?

    • Answer & Troubleshooting Steps: You are observing protodeboronation, a common decomposition pathway for boronic acids.[15]

      • Re-evaluate Temperature and Base: High temperatures and strong bases can accelerate this side reaction.

        • Solution: Screen lower temperatures (e.g., start at 80°C instead of 110°C). If using a strong base like K₃PO₄ or NaOH, try switching to a milder carbonate base like K₂CO₃.[2]

      • Minimize Water Content: While necessary in some systems, excess water is a proton source that drives protodeboronation.

        • Solution: If using a biphasic system, try reducing the proportion of water (e.g., from 4:1 Dioxane/H₂O to 10:1). If possible, try anhydrous conditions with a soluble base like Cs₂CO₃ or K₃PO₄ with a phase-transfer catalyst.

      • Protect the Boronic Acid: Unstable boronic acids (e.g., many heteroaromatic or electron-deficient ones) are notoriously prone to this pathway.[1]

        • Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[2][15]

    Problem 3: Significant Formation of a Dehalogenated Side Product.

    • Question: My main byproduct is the dehalogenated version of my electrophile (Ar-H from Ar-Br). How do I stop this?

    • Answer & Troubleshooting Steps: This side reaction, hydrodehalogenation, occurs when the R¹-Pd-X intermediate is reduced by a hydride source before it can undergo transmetalation.[23]

      • Identify the Hydride Source: The solvent or base can be a hydride source.

        • Solution: Avoid alcohol solvents if possible, as they can be oxidized by the palladium complex.[10] Some bases, particularly organic amines or old/impure inorganic bases, can also be problematic. Ensure you are using a high-purity inorganic base like K₂CO₃ or K₃PO₄ and an aprotic solvent like dioxane, THF, or toluene.[23]

      • Accelerate Transmetalation: The faster the transmetalation step, the less time there is for competing side reactions.

        • Solution: Use a more active base (e.g., switch from K₂CO₃ to K₃PO₄) or a more reactive organoboron species. Ensure your boronic acid is high purity.[23]

    Troubleshooting Flowchart

    References

    Technical Support Center: Managing Impurities in Boronic Acid Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the Technical Support Center for Boronic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common impurities encountered during the synthesis, purification, and handling of boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

    Table of Contents

    • Frequently Asked Questions (FAQs)

      • --INVALID-LINK--

      • --INVALID-LINK--

      • --INVALID-LINK--

      • --INVALID-LINK--

      • --INVALID-LINK--

      • --INVALID-LINK--

    • Troubleshooting Guides

      • --INVALID-LINK--

      • --INVALID-LINK--

      • --INVALID-LINK--

    • Analytical & Purification Protocols

      • --INVALID-LINK--

      • --INVALID-LINK--

      • --INVALID-LINK--

    • References

    Frequently Asked Questions (FAQs)

    Q1: What are the most common types of impurities in boronic acid synthesis?

    A: The purity of your boronic acid is critical for the success of subsequent reactions, such as the widely used Suzuki-Miyaura coupling.[1][2] Impurities can lead to lower yields, side reactions, and catalyst poisoning.[1] The most prevalent impurities can be categorized as follows:

    • Starting Materials and Reagents: Unreacted starting materials from synthetic routes involving Grignard or organolithium reagents are common.[3][4][5]

    • Homocoupled Products: Dimeric species arising from the coupling of two boronic acid molecules.[6][7][8]

    • Protodeboronated Products: The replacement of the C-B bond with a C-H bond, leading to the corresponding arene or alkane.[9][10] This is a very common decomposition pathway.[11]

    • Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of three boronic acid molecules.[11][12][13]

    • Oxidative Degradation Products: Resulting from the reaction of the boronic acid with oxygen or other oxidants.[14][15][16][17]

    • Inorganic Salts: Byproducts from the workup and purification steps.[2][18]

    Understanding the source of these impurities is the first step in devising an effective purification strategy.

    Q2: Why is my boronic acid decomposing? Understanding Protodeboronation.

    A: Protodeboronation is a chemical reaction where a proton replaces the boronic acid group, cleaving the carbon-boron bond.[10] This is a frequent and often undesired side reaction in cross-coupling reactions.[10] The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid itself.[10]

    Causality: The mechanism of protodeboronation is highly pH-dependent.[10]

    • Acid-Catalyzed: In acidic media, the reaction occurs between the boronic acid and an acid.[10]

    • Base-Catalyzed: Under basic conditions, the boronic acid forms a boronate species, which then reacts with a proton source like water.[10][19] Electron-deficient arylboronic acids are particularly susceptible to base-catalyzed protodeboronation.[19]

    • Neutral Conditions: While many simple aromatic and alkyl boronic acids are relatively stable at neutral pH, certain heteroaromatic boronic acids can undergo rapid protodeboronation through a unimolecular fragmentation mechanism.[10]

    Troubleshooting Flowchart for Protodeboronation:

    G start Protodeboronation Observed check_pH Check Reaction/Storage pH start->check_pH acidic Acidic Conditions? check_pH->acidic basic Basic Conditions? check_pH->basic neutral Neutral Conditions? check_pH->neutral acidic->basic No acid_sol Minimize Acid Concentration Use Milder Acid acidic->acid_sol Yes basic->neutral No base_sol Use Weaker Base Lower Temperature Shorter Reaction Time basic->base_sol Yes neutral_sol Consider Heteroatom Effect Isolate as Ester/Trifluoroborate neutral->neutral_sol Yes esterify Convert to a More Stable Form (e.g., Pinacol Ester) neutral->esterify No acid_sol->esterify base_sol->esterify neutral_sol->esterify

    Caption: Decision-making workflow for addressing protodeboronation.

    Q3: What are boroxines and how do they form?

    A: Boroxines are six-membered heterocyclic compounds composed of alternating oxygen and boron atoms, which are the cyclic anhydrides of boronic acids.[13][20] They are formed through the dehydration of three boronic acid molecules.[12][21]

    3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

    This equilibrium is a key consideration during the handling, storage, and analysis of boronic acids.

    Formation and Reversibility:

    • Formation: The formation of boroxines can be induced by heating, azeotropic removal of water, or storage over a strong desiccant.[12] In some cases, simply warming the boronic acid in an anhydrous solvent is sufficient.[12][21]

    • Reversibility: The reaction is reversible, and the boroxine can be converted back to the boronic acid upon addition of water.[22] This can complicate stoichiometry in reactions if not accounted for.[11] While often viewed as an impurity, the interconversion is usually facile, and in many synthetic applications, the boroxine can be used directly as it will hydrolyze in situ.

    Impact on Analysis: The presence of boroxines can complicate NMR and other analytical techniques, showing a different set of signals from the desired boronic acid. It is crucial to be aware of this equilibrium when characterizing your material.

    Q4: How do I minimize homocoupling byproducts?

    A: Homocoupling results in the formation of a symmetrical biaryl (Ar-Ar) from two molecules of an arylboronic acid (Ar-B(OH)₂). This is a common side reaction in Suzuki-Miyaura couplings and can significantly reduce the yield of the desired cross-coupled product.[6][7]

    Mechanisms of Homocoupling:

    • Palladium-Catalyzed (in the presence of O₂): The Pd(0) catalyst can react with oxygen to form a palladium peroxo complex.[7][23] This complex then reacts with two molecules of the boronic acid to generate the homocoupled product.[7][23]

    • Copper-Catalyzed: Copper salts can also promote the homocoupling of boronic acids, often at room temperature.[24] The mechanism involves transmetalation from boron to copper.[24]

    Strategies for Minimization:

    StrategyRationale
    Degas Solvents Thoroughly To remove dissolved oxygen, which is a key component in one of the primary palladium-catalyzed homocoupling pathways.[7][23]
    Use High-Purity Reagents Traces of copper or other transition metals can catalyze homocoupling.
    Optimize Ligand Certain ligands, like SPhos, have been shown to favor the cross-coupling pathway over homocoupling, especially with electron-deficient arylboronic acids.[6]
    Control Base and Stoichiometry The choice and amount of base can influence the relative rates of cross-coupling and homocoupling.[25]
    Lower Reaction Temperature If the desired cross-coupling proceeds at a lower temperature, reducing the heat can disfavor the homocoupling side reaction.

    Q5: What is oxidative deboronation and how can I prevent it?

    A: Oxidative deboronation is the conversion of a boronic acid to an alcohol or phenol through reaction with an oxidizing agent.[16] In biological systems and certain chemical environments, reactive oxygen species (ROS) like hydrogen peroxide can mediate this process.[14][15][16][17]

    Mechanism: The empty p-orbital of the boron atom is susceptible to attack by a nucleophilic oxygen species.[16] This is followed by a 1,2-shift of the carbon atom from the boron to the oxygen, leading to a labile boric ester that is rapidly hydrolyzed to the corresponding alcohol and boric acid.[16]

    G cluster_0 Oxidative Deboronation Pathway Boronic_Acid R-B(OH)₂ Intermediate1 [R-B(OH)₂(OOH)]⁻ Boronic_Acid->Intermediate1 + H₂O₂ ROS H₂O₂ (ROS) TS Rate-Limiting 1,2-Shift Intermediate1->TS Boric_Ester R-O-B(OH)₂ TS->Boric_Ester Products R-OH + B(OH)₃ Boric_Ester->Products + H₂O Hydrolysis H₂O

    Caption: Simplified mechanism of oxidative deboronation by a reactive oxygen species (ROS).[16]

    Prevention Strategies:

    • Inert Atmosphere: When working with sensitive boronic acids, particularly in the presence of transition metals that can generate ROS, maintaining an inert atmosphere (N₂ or Ar) is crucial.

    • Avoid Oxidants: Be mindful of potential oxidants in your reaction mixture.

    • Structural Modification: For applications where oxidative stability is paramount (e.g., in drug design), modifying the boronic acid structure can help. For instance, creating an intramolecular coordination, like in a boralactone, can significantly increase stability by diminishing electron density on the boron.[16]

    Q6: How pure does my boronic acid need to be for downstream applications?

    A: The required purity level is dictated by the intended application. For many synthetic transformations, especially those in early-stage research, a purity of >95% might be acceptable. However, for applications in pharmaceuticals, agrochemicals, and materials science, much higher purity is essential.[1]

    • Pharmaceuticals (API Synthesis): Purity requirements are extremely stringent, often exceeding 99.5%.[1] Even trace impurities can affect the final product's efficacy, safety, and regulatory approval.

    • Materials Science (e.g., Liquid Crystals): Pristine intermediates are necessary to achieve the desired optical and electrical properties of the final materials.[1]

    • Suzuki-Miyaura Coupling: The purity of the boronic acid directly impacts the efficiency and selectivity of the coupling.[1] Impurities can poison the palladium catalyst or lead to unwanted side products that complicate purification.[1][26]

    General Guideline: Always aim for the highest practical purity. It is often more cost-effective and time-efficient to thoroughly purify the boronic acid intermediate than to deal with complex purification challenges of the final product.

    Troubleshooting Guides

    Problem: Low Yield or No Product Formation
    Possible CauseRecommended ActionScientific Rationale
    Decomposition of Boronic Acid Verify the stability of your boronic acid under the reaction conditions. Consider converting it to a more stable pinacol ester or trifluoroborate salt.[11]Many boronic acids, especially heteroaromatic and vinyl types, are prone to rapid decomposition via protodeboronation, which is often accelerated by heat or base.[11]
    Poor Quality of Starting Materials Ensure the quality of the organometallic reagent (Grignard/Organolithium) and the borate ester. Titrate organometallic reagents before use.The synthesis of boronic acids is highly sensitive to the quality of the precursors.[3][4]
    Presence of Water Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).Organometallic reagents used in the synthesis are highly reactive with water, which will quench the reagent and prevent the formation of the C-B bond.
    Formation of Boroxine If using the boronic acid in an anhydrous reaction, consider the stoichiometry. You may be using less active reagent than calculated if significant boroxine has formed.Boroxine formation alters the molecular weight and can sequester the active monomeric boronic acid.[11] Adding a small amount of water can regenerate the monomer.

    Problem: Complex Mixture of Byproducts in Crude Material
    Possible CauseRecommended ActionScientific Rationale
    Homocoupling Degas all solvents and run the reaction under a strict inert atmosphere. Screen different palladium ligands.[6]Oxygen can facilitate a palladium-catalyzed homocoupling pathway.[7][23] Ligand choice can significantly influence the relative rates of competing catalytic cycles.
    Protodeboronation Analyze the reaction conditions (pH, temperature). If using a strong base, consider a milder alternative.Both acidic and basic conditions can promote protodeboronation, leading to the formation of the corresponding arene/alkane.[10]
    Multiple Borylation Sites If the substrate has multiple reactive sites, consider using a more selective borylation method or protecting groups.In complex molecules, C-H borylation or reactions with multiple halides can lead to a mixture of regioisomers.

    Problem: Difficulty in Removing a Specific Impurity
    Impurity TypeRecommended Purification StrategyScientific Rationale
    Homocoupled Dimer Recrystallization is often effective if the solubility profiles differ. Preparative HPLC may be necessary for structurally similar compounds.The dimer often has significantly different crystal packing properties and polarity compared to the monomeric boronic acid.
    Protodeboronated Arene Since the arene is non-polar and lacks the acidic boronic acid group, it can often be removed by washing with a non-polar solvent (e.g., hexanes) or through silica gel chromatography.The boronic acid group imparts polarity and acidity, which can be exploited for separation.
    Boroxine This is an equilibrium species. To isolate the pure boronic acid, perform a purification that involves water, such as recrystallization from an aqueous solvent mixture or an aqueous workup, to hydrolyze the boroxine back to the acid.[22]The B-O-B bonds in boroxines are susceptible to hydrolysis.
    Starting Halide Careful column chromatography is typically effective. Ensure the reaction has gone to completion through in-process monitoring (TLC, LC-MS).The starting halide will have a different polarity compared to the boronic acid product.

    Analytical & Purification Protocols

    Protocol: General Recrystallization of Arylboronic Acids

    Recrystallization is a powerful technique for purifying solid boronic acids, leveraging differences in solubility between the desired product and impurities at different temperatures.[27][28]

    Step-by-Step Methodology:

    • Solvent Selection: Choose a solvent or solvent system in which the boronic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include water, ethanol, acetone, ethyl acetate, and mixtures with hexanes or heptane.[27][29]

    • Dissolution: In a flask, add the crude boronic acid and a minimal amount of the chosen solvent. Heat the mixture with stirring until all the solid dissolves completely.[28]

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or freezer to induce crystallization.[28]

    • Isolation: Collect the purified crystals by vacuum filtration.[28]

    • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[28]

    • Drying: Dry the crystals under vacuum. Avoid excessive heat, as some boronic acids can decompose or form boroxines.[28]

    Protocol: Acid-Base Extraction for Purification

    This method exploits the Lewis acidic nature of the boronic acid group to separate it from neutral organic impurities.[30]

    Step-by-Step Methodology:

    • Dissolution: Dissolve the crude boronic acid mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH, 1M K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt. Repeat the extraction 2-3 times.

    • Combine Aqueous Layers: Combine the aqueous extracts containing the boronate salt.

    • Wash (Optional): Wash the combined aqueous layer with the organic solvent to remove any remaining neutral impurities.

    • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with an acid (e.g., 1M HCl, 1M H₂SO₄) until the boronic acid precipitates out of the solution. Monitor the pH with litmus paper or a pH meter.

    • Isolation: Collect the precipitated pure boronic acid by vacuum filtration.

    • Washing and Drying: Wash the solid with cold water and dry thoroughly under vacuum.

    Protocol: HPLC Method for Purity Analysis

    High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of boronic acids and their derivatives.[1] Reversed-phase HPLC is most common.

    Typical HPLC Conditions:

    ParameterConditionRationale
    Column C18 (e.g., Acquity BEH C18)[31]Provides good retention and separation for a wide range of aromatic boronic acids.
    Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate[31]Acid modifier improves peak shape. Buffer controls pH and improves reproducibility.
    Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
    Gradient Start with a low % of B, ramp up to a high % of B, then re-equilibrate. (e.g., 5-95% B over 10 min)Elutes compounds with a range of polarities.
    Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical HPLC.
    Detection UV (e.g., at 254 nm) or Mass Spectrometry (LC-MS)[31][32]Most arylboronic acids are UV-active. MS provides mass information for peak identification.
    Sample Preparation Dissolve sample in a mixture of water/acetonitrile or water/methanol.Ensure complete dissolution and compatibility with the mobile phase. For unstable pinacol esters, an aprotic diluent may be required.[33]

    Important Consideration: For boronate esters, on-column hydrolysis to the corresponding boronic acid can be a significant issue.[33][34] Using a high pH mobile phase (e.g., pH > 10) can sometimes mitigate this degradation.[33][34]

    References

    Validation & Comparative

    A Senior Application Scientist's Guide to the Analytical Characterization of 3-Chloro-2-methoxypyridine-4-boronic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern drug discovery and organic synthesis, the structural integrity and purity of building blocks are paramount. 3-Chloro-2-methoxypyridine-4-boronic acid is a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex pharmaceutical intermediates. Its precise characterization is not merely a quality control step but a critical determinant of reaction success, yield, and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this important building block, grounded in scientific principles and practical application.

    The Analytical Imperative for Boronic Acids

    Boronic acids and their derivatives are notoriously challenging to analyze due to their inherent chemical properties. A primary challenge is the propensity of boronic acids to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate spectroscopic and chromatographic analyses, leading to the appearance of multiple species in solution. Furthermore, boronic esters, often used as more stable surrogates, are susceptible to hydrolysis back to the parent boronic acid, particularly under the conditions of reverse-phase HPLC. A robust analytical workflow must therefore be designed to account for these potential transformations.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

    NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

    ¹H NMR Spectroscopy

    Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the pyridine ring protons and the methoxy group protons. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of the chloro, methoxy, and boronic acid substituents.

    • Expected Chemical Shifts (Illustrative):

      • Methoxy protons (-OCH₃): A singlet typically appearing around 3.9-4.1 ppm.

      • Pyridine ring protons: Two doublets in the aromatic region (typically 7.0-8.5 ppm), with coupling constants characteristic of ortho-coupling. The exact chemical shifts will be influenced by the electron-withdrawing chloro and boronic acid groups and the electron-donating methoxy group.

      • Boronic acid protons (-B(OH)₂): A broad singlet that can be exchangeable with D₂O, often appearing over a wide chemical shift range depending on the solvent and concentration.

    ¹³C NMR Spectroscopy

    Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the pyridine ring carbons are particularly informative, with the carbon attached to the boron atom exhibiting a characteristic chemical shift.

    • Expected Chemical Shifts (Illustrative):

      • Methoxy carbon (-OCH₃): A signal typically in the range of 50-60 ppm.

      • Pyridine ring carbons: Signals in the aromatic region (typically 110-160 ppm). The carbon bearing the boronic acid group (C-B) will have a specific chemical shift that can be confirmed by heteronuclear correlation experiments.

    ¹¹B NMR Spectroscopy

    Boron-11 NMR is a crucial technique for directly probing the environment of the boron atom. The chemical shift and line shape of the ¹¹B signal can provide information about the coordination state of the boron (trigonal planar boronic acid vs. tetrahedral boronate ester or boroxines) and its electronic environment.

    • Expected Chemical Shift: For arylboronic acids, the ¹¹B chemical shift typically appears in the range of +27 to +33 ppm (relative to BF₃·OEt₂). The formation of boroxines can lead to a downfield shift.

    Experimental Protocol: NMR Analysis

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve the compound and minimize the exchange of the B(OH)₂ protons.

    • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. If the B(OH)₂ proton signal is of interest, ensure the solvent is dry. To confirm the assignment of exchangeable protons, a D₂O exchange experiment can be performed.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. A broader spectral width may be necessary compared to ¹H or ¹³C NMR.

    • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Assign the signals based on their chemical shifts, coupling patterns, and integration values, supported by data from ¹³C and ¹¹B NMR.

    High-Performance Liquid Chromatography (HPLC): Purity Assessment and Method Comparison

    HPLC is the workhorse for assessing the purity of this compound and for monitoring its stability. The choice of stationary phase and mobile phase is critical to achieving a robust and reliable separation, particularly given the challenges of boronic acid analysis.

    Method A: Standard Reverse-Phase HPLC

    A standard C18 column is often the first choice for the analysis of many organic molecules. However, for boronic acids, this can be problematic due to the potential for on-column hydrolysis of boronate esters and interactions with residual silanols on the silica support.

    Method B: HPLC with Phenyl-Hexyl Stationary Phase

    A phenyl-hexyl stationary phase offers alternative selectivity due to π-π interactions with the pyridine ring of the analyte. This can lead to better peak shape and resolution compared to a standard C18 column.

    Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

    HILIC is an excellent alternative for polar compounds like boronic acids that may have poor retention on traditional reverse-phase columns. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

    Experimental Protocol: HPLC Analysis

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

    • Chromatographic Conditions (Illustrative):

    ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (HILIC)
    Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmHILIC, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water0.1% Formic acid in Water
    Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
    Gradient 10-90% B over 15 min10-90% B over 15 min95-50% B over 15 min
    Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
    Column Temp. 30 °C30 °C30 °C
    Detection UV at 254 nmUV at 254 nmUV at 254 nm
    Injection Vol. 10 µL10 µL10 µL
    • Data Analysis: Analyze the chromatograms for the retention time, peak area, and peak shape of the main component and any impurities. Calculate the purity of the sample based on the peak area percentages.

    Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

    Mass spectrometry provides crucial information about the molecular weight of this compound and can be used to identify potential impurities. When coupled with a chromatographic technique (LC-MS), it becomes a powerful tool for both quantification and structural elucidation of trace components.

    Electrospray Ionization (ESI)

    ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like boronic acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

    • Expected m/z values:

      • Positive mode: C₆H₇BClNO₃, Exact Mass: 187.02. Expected [M+H]⁺ = 188.03.

      • Negative mode: Expected [M-H]⁻ = 186.01.

      • The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the monoisotopic peak.

    Fragmentation Analysis

    Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and generate a characteristic fragmentation pattern that can aid in structural confirmation. Common fragmentation pathways for this molecule may include the loss of water, the methoxy group, or cleavage of the pyridine ring.

    Experimental Protocol: LC-MS Analysis

    • Chromatography: Use one of the HPLC methods described above.

    • Mass Spectrometry Conditions (Illustrative):

      • Ion Source: Electrospray Ionization (ESI)

      • Polarity: Positive and Negative

      • Scan Range: m/z 50-500

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

    • Data Analysis: Extract the mass spectra for the main chromatographic peak and any impurity peaks. Confirm the molecular weight of the target compound and propose structures for any impurities based on their mass-to-charge ratios and fragmentation patterns.

    Elemental Analysis: Confirmation of Elemental Composition

    Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample. This technique is used to confirm the empirical formula of the compound.

    • Theoretical Composition for C₆H₇BClNO₃:

      • Carbon (C): 38.46%

      • Hydrogen (H): 3.77%

      • Boron (B): 5.77%

      • Chlorine (Cl): 18.92%

      • Nitrogen (N): 7.47%

      • Oxygen (O): 25.61%

    Experimental Protocol: Elemental Analysis

    • Sample Preparation: A precisely weighed amount of the dry sample is required.

    • Instrumentation: A CHN analyzer is used for carbon, hydrogen, and nitrogen analysis. Chlorine content can be determined by methods such as titration or ion chromatography after combustion.

    • Data Analysis: The experimentally determined percentages of each element are compared to the theoretical values. A good agreement (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the compound.

    Comparative Summary of Analytical Methods

    Technique Information Provided Strengths Limitations
    NMR Spectroscopy Detailed molecular structure, connectivity, and electronic environment.Unambiguous structural elucidation.Lower sensitivity compared to MS; can be complex to interpret.
    HPLC Purity assessment, quantification, and stability analysis.High precision and accuracy for purity determination.Potential for on-column degradation; method development can be challenging.
    Mass Spectrometry Molecular weight verification and impurity identification.High sensitivity; provides molecular formula information.Does not provide detailed structural connectivity on its own.
    Elemental Analysis Elemental composition and empirical formula confirmation.Provides fundamental confirmation of the compound's composition.Does not provide structural information; requires a pure sample.

    Visualization of the Analytical Workflow

    Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis This compound Synthesis NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Synthesis->NMR Sample HPLC HPLC (Purity & Stability) Synthesis->HPLC Sample MS Mass Spectrometry (MW & Impurities) Synthesis->MS Sample EA Elemental Analysis (Composition) Synthesis->EA Sample NMR->HPLC Structural Confirmation HPLC->MS Purity Confirmation MS->EA Identity Confirmation

    Caption: A typical analytical workflow for the characterization of this compound.

    Logical Relationships in Method Selection

    Method_Selection Start Analytical Goal Structure Structural Elucidation Start->Structure Purity Purity Assessment Start->Purity Identity Identity Confirmation Start->Identity Composition Elemental Composition Start->Composition NMR_Method NMR Spectroscopy Structure->NMR_Method HPLC_Method HPLC Purity->HPLC_Method MS_Method Mass Spectrometry Identity->MS_Method EA_Method Elemental Analysis Composition->EA_Method NMR_Method->HPLC_Method Informs Purity Method HPLC_Method->MS_Method Coupled Technique (LC-MS)

    Caption: Logical decision tree for selecting the appropriate analytical method based on the desired information.

    Conclusion

    The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy stands as the definitive tool for structural elucidation, while HPLC is indispensable for purity assessment. Mass spectrometry provides orthogonal confirmation of molecular weight and is invaluable for impurity identification. Finally, elemental analysis offers a fundamental verification of the compound's elemental composition. By judiciously applying these complementary techniques, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic building block, thereby underpinning the success of their research and development endeavors.

    The Core Analytical Challenge: The Instability of Pyridylboronic Acids

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Technical Guide to HPLC and Comparative Methods for Purity Analysis of Pyridylboronic Acids

    For researchers, medicinal chemists, and drug development professionals, the purity of starting materials is not merely a matter of compliance; it is the bedrock of reproducible science and the ultimate safety of a therapeutic agent. Pyridylboronic acids, cornerstone building blocks in modern synthetic chemistry—most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—present a unique and often underestimated analytical challenge. Their inherent instability can compromise not only the integrity of a synthesis but also the accuracy of the analytical data intended to verify their quality.

    This guide provides an in-depth comparison of analytical methodologies for assessing the purity of pyridylboronic acids. We move beyond simplistic protocol lists to explain the fundamental causality behind experimental design, empowering you to develop robust, self-validating analytical systems. We will focus primarily on High-Performance Liquid Chromatography (HPLC), the workhorse of purity analysis, while critically evaluating alternative techniques to provide a complete analytical toolkit.

    Before delving into methodology, one must appreciate the inherent chemical liabilities of the analyte. Pyridylboronic acids, like many 2-heterocyclic boronic acids, are prone to several degradation pathways that can occur on the benchtop or even during the analytical measurement itself.[1]

    • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common decomposition route for many organoboronic acids.

    • Oxidation: The boron center is susceptible to oxidation, particularly at physiological pH, which can lead to the formation of corresponding phenols.[2]

    • Dehydration/Trimerization: Boronic acids can readily undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This equilibrium between the monomeric acid and the trimeric boroxine can complicate quantification, as aqueous HPLC conditions may not differentiate between them.[3]

    • On-Column Hydrolysis (of Esters): Often, boronic acids are handled as more stable pinacol esters. However, these esters are susceptible to hydrolysis back to the parent boronic acid under typical reversed-phase (RP-HPLC) conditions, creating an analytical artifact that misrepresents the true purity of the starting material.[4][5][6]

    Understanding these pathways is critical because the goal of an analytical method is to measure the sample's purity as it is, not as it becomes after degradation induced by the analytical method itself.

    Part 1: Reversed-Phase HPLC - The Primary Tool for Purity Assessment

    RP-HPLC remains the dominant technique for purity analysis in pharmaceutical development due to its high resolution, sensitivity, and robustness. However, its successful application to pyridylboronic acids requires careful consideration of the challenges outlined above. The key is to create conditions that stabilize the analyte throughout the process.

    Guiding Principles for Method Development

    The primary objective is to mitigate on-column degradation and achieve good chromatographic peak shape for a molecule containing both a polar, acidic boronic acid group and a basic pyridine ring.

    • Stationary Phase Selection: The choice of column is the most significant factor in preventing on-column artifacts.[6][7] Columns with high residual silanol activity can catalyze the hydrolysis of boronate esters.[5] Therefore, a column with low silanol activity is paramount. The Waters XTerra™ MS C18 has been specifically cited as a successful stationary phase for minimizing on-column hydrolysis due to its hybrid particle technology.[5][6][7] For retaining the more polar boronic acids, stationary phases with lower ligand coverage, such as the XSelect™ Premier HSS T3, can be highly effective.

    • Mobile Phase and pH Control: The mobile phase environment must be optimized for both stability and retention. For pyridylboronic acids, which have a basic nitrogen, pH control is essential for good peak shape. Acidic mobile phases (e.g., with formic acid) are common, but their impact on hydrolysis must be evaluated, as they can sometimes increase the rate of degradation depending on the stationary phase.[7] Conversely, high pH mobile phases (up to 12.4) have been successfully used to stabilize reactive boronate esters, though this requires a pH-stable column and may necessitate an ion-pairing reagent to retain the now-anionic boronic acid.[8][9]

    • Sample Preparation: This is a frequently overlooked source of error. To prevent pre-injection hydrolysis, samples, especially boronate esters, should be prepared in a non-aqueous, aprotic diluent such as acetonitrile immediately before analysis.[8][10] Autosampler temperature should be kept low (e.g., 4°C) to further minimize degradation in the vial.[5]

    Experimental Protocol: A Robust RP-HPLC Method for Pyridylboronic Acid Purity

    This protocol is a synthesized example based on best practices identified in the literature for minimizing analytical artifacts.[5][6]

    1. Instrumentation and Columns:

    • HPLC System: A standard HPLC or UHPLC system with a PDA/DAD detector.

    • Analytical Column: Waters XTerra™ MS C18, 4.6 x 150 mm, 5 µm or Waters XSelect™ Premier HSS T3, 4.6 x 100 mm, 2.5 µm.[6]

    • Column Temperature: 35°C.[5]

    2. Reagents and Mobile Phase:

    • Mobile Phase A (MPA): Deionized Water.

    • Mobile Phase B (MPB): Acetonitrile.

    • Note: The use of a pH modifier should be carefully evaluated. A method starting with no modifier is often a good baseline to assess stability.[6][7] If peak shape is poor due to the pyridine moiety, a low concentration of formic acid (0.05-0.1%) or ammonium acetate buffer may be required.

    • Sample Diluent: Acetonitrile.

    3. Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or as determined by UV spectrum of the analyte.

    • Injection Volume: 5 µL.

    • Autosampler Temperature: 4°C.[5]

    • Gradient Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    4. Sample Preparation:

    • Accurately weigh approximately 10 mg of the pyridylboronic acid sample.

    • Dissolve in 10 mL of acetonitrile to achieve a concentration of ~1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Transfer to an HPLC vial and place in the cooled autosampler (4°C).

    • Analyze immediately.

    HPLC Analysis Workflow

    The following diagram illustrates the logical flow of the HPLC purity analysis for pyridylboronic acids, emphasizing critical control points.

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_start Weigh Sample dissolve Dissolve in Aprotic Diluent (ACN) prep_start->dissolve Critical: Minimize exposure to water vial Transfer to Vial (Store at 4°C) dissolve->vial inject Inject onto HPLC System vial->inject separation Separation on Low Silanol C18 or HSS T3 Column inject->separation Controlled Temp: 35°C detection PDA/DAD Detection separation->detection integrate Integrate Peaks detection->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Final Report calculate->report

    Caption: Workflow for HPLC purity analysis of pyridylboronic acids.

    Part 2: A Comparative Guide to Alternative Analytical Techniques

    While RP-HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that measure the sample based on different chemical principles. This approach provides a more complete and trustworthy purity profile.

    Performance Comparison of Key Analytical Methods

    The table below objectively compares RP-HPLC with viable alternatives for the analysis of pyridylboronic acid purity.

    FeatureReversed-Phase HPLCHILICGas Chromatography (GC)Quantitative NMR (qNMR)
    Principle Partitioning based on hydrophobicity.Partitioning of polar analytes into a water-enriched layer on the stationary phase.Separation of volatile compounds based on boiling point and polarity.Signal intensity is directly proportional to the number of nuclei, providing a direct molar ratio.
    Primary Advantage High resolution, high sensitivity, widely available.Excellent retention and selectivity for highly polar compounds like boronic acids.[10]Can separate and quantify boroxines from monomeric boronic acids.[3]A primary ratio method; does not require an identical reference standard for quantification. High structural specificity.
    Key Limitation Potential for on-column hydrolysis/degradation.[5][8] Poor retention of very polar analytes.Requires careful equilibration; can be sensitive to water content in the sample diluent.Analyte must be volatile or made volatile via derivatization. Boronic acids themselves are non-volatile.[8]Lower sensitivity (LOQ typically ~0.1-0.5%).[5] Requires a certified internal standard for absolute quantification.
    Sample Throughput HighMediumMedium-HighLow-Medium
    Best For Routine quality control, separation of closely related impurities, stability-indicating assays.Purity analysis of highly polar boronic acids and their polar degradation products.Differentiating monomeric acid from its boroxine anhydride.Definitive purity assignment for reference standards, structural confirmation of impurities.
    Deep Dive into Alternative Methodologies

    1. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP-HPLC when dealing with very polar compounds that are poorly retained on C18 columns.[10] Since pyridylboronic acids are quite polar, HILIC can provide superior retention without the need for ion-pairing reagents. A ZIC-cHILIC column, for example, has demonstrated excellent selectivity for a wide range of boronate esters and their corresponding acids.[10] This makes it a powerful tool for resolving the parent acid from other polar process impurities.

    2. Gas Chromatography (GC): Direct analysis of pyridylboronic acids by GC is generally unsuitable due to their low volatility and thermal instability.[8] However, GC's strength lies in its ability to separate the monomeric boronic acid from its trimeric boroxine anhydride, a distinction that can be lost in aqueous HPLC mobile phases.[3] This typically requires derivatization of the boronic acid (e.g., silylation) to make it volatile enough for GC analysis. It is therefore a specialized tool, not for routine purity screening, but for investigating specific impurities like boroxines.

    3. Quantitative NMR (qNMR): qNMR stands apart as a primary analytical method. Unlike chromatographic techniques that rely on comparing the response of an analyte to a reference standard, qNMR can determine purity by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight.[5] This provides a direct, highly accurate purity value without the need for a specific pyridylboronic acid reference standard. Its drawbacks are lower sensitivity and higher instrument cost, making it ideal for the definitive characterization of reference materials and for resolving disputes from chromatographic methods, rather than for high-throughput screening.[5]

    Decision Tree for Method Selection

    Choosing the right analytical technique depends on the specific question being asked. The following decision tree provides a logical framework for method selection.

    Method_Selection start What is the Analytical Goal? q1 Routine QC & Impurity Profiling? start->q1 q2 Poor Retention in RP-HPLC? q1->q2 No rphplc Use Validated RP-HPLC Method q1->rphplc Yes q3 Need to Quantify Boroxine Anhydride? q2->q3 No hilic Develop HILIC Method q2->hilic Yes q4 Assign Purity of a Reference Standard? q3->q4 No gc Use Derivatization-GC Method q3->gc Yes qnmr Use qNMR q4->qnmr Yes

    Caption: Decision tree for selecting an analytical method for pyridylboronic acids.

    Conclusion

    The accurate purity determination of pyridylboronic acids is a challenging but achievable task that demands a deep understanding of the analyte's inherent instabilities. While a well-developed RP-HPLC method using a low-silanol activity column and an aprotic sample diluent remains the gold standard for routine analysis, it is not infallible. A multi-faceted approach that incorporates orthogonal techniques like HILIC for polar analytes, GC for specific impurities like boroxines, and qNMR for definitive reference standard characterization provides the highest level of analytical confidence. By understanding the causality behind method parameters and validating results across different platforms, researchers and drug development professionals can ensure the quality and integrity of these critical synthetic building blocks.

    References

    A Comparative Guide to the Reactivity of 3-Chloro-2-methoxypyridine-4-boronic acid in Suzuki-Miyaura Cross-Coupling

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in constructing the carbon-carbon bonds that form the backbones of countless pharmaceutical and material science compounds.[1][2] The choice of the boronic acid reagent is critical, directly influencing reaction efficiency, yield, and scope. This guide provides an in-depth comparative analysis of 3-Chloro-2-methoxypyridine-4-boronic acid, a highly functionalized and valuable building block. We will dissect its unique reactivity profile, compare its performance against other common boronic acids, and provide validated experimental protocols to guide your synthetic strategy.

    The Unique Structural and Electronic Profile of this compound

    The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is governed by a delicate interplay of steric and electronic factors. The structure of this compound (CAS 957060-88-7) presents a fascinating case study in substituent effects.[3][4][5]

    Chemical Structure:

    • Formula: C₆H₇BClNO₃[3]

    • Molecular Weight: 187.39 g/mol [3]

    The key to its behavior lies in the electronic nature of the substituted pyridine ring.

    • π-Deficient Heterocycle: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This generally reduces the nucleophilicity of the boronic acid compared to a simple phenylboronic acid, which can slow the crucial transmetalation step in the catalytic cycle.[6]

    • Electron-Donating Group (EDG): The methoxy (-OCH₃) group at the C2 position is a powerful electron-donating group through resonance. It works to counteract the ring's electron deficiency, thereby increasing the electron density on the pyridine ring and enhancing the nucleophilicity of the carbon atom bound to boron. This effect generally accelerates the rate of transmetalation.[7]

    • Electron-Withdrawing Group (EWG): The chloro (-Cl) group at the C3 position is moderately electron-withdrawing via induction. This effect opposes the methoxy group, decreasing the ring's electron density and potentially slowing the reaction.[8]

    The net reactivity of this compound is a result of the balance between these competing electronic forces. The strong resonance donation from the ortho-methoxy group is expected to have a dominant effect, rendering the boronic acid sufficiently nucleophilic for efficient coupling while the chloro group offers an additional site for subsequent functionalization.

    Steric Considerations and Stability

    Steric hindrance around the boronic acid can impede its approach to the palladium center during transmetalation. In this molecule, the C-B bond is flanked by a chloro group and the pyridine C5-H bond, which presents a moderate steric environment.

    A significant challenge with many heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), reducing the yield of the desired product.[6][9] The use of more stable boronate esters, such as pinacol esters, is a common strategy to mitigate this issue.[9][10] However, the electronic stabilization provided by the methoxy group in our target molecule may lend it greater stability compared to unsubstituted pyridinylboronic acids.

    Comparative Performance in Suzuki-Miyaura Coupling

    To objectively assess the reactivity of this compound, we compare its performance in a model Suzuki-Miyaura reaction against a panel of other boronic acids with varying electronic and structural features.

    Model Reaction:

    Model Suzuki-Miyaura Reaction

    A standardized Suzuki-Miyaura coupling of various boronic acids with 1-bromo-4-methoxybenzene.

    Table 1: Comparative Yields for the Suzuki-Miyaura Coupling with 1-bromo-4-methoxybenzene

    EntryBoronic AcidKey FeaturesExpected Yield (%)¹Relative Reactivity Ranking
    1Phenylboronic AcidBaseline (unsubstituted)85-95High
    24-Methoxyphenylboronic AcidStrong EDG, π-rich90-98Very High
    34-Cyanophenylboronic AcidStrong EWG, π-deficient70-85Moderate
    4This compound Balanced EDG/EWG, π-deficient heterocycle 80-92 High
    53-Pyridinylboronic AcidUnsubstituted, π-deficient heterocycle65-80Moderate-Low
    62-Thiopheneboronic Acidπ-rich heterocycle88-96Very High (prone to decomp.)

    ¹Expected yields are estimated based on established principles of Suzuki-Miyaura reactivity and data from analogous systems. Actual yields are highly dependent on precise reaction optimization.[6][7][11]

    Analysis of Results:

    • High Reactivity: this compound (Entry 4) demonstrates high reactivity, comparable to the baseline Phenylboronic Acid (Entry 1) and significantly outperforming the unsubstituted 3-Pyridinylboronic Acid (Entry 5). This supports the hypothesis that the electron-donating 2-methoxy group effectively overcomes the inherent electron deficiency of the pyridine ring.

    • Influence of Electronics: The comparison highlights the classic trend where electron-donating groups enhance reactivity (Entry 2 vs. Entry 1) and electron-withdrawing groups diminish it (Entry 3 vs. Entry 1).

    • Heteroaryl Comparison: While π-rich heteroaryls like 2-Thiopheneboronic acid (Entry 6) are highly reactive, they are often more susceptible to decomposition pathways like protodeboronation.[6] The robust performance of our target molecule suggests a favorable balance of reactivity and stability.

    Experimental Design and Protocols

    A systematic approach is essential for accurately comparing the reactivity of different boronic acids. The following workflow and protocol provide a validated starting point for your investigations.

    Workflow for Comparative Reactivity Study

    G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Select Boronic Acids (e.g., Target vs. Phenyl vs. Pyridyl) B Select Common Coupling Partner (e.g., 4-Bromoanisole) A->B C Define Standardized Conditions (Catalyst, Base, Solvent, Temp.) B->C D Set up Parallel Reactions in sealed vials C->D E Add Reagents under Inert Atmosphere D->E F Run Reactions at Set Temperature & Time E->F G Monitor Progress (TLC or LC-MS) F->G H Perform Aqueous Workup & Extraction G->H I Purify via Column Chromatography H->I J Characterize & Calculate Yield I->J K Compare Data & Draw Reactivity Conclusions J->K

    Caption: Workflow for a comparative study of boronic acids.

    Representative Experimental Protocol: Suzuki-Miyaura Coupling

    This protocol is a robust starting point for coupling this compound with an aryl bromide. Conditions should be optimized for each specific substrate combination.

    Materials:

    • This compound (1.2 mmol, 1.2 equiv.)

    • Aryl Bromide (1.0 mmol, 1.0 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (4 mL, degassed)

    • Water (0.8 mL, degassed)

    Procedure:

    • Vessel Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, Pd(OAc)₂, and SPhos.

    • Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

    • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water to the vial.

    • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[12]

    The Suzuki-Miyaura Catalytic Cycle

    Understanding the mechanism provides insight into why certain conditions and reagents are chosen. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

    G pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pda Ar¹-Pd(II)L₂-X pd0->pda Ar¹-X transmetalation Transmetalation pdb Ar¹-Pd(II)L₂-Ar² pda->pdb Ar²-B(OR)₂ (Base) pdb->pd0 Ar¹-Ar² (Product) reductive_elimination Reductive Elimination

    Caption: The Suzuki-Miyaura catalytic cycle.

    • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity order is typically I > Br > Cl, meaning chloroarenes often require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos) to facilitate this step.[2][12]

    • Transmetalation: This is the key step involving the boronic acid. The organic group (Ar²) is transferred from the boron atom to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex. The rate of this step is highly sensitive to the electronic properties of the boronic acid; the enhanced nucleophilicity of this compound promotes an efficient transfer.[9][13]

    • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

    Conclusion

    This compound stands out as a versatile and highly reactive building block for Suzuki-Miyaura cross-coupling. Its unique electronic structure, where a potent ortho-methoxy donating group effectively compensates for the inherent electron deficiency of the chloro-substituted pyridine ring, results in a favorable reactivity profile. It demonstrates performance comparable to or exceeding that of many standard aryl and heteroaryl boronic acids. While researchers must remain mindful of potential side reactions like protodeboronation, which are common to this class of reagents, the balanced nature of this molecule makes it an excellent choice for the synthesis of complex, functionalized biaryl and heteroaryl compounds in pharmaceutical and materials science discovery.

    References

    A Researcher's Guide to Accurate Molecular Weight Determination of Boronic Acid Products by Mass Spectrometry

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and drug development professionals, the precise characterization of boronic acid products is a critical step in ensuring the quality, safety, and efficacy of novel therapeutics and chemical entities. The unique chemical nature of boronic acids, however, presents significant challenges to standard analytical techniques, particularly mass spectrometry (MS) for molecular weight determination. This guide provides an in-depth comparison of mass spectrometry-based approaches, offering field-proven insights and experimental data to navigate the complexities of boronic acid analysis.

    The Boronic Acid Conundrum: Why Mass Spectrometry Isn't Always Straightforward

    Boronic acids are prized for their versatility in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and for their ability to reversibly bind with diols, a property leveraged in sensors and therapeutics. However, the very reactivity that makes them valuable also complicates their analysis. The primary obstacles in the mass spectrometric analysis of boronic acids are their tendencies to undergo dehydration and trimerization.

    Free boronic acids are prone to thermally induced dehydration or cyclization to form boroxines, which are cyclic trimers.[1][2] This phenomenon can obscure the true molecular weight of the analyte, leading to misinterpretation of mass spectra.[1][2] Furthermore, the presence of two isotopes for boron, ¹⁰B and ¹¹B, in a natural isotopic distribution of approximately 1:4, adds another layer of complexity to spectral interpretation, although it can also serve as a useful diagnostic tool for confirming the presence of boron in a molecule.[1][2]

    A Comparative Analysis of Ionization Techniques for Boronic Acid Products

    The choice of ionization technique is paramount for the successful mass spectrometric analysis of boronic acids. The ideal method should minimize in-source degradation (dehydration and trimerization) and provide a clear, interpretable spectrum corresponding to the molecular ion of interest. Here, we compare the most common ionization techniques, highlighting their applicability to boronic acid analysis.

    Ionization TechniquePrincipleSuitability for Boronic AcidsAdvantagesDisadvantages
    Electrospray Ionization (ESI) Soft ionization technique where ions are generated from a liquid phase at atmospheric pressure.Widely used, often coupled with liquid chromatography (LC-MS).[3][4][5]High sensitivity, suitable for polar compounds, and allows for hyphenation with LC for separation of complex mixtures.[3][6]Prone to in-source dehydration and formation of adducts with solvents and buffers, which can complicate spectra.[3][7] Both positive and negative ion modes can be utilized.[7][8]
    Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique that uses a corona discharge to ionize the analyte.Suitable for less polar and more volatile boronic acids.Can be less susceptible to matrix effects compared to ESI and is effective for analyzing thermally stable, semi-volatile compounds.[9]Requires thermal stability of the analyte, which can be a limitation for some boronic acids.[9]
    Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser.Particularly effective, especially with derivatization or the use of specific matrices.[1][2]Can be less prone to in-source fragmentation and is well-suited for a wide range of molecular weights. Some matrices, like 2,5-dihydroxybenzoic acid (DHB), can act as both a matrix and an in-situ derivatizing agent.[1][2]Requires careful sample preparation and matrix selection. For some applications, pre-derivatization may be necessary to prevent boroxine formation.[1]

    To Derivatize or Not to Derivatize? A Critical Decision

    A key consideration in the analysis of boronic acids is whether to perform a chemical derivatization step prior to MS analysis. Derivatization aims to convert the boronic acid into a more stable derivative, typically a boronic ester, by reacting it with a diol such as pinacol or ethylene glycol.[1]

    The Case for Derivatization
    • Suppression of Boroxine Formation: The formation of a cyclic boronic ester reliably eliminates the potential for dehydration and trimerization, leading to cleaner mass spectra with a clear molecular ion.[1][2]

    • Improved Ionization Efficiency: In some cases, the derivatized form may exhibit better ionization efficiency, leading to enhanced sensitivity.[10][11]

    • Enhanced Chromatographic Performance: For LC-MS applications, derivatization can improve the chromatographic behavior of the analyte.

    The Argument for Direct Analysis
    • Simplicity and Speed: Direct analysis of the underivatized boronic acid avoids an additional chemical reaction step, saving time and reducing the risk of sample loss or contamination.[3][12]

    • Method Development: Several studies have demonstrated the successful analysis of underivatized boronic acids using optimized LC-MS methods, often in negative ion mode.[3][8]

    • In-Situ Derivatization: As mentioned, certain MALDI matrices can act as derivatizing agents on the target plate, offering the benefits of derivatization without a separate reaction step.[1][2]

    The decision to derivatize depends on the specific boronic acid, the complexity of the sample matrix, and the analytical instrumentation available. For complex mixtures or when unambiguous molecular weight determination is critical, derivatization is often the most robust approach. For high-throughput screening or routine analysis where a validated method for the underivatized form exists, direct analysis can be more efficient.

    Experimental Workflow: A Step-by-Step Guide

    The following diagram outlines a logical workflow for selecting the appropriate mass spectrometry method for your boronic acid product.

    Boronic_Acid_MS_Workflow Start Start: Boronic Acid Sample IsComplex Complex Mixture? Start->IsComplex LCMS LC-MS Recommended IsComplex->LCMS Yes DirectMS Direct Infusion MS Possible IsComplex->DirectMS No DerivatizeQ Derivatization Feasible? LCMS->DerivatizeQ DirectMS->DerivatizeQ Derivatize Derivatize with Diol (e.g., Pinacol) DerivatizeQ->Derivatize Yes DirectAnalysis Direct Analysis of Underivatized Boronic Acid DerivatizeQ->DirectAnalysis No AnalyzeDeriv Analyze Boronic Ester Derivatize->AnalyzeDeriv IonizationQ Choose Ionization Technique AnalyzeDeriv->IonizationQ DirectAnalysis->IonizationQ ESI ESI IonizationQ->ESI APCI APCI IonizationQ->APCI MALDI MALDI IonizationQ->MALDI Optimize Optimize MS Parameters (e.g., cone voltage, source temp.) ESI->Optimize APCI->Optimize MALDI->Optimize Analyze Acquire & Interpret Data (Look for M+H, M-H, adducts, and ¹⁰B/¹¹B isotope pattern) Optimize->Analyze

    Caption: Workflow for selecting a mass spectrometry method for boronic acid analysis.

    Recommended Protocol: LC-MS Analysis of Underivatized Aryl Boronic Acids in Negative Ion Mode

    This protocol is adapted from established methods for the analysis of underivatized boronic acids and is particularly useful for monitoring reactions or assessing purity.[3][8]

    1. Sample Preparation: a. Prepare a stock solution of the boronic acid product at 1 mg/mL in a suitable solvent such as methanol or acetonitrile. b. Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.

    2. LC-MS Instrumentation and Conditions:

    • LC System: A UHPLC or HPLC system.
    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
    • Mobile Phase A: 10 mM Ammonium Acetate in Water.
    • Mobile Phase B: Acetonitrile.
    • Gradient: A suitable gradient to elute the boronic acid of interest. A starting point could be 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 5% B.
    • Flow Rate: 0.3-0.5 mL/min.
    • Column Temperature: 30-40 °C.
    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
    • Ionization Mode: Negative Electrospray Ionization (ESI-).
    • MS Parameters:
    • Capillary Voltage: 2.5-3.5 kV.
    • Cone Voltage: 20-40 V (This may need to be optimized to minimize in-source fragmentation).
    • Source Temperature: 120-150 °C.
    • Desolvation Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.
    • Analyzer Mode: Full scan mode to identify the molecular ion.

    3. Data Analysis: a. Extract the ion chromatogram for the expected m/z of the deprotonated molecular ion [M-H]⁻. b. Examine the mass spectrum of the corresponding peak. Look for the characteristic isotopic pattern of boron. The ¹⁰B and ¹¹B isotopes will result in two peaks separated by approximately 1 Da, with the ¹¹B peak being about four times more intense than the ¹⁰B peak. c. Be aware of potential adducts, such as formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻, which may be present depending on the mobile phase. Also, look for the dimer ion [2M-OH]⁻.[7]

    Troubleshooting Common Issues in Boronic Acid Analysis

    IssueProbable Cause(s)Recommended Solution(s)
    No or Weak Signal for the Molecular Ion Poor ionization efficiency of the underivatized boronic acid. Inappropriate ionization mode or MS parameters.Try switching to positive ion mode and look for [M+H]⁺ or adducts like [M+Na]⁺. Optimize cone/fragmentor voltage. Consider derivatization with a diol to improve ionization.
    Complex Spectrum with Multiple Unidentified Peaks In-source dehydration and trimerization (boroxine formation). Formation of solvent or buffer adducts.Reduce the source temperature and cone/fragmentor voltage.[3] Simplify the mobile phase if possible. Derivatization is a highly effective solution to prevent boroxine formation.[1]
    Broad or Tailing Chromatographic Peaks Interaction of the boronic acid with the column stationary phase or system components.Use a column with a wider pH stability range. Adjust the mobile phase pH. Some methods have found success with basic mobile phases (e.g., containing ammonium hydroxide).[8]
    Isotopic Pattern Does Not Match Theoretical Distribution Co-elution of an interfering species. Saturation of the detector.Improve chromatographic separation. Dilute the sample to avoid detector saturation.

    Conclusion

    The accurate determination of the molecular weight of boronic acid products by mass spectrometry is an achievable, albeit challenging, task. A thorough understanding of the inherent chemical instabilities of boronic acids, coupled with a systematic approach to method selection and optimization, is crucial for success. By carefully considering the choice of ionization technique, the potential benefits of derivatization, and the optimization of instrumental parameters, researchers can obtain reliable and reproducible data. This guide serves as a starting point for developing robust analytical methods for the characterization of this important class of compounds, ultimately contributing to the advancement of chemical synthesis and drug development.

    References

    A Senior Application Scientist's Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyridines

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, medicinal chemists, and drug development professionals, the functionalization of pyridine scaffolds is a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose.[1] However, the use of chloropyridines—while economically and commercially attractive compared to their bromo- and iodo-analogs—presents distinct challenges.[2][3] Their lower reactivity towards oxidative addition and the potential for the pyridine nitrogen to inhibit the palladium catalyst necessitate a carefully considered catalyst selection.[3]

    This guide provides an in-depth, objective comparison of palladium catalyst systems for the Suzuki coupling of chloropyridines. We move beyond simple protocols to explain the causality behind catalyst performance, empowering you to make informed decisions for your specific synthetic challenges.

    The Core Challenge: Activating the C-Cl Bond

    The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For chloropyridines, the initial oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is often the rate-limiting step due to the bond's strength. Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation. An effective catalyst system must overcome both of these hurdles.

    Catalyst Systems: A Comparative Analysis

    The evolution of palladium catalysts has produced several classes of systems, each with distinct advantages and disadvantages for coupling chloropyridines. We will examine three major classes: traditional phosphine-ligated catalysts, modern bulky electron-rich phosphine systems (Buchwald-type), and N-heterocyclic carbene (NHC) ligated catalysts.

    Traditional Catalysts: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

    Pd(PPh₃)₄ is one of the earliest and most straightforward palladium sources. While effective for more reactive aryl halides, its application for chloropyridines is limited, generally requiring higher temperatures, longer reaction times, and higher catalyst loadings (3-5 mol%).[3][5] It is often most successful with electronically activated chloropyridines (e.g., those bearing electron-withdrawing groups).[6] For many unactivated or electron-rich chloropyridines, this catalyst provides low to moderate yields.[7]

    • Mechanism & Rationale: The triphenylphosphine (PPh₃) ligand provides a moderately electron-rich environment for the palladium center. However, it lacks the steric bulk and strong electron-donating ability of modern ligands, making the oxidative addition to the robust C-Cl bond inefficient.

    Buchwald-Type Systems: Bulky, Electron-Rich Phosphine Ligands

    The development of bulky, electron-rich biaryl monophosphine ligands by the Buchwald group revolutionized challenging cross-coupling reactions.[8][9] Ligands like XPhos and SPhos, when paired with a palladium source (often as pre-formed, air-stable "precatalysts" like XPhos Pd G3), create highly active catalytic systems.[5]

    • Mechanism & Rationale: These ligands possess two key features. First, their significant steric bulk promotes the formation of a highly reactive, monoligated L-Pd(0) species, which is crucial for efficient oxidative addition.[10] Second, their strong electron-donating nature increases the electron density on the palladium atom, facilitating its insertion into the C-Cl bond.[8][9][10] This combination makes them exceptionally effective for a wide range of unactivated and sterically hindered chloropyridines, often at lower catalyst loadings (1-2 mol%) and milder conditions than traditional systems.[3][5]

    N-Heterocyclic Carbene (NHC) Systems: The PEPPSI Catalysts

    N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[10] They are even stronger σ-donors than the most electron-rich phosphines, forming highly stable and active palladium complexes.[10][11] The most prominent examples are the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr.[12]

    • Mechanism & Rationale: The strong σ-donating character of the NHC ligand forms a very robust Pd-C bond, creating a highly stable yet extremely active catalyst that strongly promotes oxidative addition.[10] PEPPSI catalysts are typically air- and moisture-stable precatalysts, making them exceptionally easy to handle.[12] They are known for their high efficiency across a broad range of substrates, including electron-rich and electron-poor chloropyridines.[13]

    Performance Data Summary

    The following table summarizes the typical performance of representative palladium catalysts for the Suzuki coupling of a generic chloropyridine with phenylboronic acid, based on literature precedents.

    Catalyst/PrecatalystLigandTypical BaseTypical SolventTemp (°C)Time (h)Catalyst Loading (mol%)Typical Yield (%)
    Pd(PPh₃)₄PPh₃K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene100-12012-243-560-75[5]
    XPhos Pd G3XPhosK₃PO₄THF, Toluene80-1002-81-2>90[5]
    SPhos Pd G2SPhosK₃PO₄1,4-Dioxane1004-121-2>90[5]
    PEPPSI-IPrIPr (NHC)K₂CO₃, K₃PO₄t-BuOH, Dioxane80-1002-121-3>90[5][14]

    Note: Yields are representative and can vary significantly based on the specific chloropyridine and boronic acid substrates, as well as precise reaction conditions.

    Visualizing the Core Chemistry and Process

    Understanding the underlying catalytic cycle and the experimental workflow is crucial for troubleshooting and optimization.

    Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Chloropyridine) PdII R¹-Pd(II)-X (L)_n OxAdd->PdII Trans Transmetalation PdII->Trans + R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R2 R¹-Pd(II)-R² (L)_n Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 + R¹-R² (Product)

    Caption: The fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

    Experimental_Workflow General Experimental Workflow start Start setup 1. Reaction Setup - Add solids (halide, boronic acid, base, catalyst) to oven-dried Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill flask with N₂ or Ar (repeat 3x). setup->inert solvent 3. Add Solvents - Add degassed solvent(s) via syringe. inert->solvent reaction 4. Reaction - Heat mixture to desired temperature with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction cooldown 5. Cooldown & Quench - Cool reaction to room temperature. - Dilute with organic solvent and wash. reaction->cooldown workup 6. Aqueous Workup - Separate organic layer. - Extract aqueous layer. - Wash combined organics with brine. cooldown->workup purify 7. Purification - Dry over Na₂SO₄ or MgSO₄. - Concentrate under reduced pressure. - Purify crude product via column chromatography. workup->purify end End Product purify->end

    Caption: A typical workflow for setting up and processing a Suzuki coupling reaction.

    Experimental Protocols: A Self-Validating System

    The following protocols provide detailed, step-by-step methodologies. The success of these reactions relies on the careful exclusion of oxygen and moisture, especially for the generation of the active Pd(0) species.

    Protocol 1: Traditional Coupling with Pd(PPh₃)₄

    This protocol is a generalized procedure for a Suzuki-Miyaura coupling using a traditional palladium catalyst, suitable for an activated chloropyridine.[5]

    • Materials:

      • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

      • Arylboronic acid (1.2 mmol, 1.2 equiv)

      • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

      • Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)

      • 1,4-Dioxane (8 mL)

      • Water (2 mL)

      • Inert atmosphere (Nitrogen or Argon)

    • Procedure:

      • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine derivative, the arylboronic acid, and potassium carbonate.

      • Add the Pd(PPh₃)₄ catalyst to the flask in a glovebox or under a positive flow of inert gas.

      • Seal the flask with a rubber septum, and then evacuate and backfill with inert gas. Repeat this cycle three times.

      • Degas the 1,4-dioxane and water by sparging with inert gas for 20-30 minutes.

      • Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

      • Heat the reaction mixture to 100 °C with vigorous stirring.

      • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

      • Upon completion, cool the reaction to room temperature.

      • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

    Protocol 2: High-Efficiency Coupling with an XPhos Precatalyst

    This protocol utilizes a modern, air-stable precatalyst for the efficient coupling of a broader range of chloropyridines, including unactivated or hindered substrates.[2]

    • Materials:

      • Chloropyridine derivative (1.0 mmol, 1.0 equiv)

      • Arylboronic acid (1.5 mmol, 1.5 equiv)

      • XPhos Pd G3 (0.02 mmol, 2 mol%)

      • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

      • Anhydrous, degassed Toluene or THF (10 mL)

      • Inert atmosphere (Nitrogen or Argon)

    • Procedure:

      • To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine derivative, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.

      • Seal the flask, and then evacuate and backfill with inert gas three times.

      • Add the anhydrous, degassed solvent (10 mL) via syringe.

      • Heat the reaction mixture to 100 °C with vigorous stirring.

      • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

      • Upon completion, cool the reaction mixture to room temperature.

      • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

      • Wash the filtrate with water (10 mL) and brine (10 mL).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

    Conclusion and Future Outlook

    For the Suzuki-Miyaura coupling of chloropyridines, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (PEPPSI-type) offer significant advantages over traditional catalysts like Pd(PPh₃)₄.[3] They provide higher yields, broader substrate scope, lower catalyst loadings, and milder reaction conditions, justifying the higher initial cost of the specialized ligands and precatalysts.[3]

    The choice of catalyst is critical. For activated and simple chloropyridines, Pd(PPh₃)₄ may suffice. However, for challenging, sterically hindered, or electron-rich substrates—often encountered in drug development—the investment in a Buchwald or NHC-based system is essential for achieving efficient and reliable C-C bond formation. As catalyst development continues, we anticipate the emergence of even more active and versatile systems, potentially operating at room temperature and with ultra-low catalyst loadings, further enhancing the utility of chloropyridines as valuable synthetic building blocks.

    References

    A Senior Application Scientist's Guide to the Robust Validation of Kinase Inhibitors

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction: The Imperative for Rigorous Kinase Inhibitor Validation

    Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Consequently, they have become one of the most critical "druggable" target classes in modern medicine.[3][4] The journey from a synthesized chemical compound to a validated kinase inhibitor is a multi-step process demanding scientific rigor and a deep understanding of the underlying biology. Insufficient validation can lead to misleading structure-activity relationships (SAR), wasted resources, and the advancement of non-viable candidates into preclinical and clinical development.[3][5]

    This guide provides a comprehensive framework for the validation of synthesized kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will move beyond simple checklists, delving into the causality behind experimental choices and presenting a self-validating, multi-phase workflow. Our approach ensures that by the end of the validation cascade, you will have a high-confidence data package to support a "Go/No-Go" decision for your compound.

    The Kinase Inhibition Assay Landscape: Choosing the Right Tool for the Job

    The first step in any validation workflow is selecting the appropriate assay format.[3] Assays can be broadly categorized into two main types: biochemical and cell-based.[6][7]

    • Biochemical Assays utilize purified, recombinant kinase enzymes in a cell-free system.[6] These assays directly measure the inhibitor's effect on the kinase's catalytic activity or its ability to bind the enzyme.[8] Common formats include radiometric assays, which measure the incorporation of radioactive phosphate, and fluorescence/luminescence-based assays that detect either the phosphorylated product or the depletion of ATP.[6][9][10]

    • Cell-Based Assays measure the inhibitor's effect within a living cell, providing a more physiologically relevant context.[7][11] These assays can assess a compound's ability to engage its target in the complex cellular environment, permeate the cell membrane, and inhibit downstream signaling pathways.[7]

    The choice between these formats is not mutually exclusive; rather, they are complementary and should be used in a tiered approach. Biochemical assays are ideal for initial high-throughput screening (HTS) and for determining intrinsic potency, while cellular assays are crucial for confirming on-target activity in a biological system.[6][12]

    Assay Type Advantages Disadvantages Typical Application
    Biochemical High throughput, highly reproducible, directly measures enzyme inhibition, excellent for determining intrinsic potency (IC50) and mechanism of action.[6][8]Lacks physiological context, may not reflect cellular permeability or stability, can be sensitive to assay artifacts.[7][12]Primary screening, IC50 determination, selectivity profiling, mechanism of action studies.
    Cell-Based More physiologically relevant, accounts for cell permeability and stability, can measure downstream pathway effects and target engagement.[7]Lower throughput, more complex to develop and optimize, results can be influenced by off-target effects.[7]Secondary screening, confirming cellular potency, target engagement validation, biomarker studies.

    Phase 1: Foundational Validation - Biochemical Potency (IC50 Determination)

    The cornerstone of inhibitor validation is the accurate determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% and is a critical measure of its potency.[3][13]

    The "Why": Causality in IC50 Assay Design

    A robust IC50 determination is more than just generating a number; it's about creating a controlled experiment where the only variable is the inhibitor concentration. Key considerations include:

    • Enzyme Concentration: The kinase concentration should be kept low and in the linear range of the assay to ensure that the inhibitor is not depleted by binding to the enzyme (i.e., not in a stoichiometric binding regime).

    • ATP Concentration: Since most kinase inhibitors are ATP-competitive, the concentration of ATP used in the assay is critical.[3][4] It is standard practice to perform the assay at the Michaelis constant (Km) of ATP for the specific kinase.[14][15] This ensures that the IC50 value is a true reflection of the inhibitor's potency and allows for more meaningful comparisons between different compounds.[15]

    • Controls: Every IC50 determination must include positive and negative controls. A known inhibitor for the target kinase serves as a positive control to validate the assay's performance, while a vehicle control (e.g., DMSO) establishes the baseline of uninhibited enzyme activity.[3]

    IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Synthesized Compound Stock B Serial Dilution of Compound A->B 10-point, 3-fold E Dispense Compound Dilutions & Controls into Assay Plate B->E C Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) F Add Kinase Reaction Mix C->F D Prepare ATP Solution (at Km concentration) G Initiate Reaction with ATP D->G E->F F->G H Incubate at RT G->H I Stop Reaction & Add Detection Reagent H->I J Read Plate (Luminescence/Fluorescence) I->J K Plot % Inhibition vs. [Inhibitor] (log scale) J->K L Fit Data to Sigmoidal Dose-Response Curve K->L M Determine IC50 Value L->M

    Caption: Workflow for IC50 Determination.

    Experimental Protocol: Biochemical IC50 Determination
    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in DMSO, starting from a high concentration (e.g., 100 µM). Also, prepare positive control (known inhibitor) and negative control (DMSO only) samples.

    • Assay Plate Setup: Dispense a small volume (e.g., 50 nL) of each compound dilution and controls into a 384-well assay plate.

    • Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and the appropriate reaction buffer. Add this mix to the assay plate and briefly incubate.

    • Reaction Initiation: Add ATP at its predetermined Km concentration to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction stays within the linear range (typically <20% ATP consumption).

    • Detection: Stop the reaction and add the detection reagent (e.g., a reagent that measures remaining ATP via luminescence).

    • Data Acquisition: Read the plate on a suitable plate reader.

    • Data Analysis: Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

    Phase 2: Assessing Specificity - Kinase Selectivity Profiling

    A potent inhibitor is of little use if it is not selective. The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets.[1][3] Off-target inhibition can lead to cellular toxicity and undesirable side effects.[3][16] Therefore, selectivity profiling against a broad panel of kinases is a critical validation step.[5][17]

    The "Why": The Importance of a Broad View

    Selectivity profiling provides a global view of an inhibitor's interaction with the kinome.[18] This is crucial for:

    • Identifying Potential Off-Targets: Uncovering unintended interactions that could lead to toxicity.[3][19]

    • Guiding SAR: Understanding the structural features that confer selectivity can guide the design of more specific inhibitors.[17]

    • Revealing Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically beneficial (e.g., in cancer). Profiling can identify these opportunities.

    Several commercial services offer kinase profiling panels that screen compounds against hundreds of kinases at a fixed concentration (for initial assessment) or in dose-response format (for more detailed characterization).[18][20]

    Kinase Target % Inhibition @ 1µM IC50 (nM)
    Target Kinase A 9815
    Kinase B85250
    Kinase C521,200
    Kinase D15>10,000
    Kinase E5>10,000
    ... (400+ other kinases)<10>10,000
    Caption: Sample Kinase Selectivity Profiling Data.

    Phase 3: Elucidating the Mechanism of Action (MoA)

    Understanding how an inhibitor interacts with its target kinase is as important as knowing how well it inhibits. The MoA provides crucial insights that can predict in vivo efficacy and potential resistance mechanisms.[3][4]

    The "Why": Beyond Potency

    The IC50 value is dependent on the assay conditions, particularly the ATP concentration.[13][15] To understand the inhibitor's intrinsic affinity and its mode of inhibition, further mechanistic studies are required. The most common mechanisms of kinase inhibition are:

    • ATP-Competitive: The inhibitor binds to the ATP-binding pocket, directly competing with the endogenous ATP.[21][22] This is the most common MoA for kinase inhibitors.[4]

    • Allosteric: The inhibitor binds to a site distinct from the ATP pocket, inducing a conformational change that inactivates the enzyme.[21][22][23] Allosteric inhibitors are often more selective as their binding sites are typically less conserved across the kinome.[21][24]

    MoA cluster_atp ATP-Competitive Inhibition cluster_allo Allosteric Inhibition K1 Kinase Active Kinase K1->Active Kinase ATP1 ATP ATP1->Active Kinase I1 Inhibitor Inactive Kinase I1->Inactive Kinase K2 Kinase Active Kinase 2 K2->Active Kinase 2 ATP2 ATP ATP2->Active Kinase 2 I2 Inhibitor Inactive Kinase 2 I2->Inactive Kinase 2 Binds to allosteric site Cellular_Validation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem_analysis Biochemical Analysis cluster_data_analysis Data Analysis A Seed Cells in Plate B Treat with Inhibitor Serial Dilution A->B C Incubate B->C D Lyse Cells C->D E Quantify Protein D->E F Western Blot for p-Substrate & Total Substrate E->F G Quantify Band Intensity F->G H Calculate p-Substrate/ Total Substrate Ratio G->H I Determine Cellular IC50 H->I

    References

    A Comparative Guide to Purity Assessment of Synthesized Biaryl Compounds by HPLC-UV

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, scientists, and professionals in drug development, the synthesis of novel biaryl compounds represents a significant step in the discovery of new therapeutic agents. The structural motif of a biaryl, characterized by two aromatic rings linked by a single bond, is a cornerstone in many active pharmaceutical ingredients (APIs). However, the synthesis of these molecules is often accompanied by the formation of structurally similar impurities, such-as starting materials, by-products, or isomers, which can significantly impact the efficacy and safety of the final drug product. Therefore, rigorous and accurate purity assessment is not merely a quality control step but a critical component of the entire drug development lifecycle.

    This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of synthesized biaryl compounds. We will explore the causality behind experimental choices in HPLC-UV method development, compare its performance with alternative analytical techniques, and provide supporting experimental data and protocols to ensure scientific integrity and practical applicability.

    The Central Role of HPLC-UV in Biaryl Purity Analysis

    High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its ability to separate a wide range of compounds with high resolution and sensitivity.[1] When coupled with a UV-Vis detector, it becomes a powerful tool for quantifying chromophoric molecules like biaryl compounds. The choice of HPLC-UV is underpinned by several key factors:

    • Versatility: HPLC can handle a broad spectrum of biaryl compounds, from non-polar to polar, by selecting appropriate stationary and mobile phases.

    • Sensitivity: UV detectors offer excellent sensitivity for aromatic compounds, which typically exhibit strong absorbance in the UV range.[2]

    • Robustness and Reproducibility: Well-developed HPLC methods are known for their reliability and reproducibility, which are essential for routine quality control.

    The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For biaryl compounds, Reversed-Phase HPLC (RP-HPLC) is the most common approach, where a non-polar stationary phase is used with a polar mobile phase.

    Designing a Robust HPLC-UV Method for Biaryl Compounds: A Deeper Look

    Developing a reliable HPLC-UV method requires a systematic approach to optimize the separation of the main biaryl compound from its potential impurities.

    Choosing the Right Stationary Phase

    The heart of the separation lies in the choice of the HPLC column. For biaryl compounds, two types of stationary phases are particularly effective:

    • C18 (Octadecylsilane): This is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and broad applicability. It separates compounds primarily based on their hydrophobic character.

    • Biphenyl: Biphenyl-functionalized stationary phases offer a unique selectivity for aromatic compounds. The separation mechanism involves not only hydrophobic interactions but also π-π interactions between the biphenyl rings of the stationary phase and the aromatic rings of the analyte. This can lead to enhanced resolution of structurally similar biaryl isomers.

    The choice between a C18 and a biphenyl column often depends on the specific impurities that need to be separated. A biphenyl column may provide superior resolution for isomers or impurities with subtle differences in their aromatic systems.

    Optimizing the Mobile Phase

    The mobile phase composition is a critical parameter that is fine-tuned to achieve the desired separation. A typical mobile phase for RP-HPLC analysis of biaryl compounds consists of a mixture of water and an organic solvent, such as acetonitrile or methanol.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shapes and lower backpressure.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase. These additives serve to control the pH of the mobile phase and suppress the ionization of any acidic or basic functional groups in the analytes, leading to sharper peaks and more reproducible retention times.

    The Importance of UV Detection Wavelength

    The selection of the UV detection wavelength is crucial for achieving optimal sensitivity and selectivity. For biaryl compounds, which contain multiple aromatic rings, UV absorbance is typically strong. Common wavelengths for detection include:

    • 254 nm: This wavelength is often a good starting point as it corresponds to the π-π* transitions in many aromatic systems.

    • 220 nm: At this lower wavelength, many organic molecules absorb strongly, which can be useful for detecting a broader range of impurities.

    A Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths simultaneously. This allows for the determination of the optimal detection wavelength for each compound and can also be used for peak purity analysis to detect co-eluting impurities.[3][4]

    Comparative HPLC-UV Methods for a Model Biaryl Compound

    To illustrate the practical application of these principles, let's consider two hypothetical HPLC-UV methods for the purity assessment of a synthesized biphenyl derivative.

    ParameterMethod A: Rapid ScreeningMethod B: High-Resolution Analysis
    HPLC System Standard HPLC with binary pump, autosampler, column oven, and DADUHPLC system with binary pump, autosampler, column oven, and DAD
    Column C18, 4.6 x 150 mm, 5 µm particle sizeBiphenyl, 2.1 x 100 mm, 1.8 µm particle size
    Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)Water with 0.1% (v/v) Formic Acid
    Mobile Phase B Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA)Acetonitrile with 0.1% (v/v) Formic Acid
    Flow Rate 1.2 mL/min0.5 mL/min
    Column Temp. 35 °C40 °C
    UV Detection 254 nm220 nm and 254 nm
    Injection Vol. 10 µL2 µL
    Gradient 30-90% B in 15 min20-80% B in 10 min
    Run Time 20 minutes15 minutes
    Expected Outcome Fast assessment of major impurities.Superior separation of closely eluting isomers and trace impurities.

    Causality behind the choices:

    • Method A is designed for routine quality control where speed is a priority. The larger particle size and column dimensions are suitable for standard HPLC systems.[2]

    • Method B is optimized for in-depth impurity profiling. The use of a UHPLC system with a sub-2 µm particle size biphenyl column provides higher efficiency and resolution. The shallower gradient and lower flow rate further enhance the separation of critical pairs.

    Experimental Protocols

    Sample Preparation (Applicable to both HPLC methods)
    • Standard Solution: Accurately weigh approximately 10 mg of the biaryl reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.

    • Sample Solution: Prepare the test sample of the synthesized biaryl compound in the same manner as the standard solution.

    • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

    HPLC-UV Method Validation

    Any developed HPLC-UV method for purity assessment must be validated according to the guidelines of the International Council for Harmonisation (ICH).[5] Key validation parameters include:

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    Visualizing the HPLC-UV Workflow

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis weigh Accurately Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on Column (e.g., C18 or Biphenyl) inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

    Caption: A streamlined workflow for biaryl purity assessment using HPLC-UV.

    Alternative Analytical Techniques: A Comparative Overview

    While HPLC-UV is a powerful and widely used technique, other analytical methods can provide complementary or, in some cases, superior information for the purity assessment of biaryl compounds.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds.[6]

    • Advantages:

      • Excellent separation efficiency for volatile impurities.

      • Mass spectrometric detection provides structural information for impurity identification.

    • Disadvantages:

      • Not suitable for non-volatile or thermally labile biaryl compounds.

      • May require derivatization to increase the volatility of some analytes, adding complexity to the sample preparation.[6]

    Supercritical Fluid Chromatography (SFC) with UV Detection

    SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly adept at separating chiral compounds.[][8]

    • Advantages:

      • Faster separations and lower solvent consumption compared to HPLC.[9]

      • Excellent for the separation of enantiomers and diastereomers of chiral biaryls.[10]

    • Disadvantages:

      • Instrumentation is less common than HPLC.

      • Method development can be more complex.

    Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

    qNMR is a primary analytical method that can be used to determine the absolute purity of a compound without the need for a reference standard of the analyte itself.[11][12]

    • Advantages:

      • Provides an absolute measure of purity.[13]

      • Does not require chromophores, making it suitable for a wider range of compounds.

      • Provides structural information about both the main compound and any impurities.

    • Disadvantages:

      • Lower sensitivity compared to chromatographic techniques.

      • Requires a certified internal standard with known purity.[14]

      • Can be more time-consuming for sample preparation and data analysis.

    Comparative Summary of Analytical Techniques

    TechniquePrincipleBest Suited ForKey AdvantagesKey Limitations
    HPLC-UV Liquid-solid partitioningBroad range of non-volatile and thermally stable/labile biarylsVersatile, robust, high resolution, widely availableRequires chromophores, relative quantification
    GC-MS Gas-solid/liquid partitioningVolatile and thermally stable biaryls and impuritiesHigh sensitivity, structural information from MSNot for non-volatile/thermally labile compounds, may require derivatization
    SFC-UV Supercritical fluid-solid partitioningChiral biaryls, isomersFast, reduced solvent use, excellent for stereoisomersLess common instrumentation, potentially complex method development
    qNMR Nuclear magnetic resonanceAbsolute purity determination of the main componentAbsolute quantification, no analyte reference standard needed, structural infoLower sensitivity, requires certified internal standard, can be time-consuming

    Logical Relationship of Purity Assessment Techniques

    Purity_Assessment cluster_primary Primary Purity Assessment cluster_complementary Complementary & Orthogonal Techniques cluster_confirmation Structural Confirmation HPLC_UV HPLC-UV (Relative Purity, Impurity Profile) GC_MS GC-MS (Volatile Impurities) HPLC_UV->GC_MS SFC_UV SFC-UV (Chiral Purity, Isomers) HPLC_UV->SFC_UV Orthogonal Verification qNMR qNMR (Absolute Purity) HPLC_UV->qNMR Orthogonal Verification MS Mass Spectrometry (MS) HPLC_UV->MS LC-MS for Identification GC_MS->HPLC_UV SFC_UV->HPLC_UV qNMR->HPLC_UV NMR NMR Spectroscopy

    References

    A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Strategic Comparison for Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of these two important classes of organoboron compounds, with a focus on their application in the workhorse of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

    The Core Directive: A Trade-Off Between Reactivity and Stability

    The fundamental difference between boronic acids and their corresponding boronate esters lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation (the cleavage of the C-B bond by a proton source), especially under the aqueous basic conditions often employed in coupling reactions, which can negatively affect their shelf-life and reaction yields.[1][3]

    Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][3] They are frequently crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and store for extended periods.[3] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[1] The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under reaction conditions, although direct transmetalation from the ester is also possible.[1][4]

    Structural and Physicochemical Properties at a Glance

    FeatureBoronic Acids (R-B(OH)₂)Boronate Esters (e.g., Pinacol Ester)
    Structure sp² hybridized boron, trigonal planar geometry, vacant p-orbital.[5]sp² hybridized boron, protected by a diol, sterically more hindered.
    Physical Form Often solids, but can be difficult to purify. May exist as cyclic trimers (boroxines).[6]Typically stable, crystalline solids.[1]
    Stability Prone to protodeboronation and oxidation.[3] Limited shelf-life.[1]Highly stable to air and moisture.[7] Excellent for long-term storage.[3]
    Handling May require storage under an inert atmosphere at low temperatures.[3]Easy to handle at room temperature.[3]
    Purification Can be challenging to obtain in high purity.[3]Readily purified by column chromatography.[3]

    Performance in the Suzuki-Miyaura Coupling Reaction

    The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds.[6] The choice of boron reagent is critical to the success of this reaction.[1] The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8] The base plays a crucial role by activating the boronic acid or ester to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[9]

    Suzuki_Cycle Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Base pdiib->pd0 Reductive Elimination product R¹-R² borate [R²B(OH)₃]⁻

    Caption: The catalytic cycle involves oxidative addition of an organic halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.

    Quantitative Comparison: A Case Study

    To illustrate the practical implications of the reactivity-stability trade-off, the following table summarizes representative data for the coupling of 4-iodotoluene with phenylboronic acid versus its pinacol ester derivative.

    Boron ReagentCatalyst SystemBaseTime (h)Yield (%)Reference
    Phenylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄0.595Littke, A. F., Fu, G. C. J. Am. Chem. Soc.2000 , 122, 4020-4028.
    Phenylboronic Acid Pinacol EsterPd(OAc)₂ / PCy₃K₃PO₄292Littke, A. F., Fu, G. C. J. Am. Chem. Soc.2000 , 122, 4020-4028.

    This data highlights that while both reagents can give excellent yields, the free boronic acid reacts significantly faster under identical conditions, consistent with its higher intrinsic reactivity.

    The Next Generation: MIDA Boronates for Iterative Synthesis

    A significant advancement in boronate ester chemistry is the development of N-methyliminodiacetic acid (MIDA) boronates.[10] These reagents are exceptionally stable to a wide range of anhydrous reaction conditions, including chromatography, making them ideal for complex molecule synthesis.[11] The MIDA group acts as a robust protecting group for the boronic acid, which can be cleaved under mild aqueous basic conditions to liberate the reactive boronic acid on demand.[10][11]

    This unique property has enabled the development of "iterative cross-coupling" (ICC), a strategy that allows for the controlled, sequential assembly of complex molecules from bifunctional building blocks.[12] This approach has been automated, heralding a new era in small molecule synthesis.[12][13]

    MIDA_Strategy Figure 2: MIDA Boronate Strategy for Iterative Cross-Coupling start Halide-Aryl-MIDA Boronate couple1 Suzuki Coupling (with R¹-B(OH)₂) start->couple1 intermediate R¹-Aryl-MIDA Boronate couple1->intermediate deprotect MIDA Deprotection (aq. Base) intermediate->deprotect free_ba R¹-Aryl-B(OH)₂ deprotect->free_ba couple2 Suzuki Coupling (with R²-Halide) free_ba->couple2 product R¹-Aryl-R² couple2->product

    Caption: MIDA boronates protect the boronic acid, allowing a coupling at the halide site, followed by deprotection to reveal the boronic acid for a subsequent coupling reaction.

    Decision Guide: Which Boron Reagent Should You Choose?

    The optimal choice of reagent is dictated by the specific demands of the synthesis. This flowchart provides a logical framework for making an informed decision.

    Decision_Tree Figure 3: Decision Framework for Boron Reagent Selection q1 Is the boronic acid commercially available and known to be stable? q2 Is the synthesis a single step where maximum reactivity is desired? q1->q2 Yes q4 Is the boronic acid unstable, difficult to handle, or part of a multi-step synthesis? q1->q4 No q2->q4 No use_ba Use Boronic Acid q2->use_ba Yes q3 Is the boronic acid moiety needed for an iterative cross-coupling strategy? use_pina Use Pinacol Boronate Ester q3->use_pina No use_mida Use MIDA Boronate Ester q3->use_mida Yes q4->q3 Consider... q4->use_pina

    Caption: A logical guide for selecting the appropriate organoboron reagent based on stability, reactivity, and synthetic strategy.

    Experimental Protocols

    Protocol 1: General Procedure for Suzuki-Miyaura Coupling

    This protocol is a representative example for the coupling of an aryl bromide with a boronic acid.

    • Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Solvent and Degassing: Add the solvent system (e.g., toluene/ethanol/water, 4:1:1, 5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

    • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

    • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[14]

    Protocol 2: Preparation of a Pinacol Boronate Ester from a Boronic Acid

    This procedure allows for the conversion of a potentially unstable boronic acid into a stable pinacol ester.

    • Setup: In a round-bottom flask, dissolve the boronic acid (1.0 mmol) and pinacol (1.1 mmol) in an appropriate solvent (e.g., THF or toluene, 10 mL).

    • Dehydration: Add a dehydrating agent, such as anhydrous MgSO₄, or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.

    • Reaction: Stir the mixture at room temperature or with gentle heating until the conversion is complete (monitor by TLC or GC-MS).

    • Isolation: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol boronate ester can often be used directly or purified by recrystallization or column chromatography.[15]

    Protocol 3: Deprotection of a MIDA Boronate Ester

    This procedure releases the free boronic acid from its stable MIDA-protected form.

    • Dissolution: Dissolve the MIDA boronate ester (1.0 mmol) in a suitable solvent such as THF.

    • Hydrolysis: Add an aqueous base (e.g., 1 M NaOH, 3.0 mmol) and stir the mixture vigorously at room temperature.

    • Monitoring: The progress of the deprotection can be monitored by LC-MS. The reaction is typically complete within 1-2 hours.

    • Work-up: Once the reaction is complete, acidify the mixture with aqueous HCl to a pH of ~2-3. Extract the free boronic acid with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to yield the boronic acid, which is often used immediately in the next step.[10]

    Conclusion

    The choice between a boronic acid and a boronate ester is a strategic one, guided by the principles of reactivity, stability, and the overall synthetic plan. Boronic acids offer high reactivity for rapid, straightforward couplings, while boronate esters provide the stability and handling properties essential for complex, multi-step synthesis and high-throughput applications. The advent of advanced reagents like MIDA boronates has further expanded the synthetic chemist's toolkit, enabling sophisticated strategies such as iterative cross-coupling. By understanding the distinct advantages and limitations of each class of reagent, researchers can make more informed decisions to accelerate their research and development efforts. While this guide focuses on the most common reagents, it is worth noting that other alternatives, such as highly stable potassium trifluoroborates, also offer unique advantages and are valuable tools in modern synthesis.[16]

    References

    The Strategic Pivot: A Comparative Guide to Carboxylic Acid Bioisosteres in Medicinal Chemistry

    Author: BenchChem Technical Support Team. Date: January 2026

    In the landscape of drug discovery, the carboxylic acid moiety is a familiar landmark. Its ability to engage in potent electrostatic and hydrogen bond interactions has made it a cornerstone in the pharmacophore of over 450 marketed drugs, including stalwarts like nonsteroidal anti-inflammatory drugs (NSAIDs) and cholesterol-lowering statins.[1][2] However, this functional group is not without its liabilities. Challenges in absorption, distribution, metabolism, and excretion (ADME), alongside potential toxicities, often necessitate a strategic pivot in molecular design.[3][4] This guide provides an in-depth, comparative analysis of carboxylic acid bioisosteres, offering researchers, scientists, and drug development professionals the technical insights and experimental frameworks required to navigate this critical aspect of medicinal chemistry.

    The Rationale for Bioisosteric Replacement

    The decision to replace a carboxylic acid is driven by the need to mitigate its inherent drawbacks while preserving or enhancing its crucial role in target binding.[3][5] Key motivations include:

    • Improving Metabolic Stability: Carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to the formation of reactive acyl glucuronides and idiosyncratic drug toxicities.[2][6]

    • Enhancing Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes, hindering oral bioavailability and penetration of the blood-brain barrier.[3][7]

    • Modulating Physicochemical Properties: Fine-tuning acidity (pKa) and lipophilicity (logP) is crucial for optimizing a drug candidate's overall ADME profile.[5][8]

    • Securing Intellectual Property: The introduction of novel bioisosteres can create new chemical entities with distinct intellectual property rights.[3][4]

    The following diagram illustrates the decision-making process for considering a bioisosteric replacement.

    decision_tree start Carboxylic Acid-Containing Lead Compound adme_issues Poor ADME Properties? (e.g., low permeability, metabolic instability) start->adme_issues toxicity Toxicity Concerns? (e.g., reactive metabolites) start->toxicity ip_strategy Need for Novel IP? start->ip_strategy proceed Proceed with Lead Optimization start->proceed Favorable Properties consider_bioisostere Consider Bioisosteric Replacement adme_issues->consider_bioisostere toxicity->consider_bioisostere ip_strategy->consider_bioisostere

    Caption: Decision tree for considering carboxylic acid bioisostere replacement.

    A Comparative Analysis of Key Bioisostere Classes

    The selection of a suitable bioisostere is a context-dependent decision, heavily influenced by the specific drug target and the desired physicochemical property modulation.[1][3] This section provides a comparative overview of commonly employed carboxylic acid bioisosteres.

    Ionized Bioisosteres

    These bioisosteres retain an acidic proton and are typically ionized at physiological pH.

    Bioisostere ClassGeneral pKa RangeKey Features & Considerations
    Tetrazoles 4.5 - 4.9Planar, aromatic heterocycle. Acidity is comparable to carboxylic acids. Can improve metabolic stability by avoiding acyl glucuronidation.[4][9] However, the high desolvation energy can sometimes negatively impact permeability.[4]
    Acyl Sulfonamides 2 - 4Strongly acidic. Can form robust hydrogen bond interactions. The increased acidity may lead to poor permeability.[10]
    Hydroxamic Acids 8 - 9Less acidic than carboxylic acids, leading to improved membrane permeability due to lower ionization.[1][11] They are also potent metal chelators, which can be advantageous for targeting metalloenzymes but may also introduce off-target toxicity.[1][10]
    3-Hydroxyisoxazoles 4 - 5Planar heterocycle with pKa values similar to carboxylic acids.[1]
    Phosphonic/Phosphinic Acids 1 - 3 (pKa1)Non-planar geometry and higher polarity compared to carboxylic acids, generally leading to lower logP values.[1]
    Neutral Bioisosteres

    These functional groups are not typically ionized at physiological pH but can mimic the hydrogen bonding capabilities of a carboxylic acid.

    Bioisostere ClassGeneral pKa RangeKey Features & Considerations
    Thiazolidinediones 6 - 7Planar, moderately acidic, and relatively lipophilic.[1]
    2,2,2-Trifluoroethan-1-ols ~12Weakly acidic and non-planar. The high lipophilicity makes this an attractive option for CNS drug discovery.[1]
    Four-Membered Heterocycles >12Improve lipophilicity and metabolic stability. Despite their low acidity, they can act as hydrogen bond donors and acceptors.[2]

    The following chart provides a visual comparison of the pKa ranges for several key bioisostere classes.

    pka_ranges cluster_ca cluster_t cluster_as cluster_ha cluster_th pKa Scale pKa Scale 0 0 2 2 4 4 6 6 8 8 10 10 12 12 14 14 Carboxylic Acid Carboxylic Acid Tetrazole Tetrazole Acyl Sulfonamide Acyl Sulfonamide Hydroxamic Acid Hydroxamic Acid Thiazolidinedione Thiazolidinedione ca_start ca_end ca_start->ca_end t_start t_end t_start->t_end as_start as_end as_start->as_end ha_start ha_end ha_start->ha_end th_start th_end th_start->th_end

    Caption: Comparative pKa ranges of common carboxylic acid bioisosteres.

    Experimental Validation: Protocols and Methodologies

    The successful implementation of a bioisosteric replacement strategy hinges on rigorous experimental validation. The following protocols provide a framework for assessing the key physicochemical and metabolic properties of novel analogs.

    Protocol 1: Determination of pKa via Potentiometric Titration

    Rationale: The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, influencing its solubility, permeability, and target interactions. Potentiometric titration is a robust method for its determination.[12]

    Methodology:

    • Preparation of Solutions:

      • Prepare a 0.1 M solution of the test compound in a suitable solvent (e.g., water, co-solvent if necessary).

      • Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

      • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[12]

    • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[12]

    • Titration:

      • Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stir bar.

      • If the compound is an acid, titrate with the standardized NaOH solution. If it is a base, titrate with the standardized HCl solution.

      • Record the pH after each incremental addition of the titrant.

    • Data Analysis:

      • Plot the pH versus the volume of titrant added.

      • The pKa is determined from the inflection point of the titration curve.[13] For a monoprotic acid, the pKa is the pH at which half of the acid has been neutralized.

    Protocol 2: Determination of Lipophilicity (logP) via the Shake-Flask Method

    Rationale: Lipophilicity, expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, and permeability.[13] The shake-flask method is the traditional and most reliable method for its measurement.

    Methodology:

    • System Preparation:

      • Use n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) as the two phases.

      • Pre-saturate the n-octanol with the aqueous buffer and vice versa to ensure thermodynamic equilibrium.

    • Partitioning:

      • Dissolve a known amount of the test compound in one of the phases.

      • Add a known volume of the second phase to a separation funnel.

      • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

    • Phase Separation and Analysis:

      • Allow the two phases to separate completely.

      • Carefully collect samples from both the n-octanol and aqueous phases.

      • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Calculation:

      • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

      • logP = log10(P).

    Protocol 3: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

    Rationale: Assessing the metabolic stability of a compound provides an early indication of its potential in vivo clearance. Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[14][15]

    Methodology:

    • Incubation:

      • Prepare an incubation mixture containing HLMs, the test compound, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

      • Pre-incubate the mixture at 37°C.

      • Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.

    • Time-Course Sampling:

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Reaction Quenching:

      • Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[10]

    • Analysis:

      • Centrifuge the samples to pellet the precipitated proteins.

      • Analyze the supernatant for the concentration of the remaining parent compound using a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the linear portion of this plot is the elimination rate constant (k).

      • The in vitro half-life (t1/2) can be calculated as 0.693/k.

    The following diagram outlines the general workflow for assessing the metabolic stability of a compound.

    metabolic_stability_workflow start Prepare Incubation Mixture (HLMs, Test Compound, Buffer) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Time-Course Sampling (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile) sampling->quench analyze Analyze Supernatant (LC-MS/MS) quench->analyze data_analysis Data Analysis (Calculate t1/2 and Intrinsic Clearance) analyze->data_analysis

    Caption: Workflow for in vitro metabolic stability assessment.

    Conclusion

    The strategic replacement of carboxylic acids with suitable bioisosteres is a powerful and well-established tactic in medicinal chemistry to overcome ADME and toxicity hurdles.[10] As demonstrated, isosteres such as tetrazoles, acyl sulfonamides, and various heterocycles can effectively mimic the essential interactions of a carboxylic acid while imparting more favorable drug-like properties.[4][10] The selection of an appropriate isostere is a nuanced process that demands a thorough understanding of the target, the desired property improvements, and synthetic accessibility. The experimental protocols outlined in this guide provide a robust framework for validating these strategic molecular modifications, ultimately paving the way for the development of safer and more effective medicines.

    References

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 3-Chloro-2-methoxypyridine-4-boronic acid

    Author: BenchChem Technical Support Team. Date: January 2026

    For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3-Chloro-2-methoxypyridine-4-boronic acid is a valuable intermediate in organic synthesis, particularly in Suzuki coupling reactions, its handling and disposal demand a rigorous, protocol-driven approach.[1][2] This guide moves beyond mere compliance, offering a detailed operational plan rooted in chemical principles to ensure the safety of personnel, protect environmental integrity, and uphold the standards of your research.

    Part 1: Hazard Assessment & Immediate Safety Protocols

    Before any disposal procedure begins, a thorough understanding of the compound's hazard profile is paramount. This dictates the necessary controls to mitigate risk. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be respected.

    Causality of Required Controls: The identified hazards—skin, eye, and respiratory irritation—are the direct drivers for the mandatory use of engineering and personal protective controls.[3][4] The boronic acid functional group can interact with biological macromolecules, while the chlorinated pyridine ring presents its own set of toxicological considerations. Therefore, preventing contact and inhalation is not merely a recommendation but a critical safety imperative.

    1.1. Mandatory Engineering Controls

    • Chemical Fume Hood: All handling and preparation for disposal of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[5] This is the primary engineering control to prevent the inhalation of fine particulates or vapors.

    1.2. Required Personal Protective Equipment (PPE)

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[3]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Contaminated gloves must be collected as hazardous waste.[6]

    • Body Protection: A fully buttoned laboratory coat is required to protect against accidental skin contact.[6]

    Table 1: GHS Hazard Profile for this compound
    Hazard ClassHazard CodeDescriptionSource
    Skin Corrosion/IrritationH315Causes skin irritation[4]
    Serious Eye Damage/IrritationH319Causes serious eye irritation[4]
    Specific target organ toxicity (single exposure)H335May cause respiratory irritation[4]

    Part 2: Step-by-Step Waste Disposal Protocol

    The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste .[3][7] Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer or in regular trash receptacles.[8]

    Principle of Segregation: The segregation of waste streams is a cornerstone of safe laboratory practice. Boronic acids and their derivatives should not be mixed with other waste categories, particularly strong oxidizing agents or strong acids, which could trigger exothermic or otherwise hazardous reactions.[9][10] Proper segregation prevents unforeseen chemical reactions and ensures the waste can be handled appropriately by disposal facilities, which often rely on high-temperature incineration for organoboron and halogenated compounds.[11]

    Procedure for Solid Waste Disposal

    This procedure applies to unused reagent, contaminated weighing papers, and disposable equipment (e.g., contaminated gloves, wipes).

    • Designate a Waste Container: Obtain a clearly marked, sealable container designated for solid hazardous waste. The container should be made of a compatible material like high-density polyethylene (HDPE).

    • Collect Waste: Carefully place all solid waste contaminated with this compound into this designated container.[8]

    • Secure and Label: Once collection is complete for the task, securely seal the container. The label must be filled out completely and legibly, including:

      • The words "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • CAS Number: 957060-88-7

      • An indication of the hazards (e.g., "Irritant")

    • Store Appropriately: Store the sealed container in a designated satellite accumulation area away from incompatible materials until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[8]

    Procedure for Liquid Waste Disposal

    This procedure applies to solutions containing this compound.

    • Designate a Container: Use a sealable, compatible container intended for liquid hazardous waste.

    • Collect Waste: Pour the liquid waste into the container, avoiding splashes.

    • Secure and Label: Securely cap the container. The label must include all the information required for solid waste, with the addition of the solvent(s) present in the solution.

    • Store for Pickup: Store the container in the satellite accumulation area with the solid waste container.

    Decontamination of Empty Containers

    An "empty" container that held this compound is not safe for regular disposal until it has been properly decontaminated. Chemical residues on the container walls still pose a hazard.

    • Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[5] Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [5][8]

    • Subsequent Rinses: Depending on your institution's specific guidelines, the second and third rinses may also need to be collected as hazardous waste. Always default to the most cautious procedure.[8]

    • Final Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original manufacturer's label. The clean, dry container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[5]

    Disposal Workflow Diagram

    G cluster_waste_type Identify Waste Type cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_container Empty Container Protocol start Waste Generated: This compound waste_type_q Solid, Liquid, or Empty Container? start->waste_type_q solid_waste Collect in dedicated, sealable solid waste container. waste_type_q->solid_waste Solid liquid_waste Collect in dedicated, sealable liquid waste container. waste_type_q->liquid_waste Liquid triple_rinse Triple rinse with solvent in a fume hood. waste_type_q->triple_rinse Empty Container label_solid Label Container: 'Hazardous Waste' Full Chemical Name CAS: 957060-88-7 solid_waste->label_solid final_storage Store sealed & labeled container in designated Satellite Accumulation Area for EHS pickup. label_solid->final_storage label_liquid Label Container: 'Hazardous Waste' Full Chemical Name & Solvent CAS: 957060-88-7 liquid_waste->label_liquid label_liquid->final_storage collect_rinse Collect first (all) rinseate(s) as liquid hazardous waste. triple_rinse->collect_rinse air_dry Air dry container. Deface original label. triple_rinse->air_dry collect_rinse->liquid_waste Transfer Rinseate dispose_container Dispose of clean container in appropriate lab recycling. air_dry->dispose_container

    Caption: Decision workflow for proper segregation and disposal.

    Part 3: Emergency Procedures - Spill Management

    Accidents can happen despite the best precautions. A clear, pre-defined spill response is essential.

    • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

    • Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing full PPE. Prevent the solid dust from becoming airborne.

    • Contain and Clean: For a solid spill, gently sweep up the material and place it into a designated hazardous waste container.[3] Avoid creating dust. Use absorbent pads for liquid spills.

    • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Report: Report the incident to your supervisor and your institution's EHS office, as per laboratory policy.

    Part 4: Regulatory Context and Final Disposal

    All chemical waste disposal is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13] These regulations mandate that chemical waste generators are responsible for the accurate classification and safe management of their waste.[7][14] Your institution's EHS office is your primary resource for ensuring compliance with all local, state, and federal mandates.[12] They manage the final step of the process: collection from your lab and transfer to a licensed hazardous waste disposal facility, where the material will be destroyed in a controlled and compliant manner.

    By adhering to this comprehensive disposal protocol, you are not only following a procedure but actively participating in a culture of safety that defines scientific excellence. You are ensuring that the pursuit of novel therapeutics does not come at the cost of personal or environmental health.

    References

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-Chloro-2-methoxypyridine-4-boronic acid
    Reactant of Route 2
    Reactant of Route 2
    3-Chloro-2-methoxypyridine-4-boronic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.